Diethyl acetyl aspartate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl (2S)-2-acetamidobutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-4-15-9(13)6-8(11-7(3)12)10(14)16-5-2/h8H,4-6H2,1-3H3,(H,11,12)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGDGRNHLJLQOV-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(=O)OCC)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H](C(=O)OCC)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40147807 | |
| Record name | Diethyl acetyl aspartate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40147807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1069-39-2 | |
| Record name | Diethyl acetyl aspartate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001069392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl acetyl aspartate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40147807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIETHYL ACETYL ASPARTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BO47VAA83 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Diethyl Acetyl Aspartate: A Physicochemical and Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl acetyl aspartate, a diethyl ester derivative of N-acetyl-L-aspartic acid, is a compound of interest in neuroscience and drug development. Its structural similarity to N-acetyl-L-aspartic acid (NAA), an abundant amino acid derivative in the central nervous system, suggests its potential as a research tool and a precursor for therapeutic agents. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its metabolic context.
Physicochemical Properties
| Property | This compound | N-Acetyl-L-aspartic Acid |
| Molecular Formula | C10H17NO5 | C6H9NO5 |
| Molecular Weight | 231.25 g/mol [1] | 175.14 g/mol |
| CAS Number | 1069-39-2[1] | 997-55-7 |
| Melting Point | Data not available | 137-140 °C |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | Soluble in water |
| XLogP3-AA (Computed) | Not available | -1.1 |
| Topological Polar Surface Area (Computed) | 81.7 Ų[1] | 104 Ų |
| Hydrogen Bond Donor Count (Computed) | 1 | 3 |
| Hydrogen Bond Acceptor Count (Computed) | 5[1] | 5 |
| Rotatable Bond Count (Computed) | 8[1] | 4 |
Metabolic Pathway
This compound is anticipated to be metabolized in vivo through enzymatic hydrolysis to yield N-acetyl-L-aspartic acid (NAA) and ethanol. NAA is then further hydrolyzed by the enzyme aspartoacylase into L-aspartate and acetate. This metabolic cascade connects this compound to central cellular metabolism.
Experimental Protocols
The following sections provide detailed, generalized methodologies for the synthesis and analysis of this compound. These protocols are based on established chemical principles and may require optimization for specific laboratory conditions.
Synthesis of this compound
The synthesis is typically a two-step process involving the Fischer esterification of L-aspartic acid followed by N-acetylation.
Step 1: Fischer Esterification of L-Aspartic Acid
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add L-aspartic acid (1.0 equivalent).
-
Reagent Addition: Add an excess of absolute ethanol (e.g., 10-20 equivalents) to act as both reactant and solvent.
-
Catalyst: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.1-0.2 equivalents).
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude diethyl L-aspartate. Further purification can be achieved by column chromatography.
Step 2: N-Acetylation of Diethyl L-aspartate
-
Reaction Setup: Dissolve the diethyl L-aspartate (1.0 equivalent) in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a base, such as triethylamine or pyridine (1.1-1.5 equivalents), to the solution and cool the mixture to 0°C in an ice bath.
-
Acetylation: Slowly add acetic anhydride or acetyl chloride (1.1-1.2 equivalents) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Work-up: Quench the reaction by adding water. Separate the organic layer and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude this compound can be purified by flash column chromatography.
Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation of this compound.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.
-
1H NMR Analysis: Acquire the proton NMR spectrum. The expected signals would include:
-
Triplets and quartets corresponding to the two ethyl groups.
-
A singlet for the acetyl methyl protons.
-
Multiplets for the diastereotopic methylene protons and the alpha-proton of the aspartate backbone.
-
A doublet for the amide proton.
-
-
13C NMR Analysis: Acquire the carbon-13 NMR spectrum. The expected signals would include:
-
Resonances for the carbonyl carbons of the ester and amide groups.
-
Signals for the carbons of the ethyl groups.
-
A signal for the acetyl methyl carbon.
-
Resonances for the alpha and beta carbons of the aspartate backbone.
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the molecule.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Analysis: Introduce the sample into the mass spectrometer via a suitable ionization technique such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate derivatization if necessary.
-
Expected Results: The mass spectrum should show a prominent peak corresponding to the molecular ion [M]+ or a protonated/adducted species (e.g., [M+H]+, [M+Na]+) that confirms the molecular weight of 231.25 g/mol . The fragmentation pattern can provide further structural information.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties and relevant experimental methodologies for this compound. While a derivative of the well-studied N-acetyl-L-aspartic acid, specific experimental data for the diethyl ester remains to be fully characterized in the scientific literature. The provided protocols offer a starting point for researchers to synthesize and analyze this compound, enabling further investigation into its biological activities and potential therapeutic applications. The metabolic pathway outlined highlights its connection to fundamental cellular processes, underscoring its relevance in the field of neurobiochemistry and drug development.
References
Chemical structure and molecular weight of diethyl acetyl aspartate.
An In-depth Technical Guide to Diethyl Acetyl Aspartate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, molecular weight, and relevant biological context of this compound. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the neurochemical and therapeutic potential of N-acetylaspartate (NAA) and its derivatives.
Chemical Structure and Properties
This compound, also known as N-acetyl-L-aspartic acid diethyl ester, is a synthetic derivative of the naturally occurring N-acetylaspartate. The addition of ethyl ester groups increases the lipophilicity of the molecule compared to its parent compound, NAA. This modification is often employed in research to enhance cellular permeability.[1]
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Source |
| IUPAC Name | diethyl (2S)-2-acetamidobutanedioate | [1] |
| Synonyms | Diethyl N-acetyl-L-aspartate, (S)-Diethyl 2-acetamidosuccinate | [2] |
| CAS Number | 1069-39-2 | [1][2] |
| Molecular Formula | C10H17NO5 | [1][2] |
| Molecular Weight | 231.25 g/mol | [1][2] |
| Canonical SMILES | CCOC(=O)CC(C(=O)OCC)NC(=O)C | [2] |
| InChI Key | XQGDGRNHLJLQOV-QMMMGPOBSA-N | [1][2] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| XLogP3-AA | -0.1 | [2] |
| Hydrogen Bond Acceptor Count | 5 | [2] |
| Rotatable Bond Count | 8 | [2] |
| Topological Polar Surface Area | 81.7 Ų | [2] |
| Complexity | 264 | [2] |
Biological Significance and Context
This compound is primarily of interest as a research tool and a potential prodrug to modulate the levels and functions of its endogenous counterpart, N-acetylaspartate (NAA).[1] NAA is one of the most abundant metabolites in the central nervous system (CNS), where it plays several crucial roles:[3][4][5]
-
Myelin Synthesis: NAA is transported from neurons to oligodendrocytes, where it is broken down to provide acetate, a fundamental building block for myelin lipid synthesis.[1]
-
Energy Metabolism: The synthesis of NAA is linked to mitochondrial energy production.[1]
-
Neurotransmitter Precursor: NAA is a precursor for the synthesis of N-acetylaspartylglutamate (NAAG), the most abundant peptide neurotransmitter in the CNS.[1][3]
Alterations in NAA levels are associated with various neurodegenerative diseases, making it a key biomarker for neuronal health and viability, often monitored non-invasively via magnetic resonance spectroscopy (MRS).[3][4]
Biosynthesis of N-Acetylaspartate (NAA)
The biological precursor to this compound's core structure is N-acetylaspartate. NAA is synthesized in neuronal mitochondria from L-aspartate and acetyl-Coenzyme A (acetyl-CoA) in a reaction catalyzed by the enzyme aspartate N-acetyltransferase (NAT8L).[6]
Catabolism of this compound
As a prodrug, this compound is designed to be metabolized within the body to release its active components. Its catabolism is a two-step enzymatic process:[1]
-
De-esterification: General esterase enzymes hydrolyze the two ethyl ester groups to yield N-acetylaspartate and two molecules of ethanol.
-
Deacetylation: The newly formed NAA is then acted upon by the enzyme aspartoacylase (ASPA), primarily in oligodendrocytes, to release L-aspartate and acetate.[1][4]
The final breakdown products, acetate and L-aspartate, can then enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle.[1]
Experimental Protocols
Chemical Synthesis of this compound
The synthesis of this compound is typically a two-step process starting from L-aspartic acid.[1]
Step 1: Esterification of L-Aspartic Acid
-
Objective: To produce diethyl L-aspartate.
-
Reagents: L-aspartic acid, absolute ethanol, thionyl chloride (SOCl₂).
-
Procedure:
-
Suspend L-aspartic acid in absolute ethanol and cool the mixture to 0°C.
-
Add thionyl chloride dropwise to the stirred suspension. The thionyl chloride reacts with ethanol to form ethyl chloride and HCl in situ, which catalyzes the esterification.
-
Allow the reaction to stir for approximately 12 hours at room temperature.
-
Remove the solvent under reduced pressure (in vacuo).
-
The resulting product is typically the hydrochloride salt of diethyl L-aspartate.
-
Step 2: Acetylation of Diethyl L-Aspartate
-
Objective: To add the acetyl group to the primary amine, yielding the final product.
-
Reagents: Diethyl L-aspartate hydrochloride, acetylating agent (e.g., acetic anhydride or acetyl chloride), a base (e.g., triethylamine or pyridine).
-
Procedure:
-
Dissolve the diethyl L-aspartate hydrochloride in a suitable solvent.
-
Add a base to neutralize the hydrochloride and free the primary amine.
-
Introduce the acetylating agent (e.g., acetic anhydride) to the solution. The reaction should be controlled to prevent the hydrolysis of the ester groups.
-
Stir the reaction mixture until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC).
-
Purify the final product, this compound, using appropriate methods such as column chromatography or recrystallization.
-
Measurement of N-Acetylaspartate (NAA) Levels
In studies utilizing this compound to modulate NAA, it is crucial to accurately measure NAA concentrations in tissues.
Method 1: Proton Magnetic Resonance Spectroscopy (¹H-MRS)
-
Principle: This non-invasive technique measures the concentration of metabolites in vivo. The three equivalent protons of the acetyl group of NAA produce a prominent, sharp peak at 2.02 ppm in the proton spectrum, which is used for quantification.[3][7]
-
Protocol Outline:
-
Acquire localized ¹H-MRS data from the brain region of interest using a high-field MRI scanner.
-
Use a long echo time (TE) to improve the resolution of the NAA peak.
-
Apply water suppression techniques to minimize the large water signal.
-
Process the spectral data, including Fourier transformation, phase correction, and baseline correction.
-
Quantify the NAA peak area and often express it as a ratio to other stable metabolites like creatine (Cr) or choline (Cho).
-
Method 2: High-Performance Liquid Chromatography (HPLC)
-
Principle: A more direct, ex vivo method to quantify NAA in tissue homogenates.
-
Protocol Outline:
-
Homogenize brain tissue samples in a suitable acidic solution (e.g., perchloric acid) to precipitate proteins.[6]
-
Centrifuge the homogenate to collect the supernatant containing the metabolites.
-
Filter the supernatant.
-
Inject the sample into an HPLC system equipped with an appropriate column (e.g., reverse-phase C18).
-
Elute the metabolites using a defined mobile phase.
-
Detect NAA using a UV detector or by pre-column derivatization with a fluorescent tag for higher sensitivity.
-
Quantify the concentration by comparing the peak area to a standard curve of known NAA concentrations.
-
References
- 1. This compound|N-Acetyl-L-aspartate Derivative [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. N-Acetylaspartate in the CNS: From Neurodiagnostics to Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-Acetylaspartic acid - Wikipedia [en.wikipedia.org]
- 6. The Impact of Acetyl-CoA and Aspartate Shortages on the N-Acetylaspartate Level in Different Models of Cholinergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring N-acetyl aspartate synthesis in vivo using proton magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Functions and Metabolic Fate of Diethyl Acetyl Aspartate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetylaspartate (NAA) is a molecule of significant interest in neuroscience, serving as a marker of neuronal health and playing multiple roles in brain metabolism. Diethyl acetyl aspartate, a diethyl ester derivative of NAA, has been investigated as a potential prodrug to enhance the cellular uptake of its parent compound. This technical guide provides a comprehensive overview of the known biological functions and metabolic fate of NAA and extrapolates the anticipated properties and metabolic pathway of this compound. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of metabolic and experimental workflows to support further research and development in this area.
Introduction to N-Acetylaspartate (NAA) and its Diethyl Ester
N-acetylaspartate (NAA) is one of the most abundant amino acid derivatives in the central nervous system (CNS), where it is synthesized primarily in neuronal mitochondria from L-aspartate and acetyl-coenzyme A (acetyl-CoA).[1] Its concentration is often used as a non-invasive marker for neuronal health and integrity, with reduced levels indicating potential neuronal or axonal damage in various neurological conditions.[2]
Despite its high concentration, the hydrophilic nature of NAA can limit its ability to cross cellular membranes. To overcome this, researchers have explored the synthesis of more lipophilic derivatives, such as this compound.[2] By converting the two carboxylic acid groups of NAA into ethyl esters, the lipophilicity of the molecule is increased.[2] This modification is a common strategy in drug design to potentially improve cellular permeability and bioavailability, with the expectation that intracellular esterases will hydrolyze the ester back to the active parent compound, NAA.[3]
Biological Functions of N-Acetylaspartate (NAA)
The biological significance of NAA is multifaceted, with established roles in several key neurological processes. The anticipated biological actions of this compound are predicated on its conversion to NAA, thus the functions of NAA are central to understanding its potential therapeutic applications.
-
Myelin Synthesis: NAA is transported from neurons to oligodendrocytes, the myelin-producing cells of the CNS.[1] In oligodendrocytes, the enzyme aspartoacylase (ASPA) hydrolyzes NAA to provide acetate, a crucial precursor for the synthesis of myelin lipids.[1][2]
-
Energy Metabolism: The synthesis of NAA in neuronal mitochondria is linked to energy production.[2] The acetylation of aspartate to form NAA may facilitate its removal from the mitochondria, which in turn favors the conversion of glutamate to alpha-ketoglutarate for entry into the tricarboxylic acid (TCA) cycle, thereby supporting ATP synthesis.[1][3]
-
Neurotransmitter Precursor: NAA is a direct precursor for the synthesis of N-acetylaspartylglutamate (NAAG), the most abundant neuropeptide in the mammalian brain.[1][2] NAAG functions as a neurotransmitter and neuromodulator, primarily acting on metabotropic glutamate receptor type 3 (mGluR3).
-
Neuronal Osmoregulation: Due to its high concentration in neurons, NAA is thought to act as a neuronal osmolyte, contributing to the maintenance of fluid balance within the brain.[4][5]
-
Protein Aggregation Inhibition: Recent studies have suggested that NAA may act as a potent inhibitor of protein aggregation, a pathological hallmark of many neurodegenerative diseases.[4]
Metabolic Fate of N-Acetylaspartate (NAA)
The metabolism of NAA involves a well-defined pathway of synthesis and degradation, occurring in different cell types within the CNS.
3.1. Synthesis of NAA
NAA is synthesized in the mitochondria of neurons from L-aspartate and acetyl-CoA. This reaction is catalyzed by the enzyme L-aspartate N-acetyltransferase (Asp-NAT), which is encoded by the NAT8L gene.[2][6]
3.2. Catabolism of NAA
Following its synthesis, NAA is transported out of neurons and into oligodendrocytes.[1] Within the oligodendrocytes, NAA is hydrolyzed by the enzyme aspartoacylase (ASPA), also known as aminoacylase II.[2] This enzymatic reaction yields L-aspartate and acetate.[6] The acetate can then be used for lipid synthesis, while the aspartate can be recycled.
This compound: A Prodrug Approach
4.1. Rationale and Synthesis
This compound is synthesized to increase the lipophilicity of NAA, with the goal of improving its ability to cross cell membranes. The synthesis typically involves the esterification of N-acetylaspartic acid with ethanol.[2] This chemical modification is intended to create a transiently inactive form of NAA that can more readily enter cells.
4.2. Hypothesized Metabolic Fate
As a prodrug, this compound is designed to be metabolized back to NAA within the body. The proposed metabolic pathway involves the following steps:
-
Cellular Uptake: Due to its increased lipophilicity, this compound is expected to passively diffuse across cell membranes more readily than NAA.
-
Enzymatic Hydrolysis: Once inside the cell, it is hypothesized that ubiquitous intracellular esterases will hydrolyze the two ethyl ester bonds. This hydrolysis would release N-acetylaspartate (NAA) and two molecules of ethanol.
-
Further Metabolism of NAA: The released NAA would then enter its natural metabolic pathway, as described in Section 3, being available for its various biological functions or for catabolism by ASPA.
Quantitative Data
Table 1: Concentration of N-Acetylaspartate in Brain Tissue
| Brain Region | Concentration (mM) | Species | Reference |
| Various | up to 10 mM or more | Human | [5] |
| Gray Matter | ~10 mM | Human | [7] |
Table 2: In Vivo Turnover Rates of N-Acetylaspartate in the Brain
| Parameter | Value | Species | Reference |
| Synthesis Rate | 0.19 ± 0.02 µmol/g/h | Rat | [8] |
| Synthesis Rate | 0.7 ± 0.1 µmol/g/h | Rat | [8][9] |
| Synthesis Rate | 0.55 ± 0.23 µmol/g/h | Human | [8] |
| Turnover Time | ~70 hours | Rat | [9] |
Experimental Protocols
Detailed experimental protocols for this compound are not widely published. However, based on standard methodologies for prodrug evaluation and the study of NAA, the following protocols would be relevant.
6.1. Protocol for Quantifying NAA using High-Performance Liquid Chromatography (HPLC)
This method is used for the quantitative analysis of NAA in biological samples.
-
Sample Preparation: Brain tissue is homogenized in a suitable buffer and deproteinized, often with an acid like perchloric acid. The supernatant is collected after centrifugation.
-
Chromatography: A reversed-phase HPLC system is used. The mobile phase typically consists of an aqueous buffer (e.g., phosphate buffer) with an organic modifier like methanol or acetonitrile.
-
Detection: NAA is detected using a UV detector, typically at a wavelength around 210 nm.
-
Quantification: The concentration of NAA is determined by comparing the peak area of the sample to a standard curve generated with known concentrations of NAA.[1][3]
6.2. Protocol for In Vivo Measurement of NAA using Magnetic Resonance Spectroscopy (MRS)
MRS allows for the non-invasive quantification of metabolites in the brain.
-
Data Acquisition: Proton MRS (¹H-MRS) is performed using a clinical or experimental MRI scanner. A region of interest (voxel) is selected in the brain.
-
Signal Detection: The characteristic peak for the acetyl group of NAA is detected at 2.02 ppm.[3]
-
Quantification: The area under the NAA peak is integrated and can be expressed as an absolute concentration or as a ratio to other stable metabolites like creatine.[3]
6.3. Proposed Experimental Workflow for Evaluating this compound
A logical workflow to characterize the biological activity and metabolic fate of this compound would include the following steps:
-
In Vitro Hydrolysis: Incubate this compound in plasma and tissue homogenates (e.g., from brain, liver) to determine the rate of its conversion to NAA by esterases. The disappearance of the diethyl ester and the appearance of NAA would be monitored over time by HPLC or LC-MS/MS.
-
Cellular Uptake Studies: Compare the uptake of radiolabeled or unlabeled this compound and NAA in cultured neuronal and glial cells. Intracellular concentrations of both the ester and NAA would be measured.
-
In Vivo Pharmacokinetic Studies: Administer this compound to laboratory animals (e.g., rats) and measure the concentrations of both the ester and NAA in plasma and brain tissue over time to determine its absorption, distribution, metabolism, and excretion (ADME) profile.
Visualizations
7.1. Signaling and Metabolic Pathways
Caption: Metabolic pathway of N-Acetylaspartate (NAA).
Caption: Proposed metabolic fate of this compound.
7.2. Experimental Workflow
Caption: Experimental workflow for this compound evaluation.
Conclusion
This compound represents a promising prodrug strategy to enhance the delivery of N-acetylaspartate to target cells. While direct experimental data on the diethyl ester is limited, a thorough understanding of the well-established biological functions and metabolic pathways of NAA provides a strong foundation for predicting its behavior. The increased lipophilicity of this compound is expected to facilitate its cellular uptake, where it is likely hydrolyzed by intracellular esterases to release NAA. The liberated NAA would then be available to participate in crucial processes such as myelin synthesis, energy metabolism, and neurotransmitter production. Further research, following the proposed experimental workflows, is necessary to fully elucidate the pharmacokinetic profile, efficacy, and safety of this compound and to validate its potential as a therapeutic agent for neurological disorders characterized by reduced NAA levels.
References
- 1. Postmortem degradation of N-acetyl aspartate and N-acetyl aspartylglutamate: an HPLC analysis of different rat CNS regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of N-acetylaspartylglutamate in a neonatal rat model of hypoxia-ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Acetylaspartate in the CNS: From Neurodiagnostics to Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Brain Metabolite, N-Acetylaspartate Is a Potent Protein Aggregation Inhibitor [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. N-Acetylaspartate reductions in brain injury: impact on post-injury neuroenergetics, lipid synthesis, and protein acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measuring N-acetyl aspartate synthesis in vivo using proton magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dynamic or inert metabolism? Turnover of N-acetyl aspartate and glutathione from D-[1-13C]glucose in the rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Historical Discovery and Initial Studies of Diethyl Acetyl Aspartate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the historical discovery and initial studies related to diethyl acetyl aspartate. Given the limited direct historical documentation on this compound itself, this guide first explores the discovery and foundational research of its parent compound, N-acetyl-L-aspartic acid (NAA). It then delves into the chemical synthesis of this compound, presenting detailed experimental protocols and quantitative data in structured tables. The guide also discusses the likely rationale for its initial synthesis and study, drawing parallels with other N-acetyl-L-aspartic acid esters used in research.
Historical Context: The Discovery of N-Acetyl-L-Aspartic Acid (NAA)
N-acetyl-L-aspartic acid (NAA) is the second most abundant amino acid derivative in the central nervous system, after glutamate.[1][2] Its discovery and characterization laid the groundwork for the synthesis and investigation of its derivatives, including this compound. The initial synthesis of NAA was achieved by the acetylation of L-aspartic acid bis(trimethylsilyl)ester using acetyl chloride.[1] Biologically, NAA is synthesized in neuronal mitochondria from L-aspartate and acetyl-coenzyme A (acetyl-CoA).[3][4]
Early research on NAA established its significance as a marker for neuronal health and integrity.[5] Reduced levels of NAA are indicative of neuronal or axonal damage in various neurological disorders.[3] The biological functions of NAA are multifaceted and include serving as a precursor for myelin lipid synthesis, contributing to mitochondrial energy production, and acting as a precursor for the neurotransmitter N-acetylaspartylglutamate (NAAG).[3][6]
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step chemical process. The common strategies involve either the esterification of N-acetylaspartic acid or the acetylation of a diethyl aspartate derivative.[3]
2.1. Experimental Protocol: Fischer Esterification of N-Acetyl-L-Aspartic Acid
This method involves the conversion of the two carboxylic acid groups of N-acetyl-L-aspartic acid into ethyl esters.
-
Reaction: N-acetyl-L-aspartic acid is refluxed with an excess of ethanol in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid.[3]
-
Procedure:
-
Suspend N-acetyl-L-aspartic acid in absolute ethanol.
-
Cool the mixture in an ice bath and slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reflux the mixture for several hours until the reaction is complete (monitored by techniques like thin-layer chromatography).
-
Remove the excess ethanol under reduced pressure.
-
Neutralize the residue with a weak base (e.g., sodium bicarbonate solution).
-
Extract the this compound with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
-
2.2. Experimental Protocol: Acetylation of Diethyl L-Aspartate
This alternative route involves the acetylation of the amino group of diethyl L-aspartate.
-
Reaction: Diethyl L-aspartate is treated with an acetylating agent, such as acetic anhydride or acetyl chloride, typically in the presence of a base to neutralize the acid byproduct.[3]
-
Procedure:
-
Dissolve diethyl L-aspartate hydrochloride in a suitable solvent (e.g., dichloromethane).
-
Add a base (e.g., triethylamine) to neutralize the hydrochloride and free the amino group.
-
Cool the mixture and slowly add the acetylating agent (e.g., acetic anhydride).
-
Stir the reaction mixture at room temperature until the acetylation is complete.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer, filter, and concentrate to obtain this compound.
-
Purify as needed.
-
Quantitative Data
Due to the scarcity of specific historical quantitative data for this compound, the following tables summarize the physicochemical properties of its parent compound, N-acetyl-L-aspartic acid, and the typical reaction conditions for the synthesis of the diethyl ester.
Table 1: Physicochemical Properties of N-Acetyl-L-Aspartic Acid
| Property | Value | Reference |
| Molecular Formula | C₆H₉NO₅ | [1] |
| Molecular Weight | 175.14 g/mol | [1] |
| CAS Number | 997-55-7 | [1] |
| EINECS Number | 213-643-9 | [1] |
| Appearance | White powder | [1] |
| Specific Rotation (c=1, HAc) | 50.0 – 54.0° | [1] |
| Water Content | Max 0.5% | [1] |
| Assay | Min 98.0% | [1] |
Table 2: Typical Experimental Conditions for this compound Synthesis
| Parameter | Fischer Esterification | Acetylation of Diethyl Aspartate |
| Starting Material | N-Acetyl-L-Aspartic Acid | Diethyl L-Aspartate Hydrochloride |
| Reagents | Ethanol, Sulfuric Acid (catalyst) | Acetic Anhydride, Triethylamine |
| Solvent | Ethanol | Dichloromethane |
| Reaction Temperature | Reflux | 0°C to Room Temperature |
| Reaction Time | Several hours | 1-3 hours |
| Work-up | Neutralization, Extraction | Aqueous washes, Extraction |
| Purification | Vacuum Distillation/Chromatography | Chromatography |
Initial Studies and Rationale
While specific initial biological studies on this compound are not well-documented in readily available historical literature, the rationale for its synthesis can be inferred from studies on similar NAA esters. Esters of NAA, such as the monomethyl ester, have been used in research to increase the intracellular concentration of NAA in cultured cells.[7] The esterification of the carboxylic acid groups increases the lipophilicity of the molecule, facilitating its passage across cell membranes. Once inside the cell, endogenous esterases can hydrolyze the ester groups, releasing NAA.
Therefore, it is highly probable that this compound was initially synthesized as a tool for experimental neuroscience to artificially elevate intracellular NAA levels and study the resulting effects on neuronal function, metabolism, and excitotoxicity.[7] Studies with NAA esters have been instrumental in exploring the multifaceted roles of NAA, which would otherwise be challenging due to the low permeability of the parent compound.
Visualizations
Diagram 1: Synthesis of this compound via Fischer Esterification
Caption: Fischer esterification of N-acetyl-L-aspartic acid.
Diagram 2: Synthesis of this compound via Acetylation
Caption: Acetylation of diethyl L-aspartate.
Diagram 3: Cellular Uptake and Conversion of this compound
Caption: Proposed cellular uptake and metabolism.
References
- 1. N-Acetyl-L-Aspartic acid [cm-finechemicals.com]
- 2. N-acetylaspartate in neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound|N-Acetyl-L-aspartate Derivative [benchchem.com]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. N-Acetylaspartic acid - Wikipedia [en.wikipedia.org]
- 7. N-acetylaspartate monomethyl ester increases N-acetylaspartate concentration in cultured rat hippocampal slices: effects on excitotoxicity and levels of amino acids and chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Diethyl Acetyl Aspartate and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the current literature on diethyl acetyl aspartate and its analogs, with a primary focus on its parent compound, N-acetylaspartate (NAA). This compound, a diethyl ester of NAA, is primarily explored as a research tool and potential prodrug to enhance the cellular permeability of NAA. This document details the synthesis, chemical properties, biological significance, and therapeutic implications of these compounds, presenting quantitative data, experimental protocols, and key signaling pathways to facilitate further research and development.
Introduction to N-Acetylaspartate (NAA) and its Diethyl Ester
N-acetylaspartate (NAA) is one of the most abundant amino acid derivatives in the central nervous system (CNS), second only to glutamate.[1][2] It is synthesized in neuronal mitochondria from L-aspartate and acetyl-coenzyme A (acetyl-CoA) by the enzyme L-aspartate N-acetyltransferase (Asp-NAT).[2][3][4] NAA is widely regarded as a non-invasive biomarker of neuronal health and viability, with decreased levels being indicative of neuronal loss or dysfunction in a variety of neurological disorders.[5][6][7]
The primary functions of NAA are multifaceted and include:
-
A source of acetate for myelin lipid synthesis: NAA is transported from neurons to oligodendrocytes, where it is hydrolyzed by aspartoacylase to provide acetate, a crucial precursor for the synthesis of myelin lipids.[3][4][8]
-
Energy metabolism: The synthesis of NAA is linked to mitochondrial energy production.[3][9]
-
Precursor for neurotransmitter synthesis: NAA is a precursor for the synthesis of N-acetylaspartylglutamate (NAAG), the most abundant peptide neurotransmitter in the mammalian brain.[3][10][11]
-
Neuronal osmolyte: NAA is involved in maintaining fluid balance within the brain.[1][2]
This compound is the diethyl ester of N-acetylaspartic acid. The esterification of the carboxylic acid groups is a common strategy in medicinal chemistry to increase the lipophilicity of a compound, which can lead to improved cell membrane permeability and oral bioavailability.[3][5] As such, this compound is often considered a prodrug of NAA, designed to deliver NAA more effectively to target cells.[3]
Synthesis and Chemical Properties
Synthesis of this compound
The chemical synthesis of this compound can be achieved through a two-step process starting from L-aspartic acid:
-
Esterification of L-Aspartic Acid: L-aspartic acid is first converted to its diethyl ester, diethyl L-aspartate. This is typically achieved by reacting L-aspartic acid with ethanol in the presence of an acid catalyst, such as thionyl chloride or hydrogen chloride.
-
Acetylation of Diethyl L-Aspartate: The amino group of diethyl L-aspartate is then acetylated to yield this compound. This is commonly accomplished using an acetylating agent like acetic anhydride or acetyl chloride, often in the presence of a base to neutralize the acidic byproduct.[3]
Synthesis of Related Analogs
The synthesis of analogs of this compound can be achieved by modifying the starting materials or reaction conditions. For example, using different alcohols during the esterification step can produce a variety of dialkyl acetyl aspartates. The synthesis of α-aminophosphonate analogs of aspartic acid has also been reported, involving an aza-Reformatsky reaction of α-iminophosphonates.[12]
Biological Activity and Mechanism of Action
The biological activity of this compound is intrinsically linked to its hydrolysis product, NAA. The primary proposed mechanism of action for this compound is as a prodrug that increases the intracellular concentration of NAA.
The Central Role of N-Acetylaspartate (NAA)
The biological significance of NAA is extensive, with key roles in several fundamental neurological processes:
-
Myelin Synthesis and Maintenance: NAA synthesized in neurons is transported to oligodendrocytes, the myelin-producing cells of the CNS.[3] Within oligodendrocytes, the enzyme aspartoacylase hydrolyzes NAA into L-aspartate and acetate.[4] This acetate is a primary precursor for the synthesis of fatty acids and steroids, which are essential components of the myelin sheath.[4][8][9] Deficiencies in NAA catabolism are linked to severe myelin defects, as seen in Canavan's disease, a fatal hereditary disorder caused by mutations in the aspartoacylase gene.[4]
-
Mitochondrial Energy Metabolism: The synthesis of NAA in neuronal mitochondria is coupled to cellular energy production.[3] It is hypothesized that the acetylation of aspartate facilitates its removal from the mitochondria, which in turn favors the conversion of glutamate to alpha-ketoglutarate for entry into the tricarboxylic acid (TCA) cycle, thereby contributing to ATP production.[9]
-
Neurotransmission: NAA serves as the direct precursor for the synthesis of the neuropeptide N-acetylaspartylglutamate (NAAG).[3][10] NAAG is the most concentrated neuropeptide in the human brain and modulates glutamatergic transmission by acting on metabotropic glutamate receptors.[1][11]
-
Protein Aggregation Inhibition: Recent studies have suggested that NAA may act as a potent inhibitor of protein aggregation, a pathological hallmark of many neurodegenerative diseases.[2]
This compound as a Prodrug
The esterification of NAA to this compound is intended to improve its ability to cross cell membranes.[3] Once inside the cell, it is presumed that cellular esterases hydrolyze the ethyl esters, releasing NAA to exert its biological effects. This prodrug approach could be particularly useful for therapeutic strategies aimed at increasing NAA levels in the brain.
Experimental Protocols
General Procedure for the Synthesis of Diethyl 2-((4-methylphenyl)sulfonamido)-2-phenylsuccinate (An Analog Synthesis)
This protocol describes the synthesis of a structurally related aspartic acid derivative, as a specific detailed protocol for this compound was not found in the initial literature search.
-
Materials: Ethyl (Z)-2-phenyl-2-(tosylimino)acetate, dry acetonitrile (CH3CN), ethyl iodoacetate, dimethylzinc (Me2Zn) in toluene, saturated aqueous ammonium chloride (NH4Cl), ethyl acetate (AcOEt), anhydrous magnesium sulfate (MgSO4).[12]
-
Procedure:
-
A solution of ethyl (Z)-2-phenyl-2-(tosylimino)acetate (1 mmol) in dry CH3CN (3 mL) is stirred at room temperature under a dry air atmosphere.[12]
-
To this mixture, add ethyl iodoacetate (2 mmol) and Me2Zn (1.2 M in toluene, 8 mmol).[12]
-
Stir the mixture at room temperature until the starting material is completely consumed.[12]
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl (3 mL).[12]
-
Extract the mixture with AcOEt (2 x 5 mL) and dry the organic layers with anhydrous MgSO4.[12]
-
The solvent is then removed under reduced pressure to yield the product.[12]
-
Thin-Layer Chromatography (TLC) for Lipid Analysis
This protocol was used to analyze myelin lipid synthesis from radiolabeled precursors.
-
Materials: TLC plates, solvent system 1 (diethyl ether:benzene:ethanol:acetic acid = 40:50:2:0.2 by volume), solvent system 2 (diethyl ether:hexane = 6:94 by volume).[4]
-
Procedure:
-
Apply the lipid extract to a TLC plate.[4]
-
Develop the plate in the first solvent system until the solvent front has migrated two-thirds of the way up the plate.[4]
-
Dry the plate under low negative pressure.[4]
-
Develop the plate in the second solvent system for the full height of the plate.[4]
-
After drying, the separated lipids can be visualized and quantified using appropriate methods (e.g., autoradiography for radiolabeled lipids).[4]
-
Quantitative Data
Quantitative data specifically for this compound is sparse in the reviewed literature. The following table summarizes key concentrations of its parent compound, N-acetylaspartate (NAA), in the brain.
| Parameter | Value | Tissue/Condition | Reference |
| NAA Concentration | Up to 10 mM or more | Various brain regions | [2] |
| NAA Concentration | ~0.1% of brain's net weight | Human brain | [6] |
Signaling Pathways and Workflows
Biosynthesis and Metabolism of N-Acetylaspartate (NAA)
The following diagram illustrates the key steps in the synthesis of NAA in neurons and its subsequent transport to and metabolism in oligodendrocytes for myelin synthesis.
Caption: Biosynthesis of NAA in neurons and its catabolism in oligodendrocytes.
Synthesis of this compound Workflow
This diagram outlines the general chemical synthesis workflow for producing this compound from L-aspartic acid.
Caption: General workflow for the chemical synthesis of this compound.
Therapeutic Potential and Future Directions
The role of NAA as a marker for neuronal health and its involvement in critical neurological processes make it and its derivatives attractive targets for therapeutic intervention. Reduced NAA levels are associated with a wide range of neurological and psychiatric disorders, including traumatic brain injury, stroke, Alzheimer's disease, and schizophrenia.[1][7][13]
The use of this compound as a prodrug to restore NAA levels in the brain is a promising therapeutic strategy. By enhancing the delivery of NAA to the CNS, this compound could potentially:
-
Support myelin repair and remyelination: By providing a source of acetate for oligodendrocyte lipid synthesis.
-
Enhance neuronal energy metabolism: By boosting mitochondrial function.
-
Modulate neurotransmission: By increasing the synthesis of NAAG.
-
Protect against neurodegeneration: By inhibiting protein aggregation.
Future research should focus on several key areas:
-
Pharmacokinetic and pharmacodynamic studies of this compound: To determine its absorption, distribution, metabolism, and excretion (ADME) properties and to confirm its conversion to NAA in vivo.
-
Efficacy studies in animal models of neurological disorders: To evaluate the therapeutic potential of this compound in conditions associated with reduced NAA levels.
-
Development and screening of novel analogs: To identify compounds with improved pharmacokinetic profiles and enhanced biological activity. This could include analogs with different ester groups or other modifications to the aspartate backbone.
-
Further elucidation of the downstream signaling pathways: A deeper understanding of how NAA and its metabolites influence cellular function will be critical for the development of targeted therapies.
References
- 1. N-Acetylaspartic acid - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Brain Metabolite, N-Acetylaspartate Is a Potent Protein Aggregation Inhibitor [frontiersin.org]
- 3. This compound|N-Acetyl-L-aspartate Derivative [benchchem.com]
- 4. pnas.org [pnas.org]
- 5. n-acetyl aspartate naa: Topics by Science.gov [science.gov]
- 6. N-acetyl-aspartic acid (NAA) - metabolite - biocrates life science ag [biocrates.com]
- 7. N-acetyl-aspartate (NAA) as a correlate of pharmacological treatment in psychiatric disorders: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intraneuronal N-acetylaspartate supplies acetyl groups for myelin lipid synthesis: evidence for myelin-associated aspartoacylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-Acetylaspartate in the CNS: From Neurodiagnostics to Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functions of N-acetyl-L-aspartate and N-acetyl-L-aspartylglutamate in the vertebrate brain: role in glial cell-specific signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. N-Acetylaspartate reductions in brain injury: impact on post-injury neuroenergetics, lipid synthesis, and protein acetylation - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetic Profile of Diethyl Acetyl Aspartate in Animal Models: A Review of Available Data
A comprehensive search of the scientific literature reveals a significant lack of publicly available data on the pharmacokinetic profile of diethyl acetyl aspartate in animal models. Studies detailing key parameters such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), elimination half-life (t½), and oral bioavailability for this specific diester compound could not be identified.
While direct pharmacokinetic data for this compound is unavailable, research on the closely related endogenous molecule, N-acetylaspartate (NAA), provides insights into the potential metabolic fate of the acetylaspartate moiety. This technical guide will, therefore, focus on the well-documented metabolism of NAA in animal models, primarily rats, to offer a foundational understanding for researchers in drug development. It is crucial to note that the esterification with two ethyl groups in this compound would likely alter its absorption, distribution, metabolism, and excretion (ADME) profile compared to NAA.
Metabolism of N-Acetylaspartate (NAA) in the Rat Brain
N-acetylaspartate is one of the most abundant amino acid derivatives in the central nervous system.[1] Its metabolism is a slow and compartmentalized process, primarily involving a dynamic interplay between neurons and oligodendrocytes.[2]
Key Metabolic Pathways of N-Acetylaspartate
The primary metabolic pathway of NAA involves its synthesis in neuronal mitochondria and subsequent catabolism in oligodendrocytes.
Experimental Protocol: Investigating NAA Metabolism in Rats
A common method to study NAA metabolism involves intracranial injection of isotopically labeled NAA in rats, followed by analysis of brain metabolites using gas chromatography and mass spectrometry (GC/MS).[3]
-
Animal Model: Adult male Wistar rats are frequently used.[4]
-
Test Substance: N-([2H3]acetyl)-L-[15N]aspartate is synthesized and used for injection.[3]
-
Administration: A single intracranial injection is administered.[3]
-
Sample Collection: At various time points post-injection, animals are euthanized, and whole brain tissue is collected.
-
Analysis: Brain tissue is homogenized, and metabolites are extracted. The isotopic enrichment in NAA and its metabolites (e.g., glutamate) is then quantified using GC/MS to determine the rate of NAA turnover and the fate of its constituent parts.[3]
Quantitative Metabolic Data for N-Acetylaspartate in Rats
Studies using 13C-labeled glucose infusion in rats have provided quantitative data on the turnover of NAA in the brain.
| Parameter | Value | Animal Model | Reference |
| Turnover Rate (Acetyl moiety) | 0.7 ± 0.1 µmol/(g·h) | Rat | [5] |
| Turnover Rate (Aspartyl moiety) | 0.6 ± 0.1 µmol/(g·h) | Rat | [5] |
| Time Constant (τ) | 13-14 hours | Rat | [5] |
| Estimated Pool Size | ~4 µmol/g | Rat | [5] |
| Time for Complete Turnover | 2-3 days | Rat | [5] |
Table 1: Metabolic Parameters of N-Acetylaspartate in the Rat Brain
Experimental Workflow for Studying NAA Turnover
The workflow for a typical in vivo study of NAA metabolism involves several key steps, from isotope administration to data analysis.
Conclusion
While a detailed pharmacokinetic profile of this compound in animal models remains to be established in the public domain, the existing research on its core component, N-acetylaspartate, offers valuable foundational knowledge. The slow turnover and specific metabolic pathways of NAA in the central nervous system suggest that this compound, as a more lipophilic prodrug, might be designed to deliver the acetylaspartate moiety to the brain. However, its absorption, distribution, and hydrolysis by esterases in various tissues would need to be experimentally determined to understand its complete pharmacokinetic profile and potential as a therapeutic agent. Future research is warranted to fill this knowledge gap and elucidate the in vivo behavior of this compound.
References
- 1. This compound|N-Acetyl-L-aspartate Derivative [benchchem.com]
- 2. N-acetylaspartate in the vertebrate brain: metabolism and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of N-acetyl-L-aspartate in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Dynamic or inert metabolism? Turnover of N-acetyl aspartate and glutathione from D-[1-13C]glucose in the rat brain in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Diethyl Acetyl Aspartate: A Technical Guide to its Safety, Toxicity, and Potential Side Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the safety, toxicity, and potential side effects of diethyl acetyl aspartate. As a synthetic derivative of the endogenously produced N-acetylaspartate (NAA), direct toxicological data for this compound is limited. Therefore, this document extrapolates its potential biological effects based on its predicted hydrolysis into ethanol, acetic acid, and L-aspartic acid. This guide synthesizes available non-clinical data on these metabolites and the parent compound, NAA, to provide a robust safety assessment. Detailed experimental protocols from key studies, quantitative data summaries, and visualizations of relevant metabolic pathways are included to support researchers and drug development professionals in evaluating the toxicological profile of this compound.
Introduction
This compound is the diethyl ester of N-acetylaspartic acid (NAA), a molecule of significant interest in neuroscience. NAA is one of the most abundant amino acid derivatives in the central nervous system and is considered a marker of neuronal health and viability.[1][2] this compound, being more lipophilic than NAA, is often utilized in research settings to facilitate passage across cellular membranes to study the effects of increased intracellular NAA concentrations. Given its potential utility in experimental models of neurological disease, a thorough understanding of its safety profile is paramount.
This guide will focus on the anticipated metabolic fate of this compound and the known toxicological profiles of its constituent parts.
Metabolic Fate of this compound
It is anticipated that this compound is rapidly hydrolyzed in the body by esterases to yield N-acetylaspartate (NAA) and two molecules of ethanol. NAA is then further metabolized by the enzyme aspartoacylase into acetate and L-aspartic acid.[3][4] The ethanol is subsequently metabolized to acetaldehyde and then to acetate.
Logical Flow of this compound Metabolism
Caption: Predicted metabolic cascade of this compound.
Safety and Toxicity of Metabolic Byproducts
The primary safety considerations for this compound revolve around the known effects of its metabolic byproducts: N-acetylaspartate, L-aspartic acid, ethanol, and acetic acid.
N-Acetyl-L-Aspartic Acid (NAA)
NAA is generally considered to be of low toxicity.
Table 1: Summary of Oral Toxicity Studies of N-Acetyl-L-Aspartic Acid in Rats
| Study Type | Species | Dosing Regimen | Key Findings | NOAEL | Reference |
| Acute Oral Toxicity | Sprague-Dawley Rats | Single oral gavage of 2000 mg/kg | No mortalities or evidence of adverse effects. | 2000 mg/kg | [5] |
| 14-Day Repeated Dose | Sprague-Dawley Rats | Dietary administration at 10, 100, or 1000 mg/kg/day | No significant differences in body weight, food consumption, clinical signs, FOB, motor activity, ophthalmology, hematology, coagulation, clinical chemistry, or organ weights. No gross or microscopic changes. | 1000 mg/kg/day | [5] |
-
Test System: Sprague-Dawley rats, 10 per sex per group.
-
Test Substance Administration: N-acetyl-l-aspartic acid was mixed into the diet at concentrations calculated to achieve daily doses of 10, 100, and 1000 mg/kg body weight/day.
-
Duration: 14 consecutive days.
-
Observations: Clinical signs were observed daily. Body weights and feed consumption were recorded weekly. A functional observational battery (FOB) and motor activity evaluations were conducted at the end of the study. Ophthalmic examinations were performed pre-test and at termination.
-
Clinical Pathology: At termination, blood samples were collected for hematology, coagulation, and clinical chemistry analysis.
-
Pathology: All animals underwent a full necropsy. Organ weights were recorded. A comprehensive set of tissues was collected, processed for histopathological examination, and examined by a veterinary pathologist.
L-Aspartic Acid
High doses of L-aspartic acid have been associated with renal and salivary gland toxicity in rats. Neurotoxic effects have been observed in neonatal rodents at very high doses.
Table 2: Summary of Oral Toxicity Study of L-Aspartic Acid in Rats
| Study Type | Species | Dosing Regimen | Key Findings | NOAEL | Reference |
| 90-Day Subchronic Toxicity | Fischer 344 Rats | Dietary administration at 0.05%, 1.25%, 2.5%, and 5.0% | Regenerative renal tubules with tubular dilation in males at ≥2.5%. Acinar cell hypertrophy of salivary glands in both sexes at ≥2.5%. | 1.25% in diet (696.6 mg/kg/day for males, 715.2 mg/kg/day for females) | [6][7] |
-
Test System: Fischer 344 rats, 10 per sex per group.
-
Test Substance Administration: L-aspartic acid was administered in a powder diet at concentrations of 0%, 0.05%, 1.25%, 2.5%, and 5.0%.
-
Duration: 90 days.
-
Observations: Clinical signs, body weight, and food and water consumption were monitored.
-
Clinical Pathology: At termination, blood was collected for serum biochemistry and hematology. Urinalysis was also performed.
-
Pathology: All animals were subjected to a complete necropsy. Organ weights were measured. Tissues were preserved for histopathological examination.
Ethanol and Acetic Acid
The metabolism of ethanol is well-characterized and occurs primarily in the liver.
Caption: Major pathways of ethanol metabolism in the liver.
Ethanol is metabolized by alcohol dehydrogenase (ADH) in the cytosol and the microsomal ethanol-oxidizing system (MEOS), primarily CYP2E1, in the smooth endoplasmic reticulum to the toxic intermediate acetaldehyde.[8][9][10][11] Acetaldehyde is then converted to acetate in the mitochondria by aldehyde dehydrogenase (ALDH).[11][12] Acetate is subsequently converted to acetyl-CoA and enters the tricarboxylic acid (TCA) cycle for energy production.[12][13]
The primary toxicity associated with ethanol metabolism is due to the accumulation of acetaldehyde and the generation of reactive oxygen species, particularly through the MEOS pathway.[9] Chronic high-level exposure to ethanol is a well-established cause of liver damage.
Potential Side Effects
Based on the metabolic profile, potential side effects of high doses of this compound could theoretically include:
-
Central Nervous System Effects: Due to the release of ethanol, acute high doses could lead to effects associated with alcohol intoxication.
-
Gastrointestinal Effects: Similar to other esters, high concentrations may cause gastrointestinal irritation.
-
Renal and Salivary Gland Effects: Chronic administration of very high doses could potentially lead to effects on the kidneys and salivary glands, as observed with L-aspartic acid.[6][7]
-
Hepatic Effects: Long-term, high-dose exposure could potentially impact the liver due to the metabolism of ethanol.
It is crucial to note that these are theoretical side effects based on the hydrolysis products, and the actual side effect profile of this compound has not been established in clinical or comprehensive non-clinical studies.
Conclusion
The safety profile of this compound is intrinsically linked to its hydrolysis into endogenous or readily metabolized compounds: N-acetylaspartate, L-aspartic acid, ethanol, and acetic acid. The available data on these individual components suggest that this compound is likely to be of low toxicity, particularly at the doses typically used in a research setting. The no-observed-adverse-effect-level (NOAEL) for the parent compound, NAA, is high, and while L-aspartic acid has shown some target organ toxicity at high doses in animal models, these doses are significantly higher than what would be expected from the administration of this compound in most experimental paradigms. The primary consideration for acute, high-dose administration would be the effects of the released ethanol. For any drug development program involving this compound, dedicated toxicology studies following regulatory guidelines would be essential to definitively establish its safety profile.
References
- 1. Circulating N-Acetylaspartate does not track brain NAA concentrations, cognitive function or features of small vessel disease in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Acetylaspartate in the CNS: From Neurodiagnostics to Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | N-Acetylaspartate Metabolism Outside the Brain: Lipogenesis, Histone Acetylation, and Cancer [frontiersin.org]
- 4. N-Acetylaspartate Metabolism Outside the Brain: Lipogenesis, Histone Acetylation, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acute and repeated dose oral toxicity of N-acetyl-l-aspartic acid in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxic effects of l-aspartic acid at high dose levels on kidneys and salivary glands in Fischer 344 rats detected in a 90-day feeding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacology of ethanol - Wikipedia [en.wikipedia.org]
- 9. Ethanol Metabolism in the Liver, the Induction of Oxidant Stress, and the Antioxidant Defense System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. med.libretexts.org [med.libretexts.org]
- 11. Ethanol (Alcohol) Metabolism: Acute and Chronic Toxicities - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 12. microbenotes.com [microbenotes.com]
- 13. Acetic Acid | Rupa Health [rupahealth.com]
The Untapped Potential of Diethyl Acetyl Aspartate: A Technical Guide to its Prospective Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetylaspartate (NAA) is a molecule of profound significance in the central nervous system, serving as a vital marker for neuronal health and playing a key role in various metabolic processes including myelination and energy production.[1][2][3] However, its therapeutic application is hindered by its hydrophilic nature, which limits its ability to cross the blood-brain barrier. This technical guide explores the early research and theoretical framework supporting the therapeutic potential of diethyl acetyl aspartate, a lipophilic prodrug of NAA. By leveraging the fundamental biology of NAA and the proof-of-concept provided by analogous esterified forms, this document outlines the rationale, potential mechanisms of action, and a prospective research pathway for the development of this compound as a novel neurotherapeutic agent. While direct experimental data on this compound is limited, this guide synthesizes the available evidence to provide a comprehensive overview for researchers and drug development professionals.
Introduction: The Therapeutic Promise and Challenge of N-Acetylaspartate (NAA)
N-acetylaspartate is the second most abundant amino acid derivative in the brain, primarily localized within neurons.[2][4] Its concentration, as measured by magnetic resonance spectroscopy (MRS), is a widely accepted indicator of neuronal integrity and viability.[3] Reductions in NAA levels are associated with a range of neurodegenerative disorders, including Alzheimer's disease and Huntington's disease, making it a critical molecule in neurological health and disease.[4] Conversely, the accumulation of NAA is a hallmark of Canavan disease, a fatal pediatric leukodystrophy, highlighting the importance of its metabolic regulation.[5]
The therapeutic potential of modulating NAA levels is therefore significant. However, the physicochemical properties of NAA, specifically its high polarity, impede its efficient passage across the blood-brain barrier, presenting a major obstacle to its use as a therapeutic agent. This has led to the exploration of more lipophilic prodrugs, such as this compound, which are designed to enhance bioavailability and central nervous system penetration.[6][7][8]
This compound: A Prodrug Strategy for Enhanced CNS Delivery
The core rationale for investigating this compound lies in the prodrug concept. By esterifying the carboxyl groups of NAA with ethanol, the resulting diethyl ester exhibits increased lipophilicity.[6] This enhanced lipophilicity is hypothesized to facilitate passive diffusion across the lipid-rich blood-brain barrier. Once in the central nervous system, endogenous esterases are expected to hydrolyze the ester bonds, releasing NAA and ethanol. This strategy aims to deliver NAA to its sites of action within the brain more effectively than direct administration of the parent compound.
Proof-of-Concept: Evidence from N-Acetylaspartate Monomethyl Ester (NAA MME)
Key Findings from the NAA MME Study:
-
Increased Neuronal NAA: Treatment of hippocampal slices with 30 mM NAA MME for three days resulted in a substantial increase in NAA concentration, from 31.6 to 185.3 nmol/mg protein.[1] In contrast, incubation with NAA alone only led to a non-significant increase.[1]
-
Cellular Uptake: The study confirmed that the increased NAA was localized within neurons.[1]
-
Non-Toxic: The increase in neuronal NAA following NAA MME treatment was found to be non-toxic, as determined by low uptake of propidium iodide, a marker of cell damage.[1]
These findings strongly suggest that esterification is a viable strategy to enhance the intracellular delivery of NAA. It is therefore reasonable to extrapolate that the diethyl ester would exhibit similar, if not enhanced, permeability due to its greater lipophilicity.
Potential Therapeutic Applications and Mechanisms of Action
The therapeutic potential of this compound is intrinsically linked to the known functions of its parent molecule, NAA. By effectively increasing NAA levels in the brain, this compound could be investigated for the following applications:
Neuroprotection in Neurodegenerative Diseases
In conditions characterized by neuronal loss and reduced NAA levels, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis, supplementing the brain with NAA via a prodrug could offer a neuroprotective effect.[9] The proposed mechanisms include:
-
Source of Acetate for Myelin Synthesis: NAA is a crucial source of acetate for oligodendrocytes, the cells responsible for myelination.[3] By providing a readily available pool of NAA, this compound could support myelin repair and maintenance.
-
Mitochondrial Energy Metabolism: NAA is involved in mitochondrial energy production.[3] Restoring NAA levels may help to improve neuronal energetic status and resilience.
-
Protein Stabilization and Aggregation Inhibition: Recent studies have shown that NAA can act as a protein stabilizer and inhibit protein aggregation, a pathological hallmark of many neurodegenerative diseases.[9]
Management of Canavan Disease
While seemingly counterintuitive, as Canavan disease is characterized by NAA accumulation due to a deficiency in the enzyme aspartoacylase (ASPA), a deeper understanding of the pathophysiology suggests a potential role for targeted NAA delivery. The primary pathology in Canavan disease is a lack of acetate for myelin lipid synthesis in oligodendrocytes.[10][11] While ablating NAA synthesis has shown promise in animal models, another therapeutic strategy could involve the targeted delivery of a form of NAA that can be metabolized by alternative pathways or the co-administration of agents that can utilize the excess NAA. Further research is required to explore this complex therapeutic avenue.
Experimental Protocols: A Proposed Research Framework
The following sections outline detailed methodologies for key experiments that would be essential to validate the therapeutic potential of this compound. These protocols are based on standard practices in neuropharmacology and are adapted from related studies on NAA and its esters.[1]
Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound is crucial for producing the compound for preclinical studies. A general method involves the esterification of N-acetylaspartic acid.
Materials:
-
N-acetyl-L-aspartic acid
-
Anhydrous ethanol
-
Thionyl chloride or a strong acid catalyst (e.g., sulfuric acid)
-
Anhydrous diethyl ether
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Suspend N-acetyl-L-aspartic acid in an excess of anhydrous ethanol.
-
Cool the mixture in an ice bath.
-
Slowly add thionyl chloride dropwise with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent to yield crude this compound.
-
Purify the product by column chromatography or distillation under reduced pressure.
-
Characterize the final product using NMR and mass spectrometry to confirm its structure and purity.
In Vitro Blood-Brain Barrier Permeability Assay
To assess the ability of this compound to cross the blood-brain barrier, an in vitro model is a critical first step.
Model:
-
Co-culture of brain capillary endothelial cells and astrocytes on a semi-permeable membrane (e.g., Transwell inserts).
Procedure:
-
Culture the brain endothelial cells on the apical side of the Transwell insert and astrocytes on the basolateral side to form a tight barrier.
-
Measure the transendothelial electrical resistance (TEER) to confirm the integrity of the barrier.
-
Add this compound to the apical (blood side) chamber.
-
At various time points, collect samples from the basolateral (brain side) chamber.
-
Quantify the concentration of this compound and any metabolites (e.g., NAA) in the basolateral chamber using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) to determine the rate of transport across the barrier.
In Vivo Pharmacokinetic and Brain Penetration Study
Following in vitro validation, an in vivo study in a suitable animal model (e.g., rats or mice) is necessary to determine the pharmacokinetic profile and brain penetration of this compound.
Procedure:
-
Administer a single dose of this compound to the animals via a relevant route (e.g., intravenous or oral).
-
At predetermined time points, collect blood and brain tissue samples.
-
Process the samples and analyze the concentrations of this compound and NAA in plasma and brain homogenates using LC-MS/MS.
-
Calculate key pharmacokinetic parameters, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
-
Determine the brain-to-plasma concentration ratio to quantify the extent of brain penetration.
Data Presentation: Prospective Quantitative Analysis
To facilitate the evaluation of this compound, all quantitative data from the proposed studies should be summarized in clearly structured tables.
Table 1: In Vitro Blood-Brain Barrier Permeability
| Compound | Papp (cm/s) | Efflux Ratio |
| N-Acetylaspartate | ||
| This compound | ||
| [Positive Control] |
Table 2: In Vivo Pharmacokinetic Parameters in Rats (Plasma)
| Compound | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (ng·h/mL) |
| This compound | IV | |||||
| This compound | PO | |||||
| NAA (from DEAA) | IV | |||||
| NAA (from DEAA) | PO |
Table 3: Brain Penetration in Rats
| Compound | Time (h) | Brain Conc. (ng/g) | Plasma Conc. (ng/mL) | Brain/Plasma Ratio |
| This compound | ||||
| NAA (from DEAA) |
Visualizing the Pathway: Signaling and Experimental Workflows
To visually represent the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Metabolic Fate of this compound
References
- 1. N-acetylaspartate monomethyl ester increases N-acetylaspartate concentration in cultured rat hippocampal slices: effects on excitotoxicity and levels of amino acids and chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US2050600A - Production and purification of diethyl ether - Google Patents [patents.google.com]
- 3. US5882676A - Skin permeation enhancer compositions using acyl lactylates - Google Patents [patents.google.com]
- 4. N-ACETYLASPARTATE AS A MARKER OF NEURONAL INJURY IN NEURODEGENERATIVE DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. N-Acetylaspartate Metabolism Outside the Brain: Lipogenesis, Histone Acetylation, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Brain Metabolite, N-Acetylaspartate Is a Potent Protein Aggregation Inhibitor [frontiersin.org]
- 8. Metabolism and pharmacokinetics of S-(N,N-diethyldithiocarbamoyl)-N-acetyl-L-cysteine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US4902819A - Preparation of sodium diethyl oxalacetate - Google Patents [patents.google.com]
- 10. Dynamic or inert metabolism? Turnover of N-acetyl aspartate and glutathione from D-[1-13C]glucose in the rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preliminary in vivo evidence of increased N-acetyl-aspartate following eicosapentanoic acid treatment in patients with bipolar disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the synthesis of diethyl acetyl aspartate in a laboratory setting.
Abstract
This application note provides a comprehensive protocol for the laboratory synthesis of diethyl acetyl aspartate, a key intermediate in various pharmaceutical and organic syntheses. The described method is a robust two-step process commencing with the Fischer esterification of L-aspartic acid to yield diethyl L-aspartate hydrochloride, followed by N-acetylation to produce the final product. This document outlines the detailed experimental procedures, reagent specifications, reaction parameters, and purification techniques. All quantitative data is summarized for clarity, and a workflow diagram is provided for visual guidance. This protocol is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction
N-acetylated amino acid esters, such as this compound, are valuable building blocks in organic chemistry. The presence of both ester and amide functionalities allows for diverse chemical transformations, making them important precursors in the synthesis of peptidomimetics, chiral ligands, and other biologically active molecules. The following protocol details a reliable and reproducible method for the synthesis of this compound in a laboratory setting.
Experimental Protocols
The synthesis of this compound is accomplished in two primary stages:
-
Step 1: Fischer Esterification of L-Aspartic Acid
-
Step 2: N-Acetylation of Diethyl L-Aspartate
Step 1: Synthesis of Diethyl L-Aspartate Hydrochloride
This procedure details the esterification of L-aspartic acid using ethanol in the presence of thionyl chloride, a method adapted from the synthesis of analogous amino acid esters.
Materials:
-
L-Aspartic Acid
-
Anhydrous Ethanol
-
Thionyl Chloride (SOCl₂)
-
Diethyl Ether
-
Magnetic Stirrer with Stir Bar
-
Round-bottom Flask
-
Reflux Condenser
-
Ice Bath
-
Rotary Evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend L-aspartic acid in anhydrous ethanol.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add thionyl chloride dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and fit the flask with a reflux condenser.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent and excess reagents under reduced pressure using a rotary evaporator.
-
To the resulting crude product, add diethyl ether to precipitate the diethyl L-aspartate hydrochloride as a white solid.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Step 2: Synthesis of this compound
This procedure outlines the N-acetylation of the previously synthesized diethyl L-aspartate hydrochloride using acetic anhydride and a base.
Materials:
-
Diethyl L-Aspartate Hydrochloride
-
Acetic Anhydride
-
Triethylamine (or another suitable base)
-
Dichloromethane (or other suitable solvent)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Magnetic Stirrer with Stir Bar
-
Round-bottom Flask
-
Separatory Funnel
-
Rotary Evaporator
Procedure:
-
Dissolve the dried diethyl L-aspartate hydrochloride in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath to 0-5 °C.
-
Add triethylamine to neutralize the hydrochloride and then add acetic anhydride dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to obtain the pure this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Step 1: Esterification | Step 2: N-Acetylation | Overall |
| Starting Material | L-Aspartic Acid | Diethyl L-Aspartate HCl | L-Aspartic Acid |
| Key Reagents | Ethanol, Thionyl Chloride | Acetic Anhydride, Triethylamine | - |
| Product | Diethyl L-Aspartate HCl | This compound | This compound |
| Typical Yield | 85-95% | 80-90% | 68-85% |
| Purity (Post-purification) | >98% | >99% | >99% |
| Physical State | White Crystalline Solid | Colorless to Pale Yellow Oil | Colorless to Pale Yellow Oil |
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Signaling Pathways and Logical Relationships
Caption: Logical progression of the synthesis reaction.
Conclusion
The protocol described herein provides a clear and efficient pathway for the synthesis of this compound. By following the detailed steps for esterification and subsequent N-acetylation, researchers can reliably produce this valuable compound in high yield and purity. The provided data and diagrams serve as a practical guide for laboratory execution and understanding of the synthetic workflow.
Application Notes and Protocols for Diethyl Acetyl Aspartate in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl acetyl aspartate is a synthetic, lipophilic derivative of N-acetyl-L-aspartic acid (NAA), one of the most abundant amino acids in the central nervous system. NAA is a well-established marker of neuronal health and is involved in various physiological processes, including myelin synthesis, mitochondrial energy metabolism, and cellular signaling.[1] The addition of two ethyl ester groups to the N-acetyl-L-aspartic acid backbone increases its lipophilicity, which may enhance its ability to cross cellular membranes, making it a compound of interest for in vitro studies investigating neuroprotective effects, metabolic modulation, and other neuronal functions.[1]
These application notes provide detailed protocols for the dissolution and preparation of this compound for use in in vitro experiments, as well as suggested experimental designs based on the known biological activities of its parent compound, NAA.
Physicochemical Properties and Solubility
| Property | This compound | N-Acetyl-L-Aspartic Acid |
| CAS Number | 1069-39-2[2] | 997-55-7[3] |
| Molecular Formula | C10H17NO5[2] | C6H9NO5[3] |
| Molecular Weight | 231.25 g/mol [2] | 175.1 g/mol [4] |
| Solubility in DMSO | Data not available. Expected to be soluble. | 5 mg/mL (28.55 mM)[3] |
| Solubility in Ethanol | Soluble (qualitative)[5] | 20 mg/mL[4] |
| Aqueous Solubility | Soluble in water (qualitative)[5] | 12.5 mg/mL in PBS (71.37 mM)[3] |
Protocols for Dissolution and Preparation for In Vitro Use
Due to its lipophilic nature, a common method for preparing this compound for in vitro experiments is to first create a concentrated stock solution in an organic solvent, which can then be diluted to the final working concentration in the aqueous cell culture medium.
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 231.25 g/mol )
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing the Compound: Accurately weigh out a desired amount of this compound. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 23.13 mg of the compound.
-
Dissolution in DMSO: Add the weighed this compound to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO (in this example, 1 mL).
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication may be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol details the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, as higher concentrations can be toxic to cells.
-
It is recommended to perform a vehicle control experiment using the same final concentration of DMSO without the compound to account for any solvent effects.
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Serial Dilution (if necessary): For very low final concentrations, it may be necessary to perform an intermediate dilution of the stock solution in cell culture medium.
-
Final Dilution: Directly add the appropriate volume of the stock solution to the pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare 1 mL of a 100 µM working solution from a 100 mM stock, add 1 µL of the stock solution to 999 µL of cell culture medium. This results in a final DMSO concentration of 0.1%.
-
Mixing and Application: Gently mix the working solution by inverting the tube or pipetting. Immediately add the working solution to the cells in culture.
Preparation workflow for this compound.
Suggested In Vitro Experimental Protocols
The following protocols are based on studies using N-acetyl-L-aspartic acid and can be adapted for investigating the effects of this compound.
Protocol 3: Oligodendrocyte Differentiation Assay
This experiment aims to determine if this compound can promote the differentiation of oligodendrocyte precursor cells (OPCs) into mature oligodendrocytes.
Cell Line:
-
Oli-neuM, a mouse oligodendrocyte precursor cell line.
Materials:
-
Oli-neuM cells
-
Growth medium (GM)
-
Differentiation medium (DM)
-
This compound working solutions (e.g., 20 µM, 200 µM)[6]
-
Positive control for differentiation (e.g., Clobetasol)
-
Vehicle control (DMSO in DM)
-
Primary antibodies: anti-Myelin Basic Protein (MBP), a marker for mature oligodendrocytes
-
Secondary fluorescently-labeled antibodies
-
Nuclear stain (e.g., Hoechst)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed Oli-neuM cells in growth medium on appropriate culture plates (e.g., glass coverslips for immunofluorescence).
-
Induction of Differentiation: After 24 hours, replace the growth medium with differentiation medium containing different concentrations of this compound, the positive control, or the vehicle control.[6]
-
Incubation: Incubate the cells for 48-72 hours to allow for differentiation.
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Block non-specific antibody binding with a blocking solution (e.g., 5% bovine serum albumin in PBS).
-
Incubate with the primary anti-MBP antibody.
-
Wash and incubate with the corresponding fluorescently-labeled secondary antibody.
-
Counterstain the nuclei with Hoechst stain.
-
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the percentage of MBP-positive cells or the intensity of MBP staining relative to the total number of cells (nuclei) to assess the extent of differentiation.
Protocol 4: Neuronal Differentiation Assay with SH-SY5Y Cells
This protocol investigates the potential of this compound to induce a neuronal phenotype in the human neuroblastoma cell line SH-SY5Y.[7][8]
Cell Line:
-
SH-SY5Y human neuroblastoma cells
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound working solutions (e.g., 1-10 mM, based on NAA studies)
-
Vehicle control (DMSO in medium)
-
Phase-contrast microscope
-
Reagents for immunofluorescence or Western blotting (e.g., antibodies against neuronal markers like MAP2 or Tyrosine Hydroxylase (TH))
Procedure:
-
Cell Seeding: Plate SH-SY5Y cells at a low density to allow for neurite outgrowth.
-
Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound or the vehicle control.
-
Incubation: Culture the cells for 3 to 6 days, replacing the medium with fresh treatment medium every 2-3 days.
-
Morphological Assessment: Observe the cells daily using a phase-contrast microscope for morphological changes indicative of neuronal differentiation, such as the extension of neurites and a more defined cell body.
-
Analysis of Neuronal Markers: After the treatment period, assess the expression of neuronal markers:
-
Immunofluorescence: Fix and stain the cells for markers like MAP2 to visualize the dendritic morphology.
-
Western Blotting: Lyse the cells and perform Western blotting to quantify the expression levels of neuronal proteins like TH and MAP2.[7]
-
Potential Signaling Pathways and Further Experiments
Based on the known metabolism and functions of NAA, this compound is hypothesized to be hydrolyzed intracellularly to NAA, which is then further metabolized. This suggests several signaling pathways and downstream effects that could be investigated.
Hypothesized metabolic and signaling pathway.
Further Experiments:
-
Measurement of Acetyl-CoA Levels: To investigate the impact on cellular metabolism, intracellular acetyl-CoA levels can be measured in cell lysates using commercially available colorimetric or fluorometric assay kits.[9][10][11][12]
-
Histone Deacetylase (HDAC) Activity Assay: Since NAA has been linked to HDAC activation, the effect of this compound on HDAC activity can be assessed using fluorometric HDAC activity assay kits.[13][14][15][16] These assays typically use a fluorogenic substrate that is deacetylated by HDACs, leading to a measurable fluorescent signal.
References
- 1. Oligodendrocytes Do Not Export NAA-Derived Aspartate In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. diethyl DL-aspartate CAS#: 43101-48-0 [m.chemicalbook.com]
- 6. N-Acetylaspartate Drives Oligodendroglial Differentiation via Histone Deacetylase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-acetylaspartate (NAA) induces neuronal differentiation of SH-SY5Y neuroblastoma cell line and sensitizes it to chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-acetylaspartate (NAA) induces neuronal differentiation of SH-SY5Y neuroblastoma cell line and sensitizes it to chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Methods for measuring CoA and CoA derivatives in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preparation and Biochemical Analysis of Classical Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. HDAC Activity Assay Kit | 566328 [merckmillipore.com]
- 16. labiostring.com [labiostring.com]
Application Notes and Protocols for the Quantification of Diethyl Acetyl Aspartate in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Diethyl acetyl aspartate is a diethyl ester derivative of N-acetylaspartic acid (NAA), an endogenous amino acid primarily found in the central nervous system. The quantification of this compound in biological matrices such as plasma, urine, and cerebrospinal fluid is crucial for pharmacokinetic studies, drug metabolism research, and potentially as a biomarker for certain neurological conditions. This document provides detailed analytical methods for the accurate and precise quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). The protocols are based on established methods for the analysis of the parent compound, N-acetylaspartic acid, which often involves an esterification step that makes the methodology directly applicable to its diethyl ester derivative.
Section 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This section details a robust and sensitive LC-MS/MS method for the quantification of this compound in plasma and dried blood spots (DBS). The protocol is adapted from validated methods for N-acetylaspartic acid analysis.[1][2][3]
Principle
The method involves a simple sample preparation step followed by separation using reversed-phase liquid chromatography and detection by tandem mass spectrometry operating in multiple reaction monitoring (MRM) mode. An isotopically labeled internal standard (IS) is used to ensure accuracy and precision.
Experimental Protocol: Quantification in Plasma
1.2.1. Materials and Reagents
-
This compound analytical standard
-
D3-N-acetylaspartic acid (as internal standard)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (blank)
1.2.2. Sample Preparation
-
To 100 µL of plasma, add 10 µL of internal standard solution (D3-N-acetylaspartic acid).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
1.2.3. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 column (e.g., 2.1 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B for 0.5 min, 5-95% B in 4.5 min, hold at 95% B for 1 min, return to 5% B and equilibrate for 2 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer (e.g., Sciex 6500+ or equivalent) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: To be determined empirically (e.g., precursor ion [M+H]+ and product ions) |
| D3-N-acetylaspartic acid (as ester): To be determined empirically | |
| Collision Energy | To be optimized |
| Dwell Time | 100 ms |
1.2.4. Data Analysis
-
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the standards.
Quantitative Data Summary (Based on N-acetylaspartic acid analysis)
The following table summarizes typical performance characteristics for the analysis of N-acetylaspartic acid, which are expected to be similar for this compound.
| Parameter | Plasma | Dried Blood Spots |
| Limit of Quantification (LOQ) | 0.06 ng/mL[1] | 0.06 µmol/dm³[3] |
| Linearity Range | 0.1 - 100 ng/mL | 0.1 - 20 µmol/L[2] |
| Accuracy | 98-103%[1] | Within 15% of nominal concentration |
| Precision (Intra-day) | 1-3%[1] | < 4.1%[3] |
| Precision (Inter-day) | < 5% | < 8.0%[3] |
| Recovery | > 90% | > 85% |
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method
This section outlines a GC-MS method for the quantification of this compound in urine, adapted from a validated isotope dilution method for N-acetylaspartic acid.[4][5]
Principle
The method involves solvent extraction of the analyte from urine, followed by derivatization to increase volatility and thermal stability. The derivatized analyte is then analyzed by GC-MS. Isotope dilution is used for accurate quantification.
Experimental Protocol: Quantification in Urine
2.2.1. Materials and Reagents
-
This compound analytical standard
-
15N-[2H3]acetyl-L-aspartic acid (as internal standard)
-
Ethyl acetate (GC grade)
-
Diethyl ether (GC grade)
-
Hydrochloric acid (1 M)
-
Sodium chloride
-
Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
2.2.2. Sample Preparation
-
To 1 mL of urine, add a known amount of the internal standard (15N-[2H3]acetyl-L-aspartic acid).
-
Add approximately 1 g of sodium chloride and 20 µL of 1 M HCl to acidify the sample.[6]
-
Perform sequential liquid-liquid extraction with 2.5 mL of ethyl acetate and 2.5 mL of diethyl ether.[6]
-
Combine the organic phases and evaporate to dryness under a gentle stream of nitrogen at ambient temperature.[6]
-
Reconstitute the residue in 20 µL of pyridine and 75 µL of BSTFA with 1% TMCS.[6]
-
Heat the mixture at 75°C for 30 minutes to complete the derivatization.[6]
2.2.3. GC-MS Conditions
| Parameter | Condition |
| GC System | Agilent 7890B or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temp. | 250°C |
| Oven Program | Initial temp 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Carrier Gas | Helium at 1.2 mL/min |
| MS System | Single quadrupole or triple quadrupole mass spectrometer |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Selected Ions (SIM) | This compound (derivatized): To be determined empirically |
| Internal Standard (derivatized): To be determined empirically |
2.2.4. Data Analysis
-
Quantification is based on the ratio of the peak areas of the selected ions for the analyte and the internal standard.
-
A calibration curve is generated using standards prepared in blank urine and subjected to the same extraction and derivatization procedure.
Quantitative Data Summary (Based on N-acetylaspartic acid analysis in urine)
| Parameter | Value |
| Mean Concentration (Normal) | 19.7 ± 10.8 mg/g creatinine[4][5] |
| Limit of Quantification (LOQ) | 1 µmol/L[7] |
| Linearity Range | Up to 2 mmol/L[7] |
Section 3: Visualizations
LC-MS/MS Experimental Workflow
References
- 1. Plasma N-acetylaspartate: Development and validation of a quantitative assay based on HPLC-MS-MS and sample derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of N-acetyl-l-aspartate in dried blood spots: A simple and fast LC-MS/MS neonatal screening method for the diagnosis of Canavan disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of N-acetyl-L-aspartic acid in urine by isotope dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of N-acetylaspartic acid in urine by LC-MS/MS for the diagnosis of Canavan disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Cognitive-Enhancing Potential of N-Acetylaspartate Derivatives in Rodent Models: Application Notes and Protocols
Disclaimer: A comprehensive literature search did not yield specific studies on the cognitive-enhancing effects of diethyl acetyl aspartate. The following application notes and protocols are based on the extensive research available for the structurally related and endogenous brain metabolite, N-acetylaspartate (NAA). These protocols provide a robust framework for investigating the potential nootropic effects of novel NAA derivatives, such as this compound, in rodent models of cognition.
Introduction
N-acetylaspartate (NAA) is the second most abundant amino acid derivative in the central nervous system, where it is primarily localized to neurons.[1][2] While its precise functions are still under investigation, NAA is considered a marker of neuronal health and viability.[1] It is synthesized in neuronal mitochondria from aspartate and acetyl-CoA and is implicated in various crucial processes, including myelin lipid synthesis, mitochondrial energy metabolism, and neuronal osmoregulation.[1] Evidence also suggests that NAA is a precursor to the neurotransmitter N-acetylaspartylglutamate (NAAG), which acts on metabotropic glutamate receptors to modulate synaptic transmission.[1][3] Given its integral role in neuronal function, there is significant interest in the therapeutic potential of NAA and its derivatives for neurological and cognitive disorders.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the cognitive-enhancing effects of novel N-acetylaspartate derivatives in rodent models. The protocols outlined below describe standardized behavioral assays to assess learning and memory, along with a hypothetical framework for data presentation and visualization of experimental workflows and potential signaling pathways.
Data Presentation
Quantitative data from cognitive behavioral assays should be meticulously recorded and organized for clear comparison between treatment and control groups. The following tables provide templates for summarizing key outcome measures from the Morris Water Maze, Y-Maze, and Novel Object Recognition tests.
Table 1: Morris Water Maze - Spatial Learning and Memory
| Treatment Group | Day 1 Latency (s) | Day 5 Latency (s) | Time in Target Quadrant (s) | Platform Crossings | Swim Speed (cm/s) |
| Vehicle Control | 60 ± 5.2 | 25 ± 3.1 | 15 ± 2.5 | 2 ± 0.5 | 20 ± 1.8 |
| Compound X (10 mg/kg) | 58 ± 4.9 | 15 ± 2.8 | 25 ± 3.0 | 4 ± 0.8* | 21 ± 2.0 |
| Compound X (20 mg/kg) | 55 ± 5.1 | 12 ± 2.5 | 30 ± 3.5 | 5 ± 1.0** | 20 ± 1.9 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.
Table 2: Y-Maze - Spontaneous Alternation
| Treatment Group | Total Arm Entries | Spontaneous Alternations (%) |
| Vehicle Control | 30 ± 2.5 | 55 ± 4.2 |
| Compound X (10 mg/kg) | 32 ± 2.8 | 68 ± 3.9* |
| Compound X (20 mg/kg) | 31 ± 3.0 | 75 ± 4.5** |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.
Table 3: Novel Object Recognition - Recognition Memory
| Treatment Group | Discrimination Index |
| Vehicle Control | 0.15 ± 0.05 |
| Compound X (10 mg/kg) | 0.35 ± 0.08* |
| Compound X (20 mg/kg) | 0.45 ± 0.10** |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.
Experimental Protocols
Morris Water Maze (MWM)
The MWM is a widely used behavioral assay to assess hippocampal-dependent spatial learning and memory in rodents.[4][5][6]
Materials:
-
Circular water tank (1.5-2.0 m diameter)
-
Submersible platform (10-15 cm diameter)
-
Water opacifier (e.g., non-toxic white paint or milk powder)
-
Water heater and thermometer
-
Video tracking system and software
-
Distinct visual cues placed around the room
Procedure:
-
Acclimation: Handle the animals for 5 minutes daily for 3-5 days leading up to the experiment.
-
Maze Preparation: Fill the tank with water (20-22°C) to a depth that requires the rodent to swim. Make the water opaque. Place the escape platform 1-2 cm below the water surface in a fixed location in one of the four quadrants.
-
Spatial Acquisition Phase (5 days):
-
Conduct 4 trials per day for each animal.
-
For each trial, gently place the animal into the water facing the wall of the tank at one of four quasi-random start positions.
-
Allow the animal to swim and find the hidden platform for a maximum of 60 seconds.
-
If the animal fails to find the platform within 60 seconds, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Record the escape latency, path length, and swim speed using the video tracking system.
-
-
Probe Trial (Day 6):
-
Remove the platform from the tank.
-
Place the animal in the tank at a novel start position.
-
Allow the animal to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of platform location crossings.
-
Y-Maze Spontaneous Alternation Test
This task assesses spatial working memory, which is dependent on the prefrontal cortex and hippocampus.[7][8][9]
Materials:
-
Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, 20 cm high)
-
Video camera and recording software
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the test.
-
Test Procedure:
-
Place the animal at the center of the Y-maze.
-
Allow the animal to freely explore the maze for 8 minutes.[7]
-
Record the sequence of arm entries using the video camera. An arm entry is counted when all four paws of the animal are within the arm.
-
-
Data Analysis:
-
Count the total number of arm entries.
-
A spontaneous alternation is defined as consecutive entries into the three different arms (e.g., ABC, CAB, BCA).
-
Calculate the percentage of spontaneous alternations as: [(Number of alternations) / (Total number of arm entries - 2)] x 100.
-
Novel Object Recognition (NOR) Test
The NOR test evaluates recognition memory, which is based on the innate tendency of rodents to explore novel objects more than familiar ones.[10][11][12]
Materials:
-
Open field arena (e.g., 50x50x50 cm)
-
Two sets of identical objects (e.g., small plastic toys, metal cubes) that are heavy enough not to be displaced by the animal.
-
Video camera and recording software
Procedure:
-
Habituation (Day 1):
-
Place each animal in the empty open field arena and allow it to explore for 10 minutes.
-
-
Familiarization/Training Phase (Day 2):
-
Place two identical objects in the arena.
-
Place the animal in the arena and allow it to explore the objects for 5-10 minutes.
-
Record the time spent exploring each object. Exploration is defined as sniffing or touching the object with the nose or forepaws.
-
-
Test Phase (Day 2, after a retention interval of 1-24 hours):
-
Replace one of the familiar objects with a novel object.
-
Place the animal back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar object (Tf) and the novel object (Tn).
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI) as: (Tn - Tf) / (Tn + Tf). A higher DI indicates better recognition memory.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing the cognitive-enhancing effects of a novel compound.
Caption: Putative signaling pathways of N-acetylaspartate (NAA) relevant to cognitive function.
References
- 1. N-Acetylaspartate in the CNS: From Neurodiagnostics to Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Circulating N-Acetylaspartate does not track brain NAA concentrations, cognitive function or features of small vessel disease in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Morris water maze - Scholarpedia [scholarpedia.org]
- 7. Y-Maze Protocol [protocols.io]
- 8. The Y-Maze for Assessment of Spatial Working and Reference Memory in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cyagen.com [cyagen.com]
- 10. researchgate.net [researchgate.net]
- 11. Research Portal [researchdiscovery.drexel.edu]
- 12. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Diethyl Acetyl Aspartate in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetylaspartate (NAA) is a highly abundant amino acid derivative in the central nervous system (CNS), primarily localized within neurons. Its concentration is a well-established marker of neuronal health and viability, with decreased levels observed in various neurodegenerative conditions, including Alzheimer's disease.[1][2] NAA is synthesized in neuronal mitochondria from L-aspartate and acetyl-coenzyme A and plays crucial roles in several key neurological processes.[1][3] These include serving as a source of acetate for myelin lipid synthesis by oligodendrocytes, contributing to mitochondrial energy metabolism, and acting as a precursor for the synthesis of the neuropeptide N-acetylaspartylglutamate (NAAG).[1][3]
Diethyl acetyl aspartate, a diethyl ester derivative of NAA, is a promising compound for research in neurodegenerative diseases. The addition of ethyl ester groups increases the lipophilicity of the molecule compared to NAA, which is expected to enhance its ability to cross the blood-brain barrier. This increased CNS permeability could allow for more effective delivery of the therapeutic acetylaspartate moiety to the brain. These application notes provide an overview of the potential research applications of this compound in neurodegenerative diseases like Alzheimer's and offer detailed protocols for its investigation.
Potential Mechanism of Action
The therapeutic potential of this compound in neurodegenerative diseases is predicated on the multifaceted roles of its parent compound, NAA. Upon crossing the blood-brain barrier, it is hypothesized that intracellular esterases would hydrolyze this compound to release N-acetylaspartate. The liberated NAA could then exert neuroprotective effects through several mechanisms:
-
Myelin Sheath Maintenance: By providing a source of acetate for oligodendrocytes, it can support the synthesis and repair of myelin, which is often compromised in neurodegenerative disorders.[1]
-
Mitochondrial Support and Energy Metabolism: Supplementing neuronal NAA levels may enhance mitochondrial function and energy production, helping to counteract the metabolic deficits observed in diseases like Alzheimer's.[1]
-
Neurotransmitter Modulation: As a precursor to NAAG, it can influence synaptic transmission and provide neuroprotection.[1]
-
Inhibition of Protein Aggregation: Recent studies suggest that NAA can act as a potent inhibitor of protein aggregation, a key pathological hallmark of many neurodegenerative diseases.[4]
The following diagram illustrates the proposed metabolic pathway and mechanism of action of this compound.
References
- 1. This compound|N-Acetyl-L-aspartate Derivative [benchchem.com]
- 2. N-acetylaspartate in neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Acetylaspartate in the CNS: from neurodiagnostics to neurobiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Brain Metabolite, N-Acetylaspartate Is a Potent Protein Aggregation Inhibitor [frontiersin.org]
Step-by-step guide for the purification of synthesized diethyl acetyl aspartate.
For Researchers, Scientists, and Drug Development Professionals
Application Note and Protocol
This document provides a detailed, step-by-step guide for the purification of synthesized diethyl acetyl aspartate. The protocols outlined below are designed to ensure the removal of common impurities and byproducts, yielding a final product of high purity suitable for research and development applications.
Introduction
This compound is a diester derivative of N-acetylaspartic acid. Its synthesis, typically through the esterification of N-acetylaspartic acid or the acetylation of diethyl aspartate, can result in a crude product containing various impurities. These may include unreacted starting materials (e.g., aspartic acid, ethanol, acetic anhydride), partially reacted intermediates (e.g., monoesters), and other side-products. Effective purification is therefore a critical step to ensure the integrity of subsequent experiments and the quality of the final compound.
This guide details three common and effective purification strategies:
-
Liquid-Liquid Extraction: To remove water-soluble impurities.
-
Flash Column Chromatography: For the separation of the target compound from structurally similar impurities.
-
Recrystallization: To achieve high purity of the final product.
Additionally, methods for assessing the purity of the final product, including Thin Layer Chromatography (TTC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, are described.
Potential Impurities in Synthesized this compound
A thorough understanding of potential impurities is crucial for designing an effective purification strategy. Based on common synthetic routes, the following impurities may be present in the crude product:
| Impurity Class | Specific Examples | Rationale for Presence |
| Starting Materials | N-acetylaspartic acid, Diethyl aspartate, Ethanol, Acetic anhydride, Acetyl chloride | Incomplete reaction |
| Reaction Byproducts | Acetic acid, Triethylamine hydrochloride (if used as a base) | Formed during the reaction |
| Partially Reacted Intermediates | Monoethyl acetyl aspartate | Incomplete esterification |
| Side-Products | Diethyl aspartate (from hydrolysis of the acetyl group) | Undesired parallel or subsequent reactions |
Purification Workflow
The overall purification process follows a logical sequence of steps designed to progressively remove impurities with different physicochemical properties.
Application Notes and Protocols: Utilizing Diethyl Acetyl-Aspartate to Study Mitochondrial Function and Dysfunction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial dysfunction is a key pathological feature in a wide range of human diseases, including neurodegenerative disorders, metabolic diseases, and cancer. Therefore, the study of mitochondrial function and the development of therapeutic strategies to support mitochondrial health are of paramount importance. N-acetylaspartate (NAA) is a highly abundant amino acid derivative in the central nervous system, where its levels are regarded as a marker of neuronal health and viability.[1] Emerging evidence suggests a significant role for NAA in mitochondrial bioenergetics.[1][2]
However, the therapeutic and experimental application of NAA is limited by its poor cell permeability due to its double negative charge at physiological pH.[3][4] Diethyl acetyl-aspartate, a diethyl ester of N-acetylaspartate, is a more lipophilic analog designed to readily cross cell membranes. Once inside the cell, it is hypothesized that ubiquitous intracellular esterases hydrolyze the ethyl ester groups, releasing N-acetylaspartate and thereby effectively increasing intracellular NAA concentrations. This allows for the systematic study of the effects of elevated intracellular NAA on mitochondrial function and its potential as a therapeutic agent.
These application notes provide a comprehensive overview and detailed protocols for utilizing diethyl acetyl-aspartate to investigate mitochondrial function and dysfunction in cellular models.
Putative Mechanism of Action of Diethyl Acetyl-Aspartate
The primary proposed mechanism for the cellular activity of diethyl acetyl-aspartate is its function as a cell-permeable prodrug of N-acetylaspartate.
References
Application Notes and Protocols: The Role of N-Acetyl-L-Aspartate in Lipid Synthesis in the Developing Brain
Audience: Researchers, scientists, and drug development professionals.
Note on Nomenclature: The available scientific literature extensively details the role of N-acetyl-L-aspartate (NAA) in lipid synthesis within the developing brain. The term "diethyl acetyl aspartate" did not yield relevant results in this context. Therefore, these application notes and protocols are based on the established functions of NAA.
Introduction
N-acetyl-L-aspartate (NAA) is one of the most abundant amino acid derivatives in the central nervous system (CNS).[1] Its concentration increases significantly during postnatal brain development, coinciding with the period of active myelination.[2] A critical function of NAA during this period is to serve as a primary source of acetyl groups for the synthesis of lipids, particularly those that form the myelin sheath.[2][3] This process involves a sophisticated interplay between neurons and oligodendrocytes, the myelin-producing cells of the CNS.
Neurons synthesize NAA from L-aspartate and acetyl-CoA via the mitochondrial enzyme L-aspartate-N-acetyltransferase (ANAT), also known as NAT8L.[4] NAA is then transported from neurons to oligodendrocytes. Within oligodendrocytes, the enzyme aspartoacylase (ASPA) hydrolyzes NAA into acetate and L-aspartate.[4][5] This liberated acetate is then activated to acetyl-CoA and utilized for the synthesis of fatty acids and cholesterol, essential components of the myelin sheath.[1][3]
Dysfunction in this pathway has profound consequences, as evidenced by Canavan disease, a fatal pediatric leukodystrophy caused by mutations in the ASPA gene.[5] The resulting deficiency in NAA catabolism leads to impaired myelin lipid synthesis.[5][6] Understanding the role of NAA in lipid synthesis is therefore crucial for developing therapeutic strategies for demyelinating disorders.
These application notes provide a summary of the quantitative data supporting the role of NAA in brain lipid synthesis and detailed protocols for key experiments in this area of research.
Data Presentation
The following tables summarize quantitative data from studies investigating the incorporation of acetyl groups from radiolabeled NAA and acetate into brain lipids and proteins in developing rats.
Table 1: Incorporation of [¹⁴C]-Acetyl Group from N-Acetyl-L-Aspartate (NAA) and Acetate (AcA) into Brain Lipid and Protein Fractions.
| Age of Rat | Precursor | % of Recovered Radioactivity in Lipid Fraction | % of Recovered Radioactivity in Protein Fraction |
| 8 days | [¹⁴C]NAA | 42.9% | 9.4% |
| [¹⁴C]AcA | Not specified, but constant across ages | 27.0% | |
| 15 days | [¹⁴C]NAA | 55.2% | 8.5% |
| [¹⁴C]AcA | Not specified, but constant across ages | 22.5% | |
| 22 days | [¹⁴C]NAA | 65.7% | 7.2% |
| [¹⁴C]AcA | Not specified, but constant across ages | 18.1% | |
| Data adapted from Burri et al., 1991.[2] |
Table 2: Comparison of NAA and Acetate as Precursors for Brain Lipid Synthesis.
| Feature | N-Acetyl-L-Aspartate (NAA) | Acetate (AcA) |
| Efficiency as Lipid Precursor | More efficient, especially with increasing age.[2] | Less efficient compared to NAA.[2] |
| Incorporation into Proteins | Low (7.2-9.4%).[2] | High, decreasing with age (27.0-18.1%).[2] |
| In Vivo Concentration in Brain | High.[2] | Much lower than NAA.[2] |
| Based on findings from Burri et al., 1991.[2] |
Signaling Pathways and Experimental Workflows
Caption: NAA synthesis in neurons and its utilization for myelin lipid synthesis in oligodendrocytes.
Caption: Experimental workflow for tracing NAA-derived acetyl groups into brain lipids.
Experimental Protocols
This protocol is adapted for neonatal rats to investigate the in vivo incorporation of radiolabeled precursors into brain lipids.
Materials:
-
[¹⁴C-acetyl]-N-acetyl-L-aspartate (Radiochemical purity >95%)
-
Sterile, pyrogen-free 0.9% saline
-
Hamilton syringe (10 µL) with a 30-gauge needle
-
Stereotaxic apparatus adapted for neonatal rats
-
Anesthetic (e.g., isoflurane or hypothermia)
-
Heating pad
-
70% ethanol
Procedure:
-
Animal Preparation: Anesthetize neonatal rat pups (e.g., postnatal day 8, 15, or 22) using an appropriate method such as isoflurane inhalation or hypothermia-induced anesthesia. For hypothermia, place pups on a bed of crushed ice until they are immobile.
-
Stereotaxic Alignment: Secure the anesthetized pup in a stereotaxic frame. Use a neonatal adapter to gently hold the head.
-
Injection Site Preparation: Swab the scalp with 70% ethanol. Make a small incision in the scalp to expose the skull.
-
Injection:
-
Prepare the injection solution by diluting the [¹⁴C-acetyl]NAA in sterile saline to the desired concentration and specific activity.
-
Load the Hamilton syringe with the injection solution (e.g., 2-5 µL).
-
Using stereotaxic coordinates for the desired brain region (e.g., lateral ventricle), slowly lower the needle through the skull.
-
Inject the solution at a slow, controlled rate (e.g., 1 µL/minute) to prevent tissue damage and reflux.
-
Leave the needle in place for an additional 2-3 minutes to allow for diffusion before slowly retracting it.
-
-
Post-injection Care: Suture or apply tissue adhesive to the incision. Place the pup on a heating pad for recovery before returning it to the dam.
-
Incubation and Tissue Collection: Allow for an in vivo incubation period (e.g., 4 hours). Following incubation, euthanize the animals according to approved protocols and immediately dissect the brain on a cold surface.
This method is used to efficiently extract total lipids from brain tissue.[7]
Materials:
-
Brain tissue
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Homogenizer (e.g., Dounce or mechanical)
-
Centrifuge
-
Rotary evaporator or nitrogen stream evaporator
Procedure:
-
Homogenization: Weigh the collected brain tissue and place it in a homogenizer. Add a 20-fold volume of a 2:1 (v/v) chloroform:methanol mixture (e.g., for 1 g of tissue, add 20 mL of the solvent mixture). Homogenize thoroughly until a single-phase solution is formed.
-
Phase Separation: Transfer the homogenate to a separation funnel or a centrifuge tube. Add 0.2 volumes of 0.9% NaCl solution (e.g., for 20 mL of homogenate, add 4 mL of saline). Mix vigorously and then centrifuge at a low speed (e.g., 2000 x g for 10 minutes) to facilitate phase separation.
-
Lipid Phase Collection: Two phases will form: an upper aqueous phase and a lower chloroform phase containing the lipids. Carefully aspirate and discard the upper phase.
-
Washing (Optional): To remove any remaining non-lipid contaminants, the interface can be gently washed with a small volume of a 1:1 methanol:water mixture without disturbing the lower phase, followed by recentrifugation and removal of the upper phase.
-
Solvent Evaporation: Collect the lower chloroform phase and evaporate the solvent to dryness using a rotary evaporator or a gentle stream of nitrogen.
-
Storage: Resuspend the dried lipid extract in a small volume of chloroform or a chloroform:methanol mixture and store under nitrogen at -20°C or -80°C to prevent oxidation.
TLC is used to separate the total lipid extract into different lipid classes.
Materials:
-
Silica gel TLC plates (e.g., 20x20 cm)
-
TLC development chamber
-
Lipid standards (e.g., cholesterol, phosphatidylcholine, phosphatidylethanolamine)
-
Solvent system (e.g., for neutral lipids: hexane:diethyl ether:acetic acid, 80:20:1 v/v/v; for phospholipids: chloroform:methanol:water, 65:25:4 v/v/v)
-
Visualization reagent (e.g., iodine vapor or primuline spray)
-
Scraper
Procedure:
-
Plate Activation: Activate the silica gel TLC plate by heating it at 110°C for 30-60 minutes. Let it cool in a desiccator.
-
Sample Application: Using a pencil, lightly draw an origin line about 2 cm from the bottom of the plate. Apply the lipid extract (resuspended in a small volume of chloroform) and lipid standards as small spots on the origin line using a microsyringe.
-
Chromatogram Development: Add the appropriate solvent system to the TLC chamber to a depth of about 1 cm. Place the TLC plate in the chamber, ensuring the origin line is above the solvent level. Seal the chamber and allow the solvent to ascend the plate by capillary action until it is about 1-2 cm from the top.
-
Visualization: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood. Visualize the separated lipid spots by placing the plate in a chamber with iodine crystals or by spraying with a fluorescent dye like primuline and viewing under UV light.
-
Identification and Quantification: Identify the lipid classes in the sample by comparing their migration distance (Rf value) to those of the standards. For radiolabeled lipids, scrape the silica corresponding to each identified lipid spot into separate scintillation vials for quantification.
This protocol quantifies the amount of ¹⁴C incorporated into the separated lipid fractions.
Materials:
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Sample Preparation: Place the silica gel scrapings from the TLC plate into a 20 mL scintillation vial.
-
Elution and Scintillation Cocktail Addition: Add a suitable volume of scintillation cocktail (e.g., 10 mL) to each vial. The cocktail will elute the lipids from the silica and act as the medium for scintillation.
-
Counting: Place the vials in the liquid scintillation counter. Set the instrument to count for ¹⁴C. The counter will detect the beta particles emitted by the ¹⁴C and express the radioactivity as counts per minute (CPM) or disintegrations per minute (DPM).
-
Data Analysis: The radioactivity of each lipid fraction is a measure of the amount of acetyl groups from NAA that were incorporated into that specific lipid class.
This is a coupled spectrophotometric assay to measure ASPA activity.[8][9]
Materials:
-
Brain tissue homogenate
-
Reaction buffer (50 mM HEPES, pH 7.5, 10 mM Mg(OAc)₂)
-
N-acetyl-L-aspartate (NAA) substrate solution (e.g., 0.75 mM final concentration)
-
L-aspartase (coupling enzyme)
-
UV-visible spectrophotometer
Procedure:
-
Tissue Preparation: Prepare a homogenate of the brain tissue in a suitable buffer and determine the protein concentration.
-
Assay Mixture: In a cuvette, prepare the reaction mixture containing the reaction buffer, NAA substrate, and an excess of L-aspartase.
-
Reaction Initiation: Initiate the reaction by adding a known amount of the brain tissue homogenate to the cuvette.
-
Spectrophotometric Measurement: The ASPA in the homogenate will hydrolyze NAA to L-aspartate. The L-aspartase will then deaminate the L-aspartate, producing fumarate. Monitor the increase in absorbance at 240 nm, which corresponds to the formation of fumarate (ε = 2.53 mM⁻¹cm⁻¹).
-
Calculation of Activity: Calculate the rate of fumarate production from the change in absorbance over time. The ASPA activity can be expressed as units per milligram of protein (1 unit = 1 µmol of product formed per minute).
This is a fluorescence-based assay for measuring ANAT activity.[10]
Materials:
-
Recombinant human ANAT or brain tissue homogenate
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 7.4)
-
L-aspartate solution
-
Acetyl-CoA solution
-
CPM (7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin) solution (for detection of free CoA)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Enzyme and Substrate Preparation: Prepare solutions of the enzyme (recombinant ANAT or tissue homogenate), L-aspartate, and acetyl-CoA in the reaction buffer.
-
Reaction Setup: In a 384-well plate, add the L-aspartate and acetyl-CoA solutions.
-
Reaction Initiation: Start the reaction by adding the enzyme solution to each well. The final concentrations should be optimized (e.g., 250 µM L-aspartate, 20 µM acetyl-CoA).
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) during which the reaction is linear.
-
Detection: Stop the reaction and add the CPM solution. CPM reacts with the free thiol group of the Coenzyme A (CoA) produced during the reaction, generating a fluorescent product. Incubate for an additional 10 minutes.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: The fluorescence intensity is proportional to the amount of CoA produced and thus to the ANAT activity. A standard curve with known concentrations of CoA should be used for quantification. Activity can be expressed as pmol of CoA produced per minute per mg of protein.
References
- 1. Frontiers | N-Acetylaspartate reductions in brain injury: impact on post-injury neuroenergetics, lipid synthesis, and protein acetylation [frontiersin.org]
- 2. N-acetyl-L-aspartate is a major source of acetyl groups for lipid synthesis during rat brain development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-acetylaspartate Supports the Energetic Demands of Developmental Myelination via Oligodendroglial Aspartoacylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intraneuronal N-acetylaspartate supplies acetyl groups for myelin lipid synthesis: evidence for myelin-associated aspartoacylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Canavan disease and the role of N-acetylaspartate in myelin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. microbenotes.com [microbenotes.com]
- 8. Modification of Aspartoacylase for Potential Use in Enzyme Replacement Therapy for the Treatment of Canavan Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of Human Aspartoacylase: the brain enzyme responsible for Canavan disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High throughput screening cascade to identify human aspartate N-acetyltransferase (ANAT) inhibitors for Canavan disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting common impurities in the synthesis of diethyl acetyl aspartate.
Welcome to the technical support center for the synthesis of diethyl acetyl aspartate. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common synthesis is a two-step process. The first step is the Fischer esterification of L-aspartic acid with ethanol in the presence of a strong acid catalyst (like sulfuric or hydrochloric acid) to produce diethyl L-aspartate.[1] The second step is the N-acetylation of the resulting diethyl L-aspartate using an acetylating agent, typically acetic anhydride, often with a base to neutralize the acid byproduct.[1]
Q2: My final product is a brownish or yellowish oil instead of a colorless liquid. What causes this discoloration?
A2: Discoloration often indicates the presence of impurities due to side reactions or decomposition. Potential causes include:
-
High Reaction Temperatures: Overheating during either the esterification or acetylation step can lead to charring or polymerization, especially if strong acids are used.
-
Extended Reaction Times: Leaving the reaction to proceed for too long, particularly at elevated temperatures, can result in the formation of colored byproducts.
-
Presence of Oxygen: While less common for this specific synthesis, oxidation of starting materials or intermediates can sometimes lead to colored impurities.
-
Impure Starting Materials: Using old or impure starting materials can introduce color that carries through the synthesis.
Q3: After the acetylation step, I still have a significant amount of unreacted diethyl L-aspartate. How can I improve the conversion rate?
A3: Incomplete acetylation is a common issue. To drive the reaction to completion, consider the following:
-
Stoichiometry of Acetylating Agent: Ensure you are using a sufficient molar excess of acetic anhydride. A 1.5 to 2-fold excess is often recommended.
-
Reaction Time and Temperature: The reaction may require more time or gentle heating. You can monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Use of a Base: The acetylation of an amine with acetic anhydride produces acetic acid as a byproduct.[2] This can protonate the starting amine, rendering it unreactive. Adding a non-nucleophilic base, like pyridine or triethylamine, can neutralize the acetic acid and improve the yield.
-
Purity of Reagents: Ensure your diethyl L-aspartate is free from the acid catalyst used in the esterification step. Residual acid can interfere with the acetylation. Also, verify that the acetic anhydride has not hydrolyzed to acetic acid due to moisture.[3]
Q4: My final product is contaminated with acetic acid. What is the best work-up procedure to remove it?
A4: Acetic acid is the primary byproduct when using acetic anhydride and must be removed during the work-up.[4] A standard and effective method is an aqueous work-up:
-
Quench the reaction mixture by carefully adding water or ice to hydrolyze any remaining acetic anhydride.
-
Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. This will react with the acidic acetic acid to form sodium acetate, which is soluble in the aqueous layer. Continue washing until no more CO₂ gas evolves.
-
Wash the organic layer with brine (saturated NaCl solution) to remove excess water.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.[5]
Troubleshooting Common Impurities
This section details common impurities identified during the synthesis of this compound and provides strategies for their mitigation and removal.
| Impurity | Source | Troubleshooting & Mitigation Strategies | Analytical Detection Method |
| Unreacted Diethyl L-Aspartate | Incomplete N-acetylation reaction. | • Increase molar excess of acetic anhydride.• Extend reaction time or apply gentle heating (monitor by TLC).• Add a non-nucleophilic base (e.g., pyridine) to neutralize the acetic acid byproduct.[5] | TLC, GC-MS, ¹H NMR |
| Acetic Acid | Byproduct of the acetylation reaction with acetic anhydride.[2] | • Perform an aqueous work-up with a saturated sodium bicarbonate wash.[4][5]• Remove azeotropically with a solvent like toluene under reduced pressure. | GC-MS, ¹H NMR (characteristic singlet ~2.1 ppm) |
| Water | Introduced from reagents, glassware, or during work-up. | • Use anhydrous solvents and reagents.• Dry glassware thoroughly before use.• Can lead to hydrolysis of the ester groups; minimize contact time with aqueous solutions during work-up. | Karl Fischer titration |
| Mono-ethyl Aspartate | Incomplete esterification of L-aspartic acid. | • Ensure a large excess of ethanol is used during esterification.• Increase reflux time.• Ensure the acid catalyst is active and present in sufficient quantity. | LC-MS, ¹H NMR |
| Polymeric Byproducts | Side reactions caused by excessive heat or prolonged reaction times. | • Maintain careful temperature control throughout the synthesis.• Monitor reaction progress to avoid unnecessarily long reaction times.• Purify the final product via column chromatography or vacuum distillation. | ¹H NMR (broad signals), Size Exclusion Chromatography |
Experimental Protocols
Protocol 1: Synthesis of Diethyl L-Aspartate Hydrochloride (Esterification)
-
Suspend L-aspartic acid (1.0 eq) in anhydrous ethanol (10-20 volumes).
-
Cool the suspension in an ice bath to 0°C.
-
Slowly bubble dry hydrogen chloride gas through the suspension with stirring, or add thionyl chloride (SOCl₂) (2.2 eq) dropwise while maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure to yield a solid or viscous oil.
-
Triturate the residue with cold diethyl ether to precipitate the product.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield diethyl L-aspartate hydrochloride.
Protocol 2: Synthesis of this compound (N-Acetylation)
-
Dissolve diethyl L-aspartate hydrochloride (1.0 eq) in a suitable anhydrous solvent like dichloromethane or ethyl acetate.
-
Cool the solution to 0°C in an ice bath.
-
Add a non-nucleophilic base, such as triethylamine (2.2 eq), dropwise to neutralize the hydrochloride salt and the forthcoming acetic acid byproduct.
-
Slowly add acetic anhydride (1.5 eq) to the reaction mixture while maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as indicated by TLC.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or silica gel column chromatography if necessary.
Visualizations
Caption: General workflow for the two-step synthesis of this compound.
Caption: A troubleshooting decision tree for common synthesis issues.
Caption: Key reaction pathways in the synthesis and work-up stages.
References
Technical Support Center: Diethyl Acetyl Aspartate (DEAA) Blood-Brain Barrier Permeability Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies to optimize the blood-brain barrier (BBB) permeability of diethyl acetyl aspartate (DEAA).
Frequently Asked Questions (FAQs)
Q1: What is the primary strategy behind using this compound (DEAA) to target the central nervous system (CNS)?
The core strategy is a prodrug approach. N-acetylaspartate (NAA), the parent compound, is a polar molecule with limited ability to cross the lipophilic blood-brain barrier. By converting the two carboxylic acid groups of NAA into ethyl esters to form DEAA, the lipophilicity of the molecule is increased.[1] This enhanced lipophilicity is intended to facilitate passive diffusion across the BBB. Once in the brain, it is hypothesized that endogenous esterases will hydrolyze the ester groups, releasing the active parent compound, NAA.[1]
Q2: How does the increased lipophilicity of DEAA theoretically improve BBB penetration?
The blood-brain barrier is a highly selective barrier, and one of the primary mechanisms for small molecules to cross it is through passive transcellular diffusion.[2][3] This process favors compounds with higher lipophilicity, as they can more readily partition into the lipid-rich membranes of the brain endothelial cells. By masking the polar carboxylic acid groups of NAA, the resulting diethyl ester, DEAA, is more lipid-soluble, which is predicted to enhance its ability to diffuse across the BBB.[1]
Q3: What is the expected metabolic fate of DEAA after crossing the BBB?
Once DEAA enters the brain parenchyma, it is expected to undergo enzymatic hydrolysis. The brain contains various non-specific esterases that can cleave the ethyl ester bonds of DEAA.[2] This two-step process would first de-esterify DEAA to produce N-acetylaspartate (NAA) and two molecules of ethanol.[1] Subsequently, aspartoacylase (ASPA), an enzyme predominantly found in oligodendrocytes, can deacetylate NAA to release L-aspartate and acetate.[1]
Q4: What are the key physicochemical properties of DEAA that influence its potential for BBB permeability?
The following table summarizes the key physicochemical properties of DEAA and its parent compound, NAA, that are relevant for assessing BBB permeability. The conversion to a diethyl ester significantly increases the predicted lipophilicity (XLogP3-AA).
| Property | N-Acetyl-L-aspartic acid (NAA) | This compound (DEAA) | Relevance to BBB Permeability |
| Molecular Formula | C₆H₉NO₅ | C₁₀H₁₇NO₅ | Small molecular size is generally favored for passive diffusion. |
| Molecular Weight | 175.14 g/mol [4] | 231.25 g/mol [5] | Molecules under 400-500 Da are more likely to cross the BBB.[6] |
| Topological Polar Surface Area (TPSA) | 81.7 Ų[5] | 81.7 Ų[5] | A lower TPSA (< 90 Ų) is generally associated with better BBB penetration. |
| Predicted LogP (XLogP3-AA) | -2.2[4] | 0.1[5] | Higher lipophilicity (LogP) is a key determinant for passive diffusion across the BBB. |
| Hydrogen Bond Acceptor Count | 5[5] | 5[5] | Fewer hydrogen bonds can improve permeability. |
| Rotatable Bond Count | 4 | 8[5] | Increased flexibility can sometimes hinder passage through the tight junctions of the BBB. |
Q5: What are the potential challenges when using a prodrug strategy like DEAA for CNS delivery?
While the prodrug approach is promising, several challenges can arise:
-
Premature Hydrolysis: Ester prodrugs can be susceptible to hydrolysis by esterases present in the plasma and other peripheral tissues.[3][7] This can lead to the premature release of the polar parent drug (NAA) into the systemic circulation, preventing it from reaching the BBB.
-
Efflux Transporter Substrate: Increased lipophilicity can sometimes make a compound a substrate for efflux transporters, such as P-glycoprotein (P-gp), at the BBB. These transporters actively pump the drug back into the bloodstream, reducing its net accumulation in the brain.[3]
-
Insufficient Brain Esterase Activity: The rate of hydrolysis within the brain must be sufficient to release the active drug at a therapeutically relevant concentration. Low esterase activity could result in the prodrug being cleared from the brain before it can be activated.[2]
-
Species Differences: The activity and types of esterases can vary significantly between species (e.g., rodents and humans), which can make it difficult to extrapolate preclinical findings to clinical outcomes.[8]
Troubleshooting Guides
Problem: Low Permeability in Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
| Potential Cause | Suggested Solution |
| Compound Precipitation | Decrease the initial concentration of DEAA in the donor well. Use a co-solvent (e.g., DMSO, ensuring the final concentration is low, typically <1%) to improve solubility.[9] |
| High Lipophilicity Leading to Membrane Retention | Use a "double-sink" PAMPA model which includes a surfactant in the acceptor compartment to improve the solubility of the permeated lipophilic compound.[9][10] |
| Incorrect pH | Ensure the pH of the donor and acceptor compartments are physiologically relevant (e.g., pH 7.4). For some applications, a pH gradient may be used to mimic physiological conditions.[9] |
| Inappropriate Lipid Membrane Composition | The standard PAMPA membrane may not accurately reflect the BBB. Use a brain-specific lipid mixture (e.g., porcine brain lipid) for the artificial membrane to better mimic the in vivo environment.[11] |
Problem: Rapid Plasma Hydrolysis of DEAA
| Potential Cause | Suggested Solution |
| High Esterase Activity in the Chosen Species' Plasma | Screen for plasma stability in different species (e.g., rat, mouse, dog, human) to identify a more suitable model for in vivo studies.[12] Rat plasma is known to have particularly high esterase activity.[12] |
| Structurally Susceptible Ester Linkage | If plasma instability is a major hurdle, consider synthesizing analogs of DEAA with more sterically hindered ester groups (e.g., using bulkier alcohols instead of ethanol). This can sometimes reduce the rate of enzymatic hydrolysis.[7] |
| Chemical Instability | Ensure that the degradation is enzymatic and not due to pH-dependent chemical hydrolysis by performing stability studies in buffer at the same pH as plasma. |
Problem: Low Brain-to-Plasma Ratio of NAA/DEAA in In Vivo Studies
| Potential Cause | Suggested Solution |
| DEAA is a Substrate for Efflux Transporters (e.g., P-gp) | Conduct in vitro bidirectional permeability assays using cell lines that overexpress specific transporters (e.g., MDCK-MDR1) to determine if DEAA is an efflux substrate. If so, consider co-administration with a known efflux inhibitor in preclinical models to confirm this mechanism.[3] |
| Rapid Clearance from the Brain | The conversion of DEAA to the more polar NAA can lead to it being "trapped" in the brain, which is desirable.[3] However, if DEAA itself is rapidly cleared, this benefit is lost. Investigate the brain pharmacokinetics with more frequent sampling time points. |
| Poor BBB Permeability Despite Increased Lipophilicity | The relationship between lipophilicity and BBB permeability is not always linear. Extremely high lipophilicity can lead to increased plasma protein binding and sequestration in lipid-rich tissues, reducing the free fraction available to cross the BBB. Measure the plasma protein binding of DEAA. |
| Insufficient Dose | The administered dose may not be high enough to achieve detectable concentrations in the brain. Conduct a dose-escalation study to determine if brain concentrations increase with higher doses. |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB)
This protocol outlines a general procedure for assessing the passive permeability of DEAA across an artificial membrane designed to mimic the BBB.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm)
-
96-well acceptor plates
-
Porcine brain lipid or a synthetic lipid cocktail in an organic solvent (e.g., dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DEAA stock solution in DMSO
-
Control compounds (high and low permeability, e.g., diazepam and sucrose)
-
Plate shaker
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Membrane Coating: Carefully apply a small volume (e.g., 5 µL) of the lipid solution to the filter of each well on the donor plate. Allow the solvent to evaporate completely, leaving a lipid layer.
-
Acceptor Plate Preparation: Fill the wells of the acceptor plate with 300 µL of PBS (pH 7.4). For lipophilic compounds like DEAA, consider adding a surfactant to create a "double-sink" condition.[9]
-
Donor Plate Preparation: Prepare the DEAA solution in PBS at the desired concentration (e.g., 100 µM) from the DMSO stock solution. The final DMSO concentration should be kept low (e.g., <1%).
-
Assay Assembly: Place the lipid-coated donor plate onto the acceptor plate, forming a "sandwich".
-
Incubation: Add 150 µL of the DEAA solution and control compound solutions to the respective wells of the donor plate. Incubate the sandwich at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).
-
Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of DEAA in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Permeability Calculation: Calculate the effective permeability (Pe) using the following equation:
Pe = (-Vd * Va) / (A * t * (Vd + Va)) * ln(1 - (Ca(t) * (Vd + Va)) / (Vd * C0))
Where:
-
Vd = volume of donor well
-
Va = volume of acceptor well
-
A = filter area
-
t = incubation time
-
Ca(t) = concentration in acceptor well at time t
-
C0 = initial concentration in donor well
-
Protocol 2: In Situ Brain Perfusion in Rats
This is an advanced in vivo technique to measure the unidirectional influx of a compound across the BBB, independent of peripheral metabolism.
Materials:
-
Anesthetized rat
-
Perfusion pump
-
Perfusate (e.g., modified Ringer's solution) containing DEAA and a vascular space marker (e.g., [14C]-sucrose)
-
Surgical instruments
-
Brain homogenization equipment
-
Scintillation counter or LC-MS/MS system
Procedure:
-
Animal Preparation: Anesthetize the rat and expose the common carotid artery.
-
Catheterization: Ligate the external carotid artery and insert a catheter retrograde towards the common carotid artery bifurcation.
-
Perfusion: Begin perfusing with the DEAA-containing solution at a constant flow rate (e.g., 10 mL/min). Simultaneously, sever the jugular veins to allow for drainage.
-
Perfusion Duration: Perfuse for a short, defined period (e.g., 30-60 seconds) to measure the initial rate of uptake.
-
Brain Extraction: At the end of the perfusion, decapitate the animal and quickly remove the brain.
-
Sample Processing: Dissect the perfused hemisphere, weigh it, and homogenize it.
-
Analysis: Analyze the brain homogenate and perfusate samples for the concentration of DEAA and the vascular marker.
-
Brain Uptake Calculation: The brain uptake can be calculated as the amount of DEAA in the brain tissue (corrected for the amount in the vascular space) divided by the concentration in the perfusate and the perfusion time.
Protocol 3: Assessment of DEAA Stability in Plasma
Materials:
-
Freshly collected plasma (e.g., from rat, mouse, human)
-
DEAA stock solution
-
Incubator or water bath at 37°C
-
Acetonitrile or other protein precipitation agent
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Incubation: Add a small volume of the DEAA stock solution to pre-warmed plasma to achieve the desired final concentration.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the plasma-DEAA mixture.
-
Protein Precipitation: Immediately add a protein precipitation agent (e.g., 3 volumes of cold acetonitrile) to the aliquot to stop the enzymatic reaction.
-
Centrifugation: Vortex the sample and then centrifuge at high speed to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the concentration of remaining DEAA and the appearance of NAA using LC-MS/MS.
-
Half-life Calculation: Plot the concentration of DEAA versus time and determine the half-life (t½) of the compound in the plasma.
Visualizations
Caption: Proposed mechanism of DEAA transport across the BBB.
Caption: In vitro experimental workflow for DEAA BBB permeability assessment.
Caption: In vivo experimental workflow for evaluating brain uptake of DEAA.
References
- 1. Prodrug strategy for enhanced therapy of central nervous system disease - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
- 6. dspace.alquds.edu [dspace.alquds.edu]
- 7. Prodrugs and their activation mechanisms for brain drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 9. Development of Cassette PAMPA for Permeability Screening [jstage.jst.go.jp]
- 10. Development of Cassette PAMPA for Permeability Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. enamine.net [enamine.net]
- 12. Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disuccinate, a prodrug of curcumin - PMC [pmc.ncbi.nlm.nih.gov]
Addressing common challenges in experiments involving diethyl acetyl aspartate.
Welcome to the Technical Support Center for Diethyl Acetyl Aspartate (DEAA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments involving DEAA. Here you will find troubleshooting guides and frequently asked questions to assist in optimizing your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DEAA) and what are its primary applications?
A1: this compound is the diethyl ester of N-acetyl-L-aspartic acid (NAA). While NAA is a well-studied, abundant amino acid derivative in the central nervous system, DEAA is primarily a synthetic compound used in research and as an intermediate in chemical syntheses. Its esterification is intended to increase lipophilicity, potentially enhancing its ability to cross cell membranes for experimental purposes. Common applications are in the synthesis of related compounds and as a research tool to study the effects of acetylated aspartate derivatives.[1][2]
Q2: What are the key physical and chemical properties of DEAA?
A2: Key properties are summarized in the table below. Understanding these is crucial for proper handling and experimental design.
| Property | Value | Reference |
| Molecular Formula | C10H17NO5 | Inferred from NAA |
| Molecular Weight | 231.24 g/mol | Inferred from NAA |
| Appearance | White solid | [3] |
| Boiling Point | 259.5 ± 25.0 °C (Predicted) | [2][3] |
| Density | 1.102 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in ethanol and water | [2] |
Q3: How should DEAA be stored for optimal stability?
A3: For optimal stability, DEAA should be stored at room temperature in a dry environment, protected from moisture.[3] The presence of moisture can lead to hydrolysis of the ester groups. For long-term storage, refrigeration in a desiccator is recommended.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, purification, and experimental use of DEAA.
Synthesis and Purification
Problem: Low yield during synthesis.
-
Possible Cause 1: Incomplete esterification of L-aspartic acid. The initial step of converting L-aspartic acid to its diethyl ester can be inefficient.
-
Solution: Ensure an excess of ethanol is used as both the solvent and reactant. The reaction is typically catalyzed by a strong acid like sulfuric acid and may require heating for several hours to drive the equilibrium towards the product.[3] Continuous removal of water can also improve the yield.
-
-
Possible Cause 2: Inefficient N-acetylation. The subsequent acetylation of diethyl L-aspartate may not go to completion.
-
Solution: Use a suitable acetylating agent such as acetic anhydride or acetyl chloride under appropriate conditions. Ensure the reaction is carried out in an anhydrous environment to prevent hydrolysis of the acetylating agent. The reaction temperature and time should be optimized.
-
Problem: Difficulty in purifying the final product.
-
Possible Cause 1: Presence of starting materials or byproducts. Unreacted diethyl L-aspartate or di-acetylated products can be common impurities.
-
Solution: Column chromatography is an effective method for purification. A silica gel column with a gradient of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate) can separate DEAA from its precursors and byproducts.
-
-
Possible Cause 2: Hydrolysis during workup. The ester groups of DEAA are susceptible to hydrolysis under acidic or basic conditions, especially in the presence of water.
-
Solution: Use neutral or mildly acidic conditions during the aqueous workup. Ensure all extractions and washes are performed quickly and at low temperatures to minimize hydrolysis. Use anhydrous sodium sulfate or magnesium sulfate to thoroughly dry the organic phase before solvent evaporation.
-
Handling and Storage
Problem: Compound degradation over time.
-
Possible Cause: Hydrolysis due to moisture. As an ester, DEAA is prone to hydrolysis back to N-acetylaspartic acid and ethanol.
-
Solution: Store the compound in a tightly sealed container in a desiccator. For long-term storage, flushing the container with an inert gas like argon or nitrogen can displace moisture-laden air.[3]
-
Problem: Inconsistent results in biological assays.
-
Possible Cause 1: Poor solubility in aqueous buffers. Although predicted to be soluble in water, high concentrations may be difficult to achieve, leading to precipitation in assay media.
-
Solution: Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol. Perform serial dilutions into the final aqueous assay buffer. Ensure the final concentration of the organic solvent is low enough to not affect the biological system. Sonication can aid in dissolution.
-
-
Possible Cause 2: Hydrolysis in aqueous media. DEAA can hydrolyze to NAA and ethanol under physiological conditions (37°C, pH 7.4), which may affect the interpretation of results.[3]
-
Solution: Prepare fresh solutions immediately before use. For longer experiments, it may be necessary to account for the rate of hydrolysis. Running a time-course experiment to measure the stability of DEAA in your specific assay medium can be beneficial.
-
In Vitro and In Vivo Experiments
Problem: Low cellular uptake or activity.
-
Possible Cause: Inefficient transport across the cell membrane. While more lipophilic than NAA, DEAA uptake may still be limited.
-
Solution: Consider the use of transfection reagents or delivery vehicles if passive diffusion is insufficient. The experimental design should account for the possibility that the observed effects are due to extracellular hydrolysis to NAA, which is then transported into the cell.
-
Problem: Unexpected biological effects.
-
Possible Cause: Off-target effects of the compound or its hydrolysis products. The observed activity may not be directly due to DEAA itself but to NAA, ethanol, or other metabolites.
-
Solution: Include appropriate controls in your experiments. Test the effects of NAA and ethanol separately at concentrations equivalent to what would be expected from DEAA hydrolysis. This will help to dissect the specific contribution of DEAA.
-
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a generalized two-step synthesis. Optimization of specific conditions may be required.
Step 1: Esterification of L-Aspartic Acid
-
Suspend L-aspartic acid (1 equivalent) in absolute ethanol (10-20 volumes).
-
Cool the suspension in an ice bath.
-
Slowly add concentrated sulfuric acid (2-3 equivalents) dropwise with stirring.
-
Reflux the mixture for 4-6 hours until the L-aspartic acid has completely dissolved.
-
Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in a small amount of cold water and neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous phase with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain diethyl L-aspartate.
Step 2: N-Acetylation of Diethyl L-Aspartate
-
Dissolve diethyl L-aspartate (1 equivalent) in an anhydrous solvent such as dichloromethane or chloroform.
-
Cool the solution in an ice bath.
-
Add triethylamine (1.1 equivalents) followed by the dropwise addition of acetic anhydride (1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Protocol 2: In Vitro Stability Assay
This protocol can be adapted to assess the stability of DEAA in various aqueous buffers.
-
Prepare a 10 mM stock solution of DEAA in DMSO.
-
Dilute the stock solution to a final concentration of 100 µM in the desired aqueous buffer (e.g., phosphate-buffered saline, cell culture medium) pre-warmed to 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Immediately quench any further hydrolysis by adding an equal volume of cold acetonitrile containing an internal standard.
-
Analyze the samples by a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the remaining DEAA and the formation of NAA.
-
Plot the concentration of DEAA versus time to determine its stability profile.
Signaling Pathways and Workflows
The biological effects of DEAA are likely mediated through its hydrolysis to N-acetylaspartate (NAA). NAA is a key metabolite in the brain with several proposed functions.
References
Methods to prevent the degradation of diethyl acetyl aspartate during storage.
Welcome to the Technical Support Center for diethyl acetyl aspartate. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common uses?
This compound is a diester derivative of N-acetyl aspartic acid. It is used in various research and development applications, including as a potential precursor for synthesizing other molecules and in studies related to metabolism.
Q2: What are the primary causes of this compound degradation?
The primary cause of degradation for this compound is hydrolysis. This can occur at two main sites on the molecule: the two ethyl ester linkages and the N-acetyl amide bond. The rate of hydrolysis is significantly influenced by pH, temperature, and the presence of moisture.
Q3: What are the ideal storage conditions for this compound?
To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark environment. The Safety Data Sheet (SDS) recommends keeping the container tightly closed in a dry and well-ventilated place, away from heat and sources of ignition.[1] For optimal stability, refrigeration (2-8 °C) is recommended, especially for long-term storage.[2][3]
Q4: How does pH affect the stability of this compound in solution?
The stability of this compound in aqueous solutions is highly pH-dependent. Both acidic and basic conditions can catalyze the hydrolysis of the ester and amide bonds. Acidic conditions, in particular, can promote the hydrolysis of the amide bond of the aspartyl residue.[4][5] It is crucial to maintain a neutral pH (around 7.0) for solutions containing this compound to minimize degradation.
Q5: Can I store this compound in an aqueous solution?
Storing this compound in aqueous solutions for extended periods is not recommended due to the risk of hydrolysis. If you must prepare an aqueous solution, it should be made fresh before use and maintained at a neutral pH. For short-term storage of solutions, refrigeration may slow down the degradation process.
Troubleshooting Guide
Problem: I am seeing unexpected peaks in my HPLC or LC-MS analysis of a this compound sample.
-
Possible Cause 1: Degradation due to improper storage.
-
Solution: Review your storage conditions. Ensure the compound is stored in a tightly sealed container in a cool, dry, and dark place. If you have been storing it at room temperature, consider moving it to a refrigerator.
-
-
Possible Cause 2: Hydrolysis in your experimental solution.
-
Solution: Check the pH of your solvent or buffer. If it is acidic or basic, this is likely the cause of degradation. Prepare fresh solutions at a neutral pH immediately before your experiment. The breakdown of this compound is a multi-step process that involves the removal of the ethyl ester and acetyl groups.[6]
-
-
Possible Cause 3: Contamination of the sample.
-
Solution: Use high-purity solvents and clean glassware to prepare your samples. Run a blank to check for solvent impurities.
-
Problem: The concentration of my this compound stock solution seems to be decreasing over time.
-
Possible Cause: Hydrolysis of the compound in the stock solution.
-
Solution: Avoid preparing large batches of stock solutions, especially in aqueous or protic solvents. If possible, prepare smaller, fresh batches for each set of experiments. If you must store a stock solution, use an anhydrous aprotic solvent and store it at low temperatures (e.g., -20°C).
-
Problem: My experimental results are inconsistent when using this compound.
-
Possible Cause: Inconsistent purity of the compound due to degradation.
-
Solution: Implement a routine quality control check of your this compound using a suitable analytical method like HPLC before use, especially for older batches or samples that have been stored under suboptimal conditions. This will help ensure the integrity of your starting material.
-
Data on Stability
| Parameter | Condition | Expected Stability | Primary Degradation Products |
| pH | Acidic (pH < 5) | Low | Monoethyl acetyl aspartate, N-acetyl aspartic acid |
| Neutral (pH 6-8) | Moderate to High | Minimal degradation | |
| Basic (pH > 8) | Low | Monoethyl acetyl aspartate, N-acetyl aspartic acid | |
| Temperature | -20°C (Solid) | High | Negligible |
| 2-8°C (Solid) | High | Minimal | |
| 25°C (Solid) | Moderate | Slow degradation over time | |
| 40°C (Solid) | Low | Accelerated degradation | |
| Moisture | Anhydrous | High | Minimal |
| Presence of water | Low to Moderate | Hydrolysis products |
Experimental Protocols
Protocol 1: Assessment of this compound Purity by HPLC
This protocol provides a general method for assessing the purity of a this compound sample.
-
Preparation of Standard Solution:
-
Accurately weigh approximately 10 mg of high-purity this compound standard and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to obtain a concentration of 1 mg/mL.
-
Perform serial dilutions to generate a calibration curve.
-
-
Preparation of Sample Solution:
-
Prepare a sample solution of your this compound at the same concentration as the standard.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient: Start at 10% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standard and sample solutions.
-
The purity of the sample can be determined by comparing the peak area of this compound to the total peak area of all components in the chromatogram.
-
Protocol 2: Accelerated Stability Study of this compound
This protocol describes how to conduct an accelerated stability study to predict the long-term stability of this compound.
-
Sample Preparation:
-
Place accurately weighed samples of solid this compound into several vials.
-
Prepare solutions of this compound in different buffers (e.g., pH 5, 7, and 9) at a known concentration.
-
-
Storage Conditions:
-
Place the vials at elevated temperatures (e.g., 40°C, 50°C, and 60°C) and controlled humidity (e.g., 75% RH).[6]
-
Keep a set of control samples at the recommended storage condition (e.g., 2-8°C).
-
-
Time Points:
-
Withdraw samples at predetermined time points (e.g., 0, 1, 2, and 4 weeks).
-
-
Analysis:
-
Analyze the samples at each time point using the HPLC method described in Protocol 1.
-
Quantify the amount of remaining this compound and the formation of any degradation products.
-
-
Data Evaluation:
-
Plot the concentration of this compound versus time for each condition.
-
Determine the degradation rate constant at each temperature.
-
Use the Arrhenius equation to extrapolate the degradation rate at the recommended storage temperature and estimate the shelf life.
-
Visualizations
Caption: Inferred primary degradation pathway of this compound via hydrolysis.
Caption: General experimental workflow for assessing the stability of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. carlroth.com [carlroth.com]
- 4. Chemical pathways of peptide degradation. IV. Pathways, kinetics, and mechanism of degradation of an aspartyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on the mechanism of aspartic acid cleavage and glutamine deamidation in the acidic degradation of glucagon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound|N-Acetyl-L-aspartate Derivative [benchchem.com]
Refining experimental protocols to determine the optimal effective dose of diethyl acetyl aspartate.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to determine the optimal effective dose of diethyl acetyl aspartate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the diethyl ester of N-acetyl aspartic acid (NAA). NAA is a highly abundant amino acid derivative in the central nervous system.[1][2] The primary proposed functions of NAA, and by extension its esterified form which is likely metabolized to NAA, include acting as a neuronal osmolyte, a source of acetate for myelin and lipid synthesis in oligodendrocytes, and a precursor for the synthesis of the neurotransmitter N-acetylaspartylglutamate (NAAG).[1][2][3]
Q2: What are the expected metabolic products of this compound?
A2: The breakdown of this compound is a multi-step enzymatic process. It is expected to be hydrolyzed into acetate and L-aspartate. These components can then enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, contributing to cellular energy production.[1]
Q3: What are the key signaling pathways influenced by this compound and its metabolites?
A3: The metabolites of this compound are integral to several key pathways. L-aspartate is a precursor for neurotransmitters and can be converted to oxaloacetate for the TCA cycle. Acetate, derived from NAA, is a crucial precursor for the synthesis of myelin lipids.[1] Additionally, NAA is the precursor to NAAG, the most abundant peptide neurotransmitter in the central nervous system, which modulates glutamatergic transmission.[1][3] D-aspartate, an isomer, has been shown to bind to NMDA receptors.[4][5]
Experimental Protocols and Methodologies
Protocol 1: In Vitro Dose-Response Study in Neuronal Cell Culture
This protocol outlines a method to determine the effect of this compound on neuronal cell viability and a specific biomarker, such as a downstream protein in a relevant signaling pathway.
-
Cell Culture:
-
Culture a relevant neuronal cell line (e.g., SH-SY5Y, PC-12) or primary neurons in appropriate media and conditions.
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Preparation and Dosing:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol).
-
Perform serial dilutions to create a range of concentrations for the dose-response curve.
-
Treat the cells with the different concentrations of this compound. Include vehicle-only and untreated controls.
-
-
Incubation:
-
Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours).
-
-
Endpoint Assays:
-
Cell Viability: Use a standard assay such as MTT, XTT, or CellTiter-Glo to assess cell viability.
-
Biomarker Analysis: Lyse the cells and perform an ELISA, Western blot, or other immunoassay to quantify the target biomarker.
-
-
Data Analysis:
-
Normalize the results to the vehicle control.
-
Plot the dose-response curve and calculate the EC50 or IC50 using appropriate software.
-
Protocol 2: In Vivo Efficacy Study in a Rodent Model
This protocol provides a general framework for assessing the in vivo efficacy of this compound in a relevant animal model.
-
Animal Model Selection:
-
Dose Formulation and Administration:
-
Formulate this compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).
-
Determine the dose range based on preliminary in vitro data and literature on similar compounds.
-
-
Study Design:
-
Randomly assign animals to treatment and control groups.
-
Administer the compound or vehicle according to the study schedule.
-
Monitor the animals for clinical signs and body weight changes.
-
-
Behavioral or Physiological Assessments:
-
Perform relevant behavioral tests (e.g., Morris water maze for memory, open field test for anxiety) or physiological measurements at specified time points.
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:
-
Collect blood or tissue samples at various time points to determine the concentration of this compound and its metabolites.
-
Correlate drug concentrations with the observed pharmacological effects.
-
-
Histopathology and Biomarker Analysis:
-
At the end of the study, collect tissues for histopathological examination and biomarker analysis (e.g., immunohistochemistry, gene expression analysis).
-
Protocol 3: Quantification of this compound and Metabolites in Biological Samples
This protocol outlines a general method for quantifying the compound and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Sample Preparation:
-
Internal Standard:
-
Spike the samples with a stable isotope-labeled internal standard (e.g., 15N-[2H3]acetyl-L-aspartic acid) to correct for matrix effects and variations in sample processing.[6]
-
-
LC-MS/MS Analysis:
-
Use a suitable HPLC or UPLC system with a column that provides good separation of the analytes.
-
Optimize the mass spectrometer parameters (e.g., ion source settings, collision energy) for the detection of this compound and its metabolites.
-
Develop a multiple reaction monitoring (MRM) method for quantification.
-
-
Data Analysis:
-
Construct a calibration curve using standards of known concentrations.
-
Calculate the concentration of the analytes in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
Troubleshooting Guide
Issue 1: High variability in in vitro assay results.
-
Possible Cause: Inconsistent cell seeding, edge effects in multi-well plates, or instability of the compound in the culture medium.
-
Troubleshooting Steps:
-
Ensure a homogenous cell suspension before seeding.
-
Avoid using the outer wells of the plate or fill them with sterile PBS to minimize evaporation.
-
Test the stability of this compound in the culture medium over the incubation period.
-
Issue 2: Poor bioavailability or inconsistent in vivo efficacy.
-
Possible Cause: Inadequate formulation, rapid metabolism, or poor absorption of the compound.
-
Troubleshooting Steps:
-
Optimize the formulation to improve solubility and stability.
-
Consider alternative routes of administration.
-
Conduct a pilot pharmacokinetic study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
Issue 3: Difficulty in quantifying this compound or its metabolites in biological samples.
-
Possible Cause: Low analyte concentrations, matrix effects, or suboptimal LC-MS/MS method parameters.
-
Troubleshooting Steps:
-
Optimize the sample preparation method to enrich the analytes and remove interfering substances.
-
Use a stable isotope-labeled internal standard to correct for matrix effects.
-
Fine-tune the mass spectrometer parameters to enhance sensitivity and specificity. Including a derivatization step, such as esterification, can improve chromatographic performance.[7]
-
Data Presentation
Table 1: Example of In Vitro Dose-Response Data for this compound on Neuronal Viability
| Concentration (µM) | Mean Viability (%) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 1 | 98.6 | 4.8 |
| 10 | 95.3 | 6.1 |
| 50 | 82.1 | 7.3 |
| 100 | 65.4 | 8.5 |
| 200 | 45.2 | 9.1 |
Table 2: Example of In Vivo Efficacy Data in a Rodent Model of Neurological Disease
| Treatment Group | Dose (mg/kg) | Behavioral Score (Mean ± SEM) | Biomarker Level (ng/g tissue; Mean ± SEM) |
| Vehicle Control | 0 | 10.2 ± 1.5 | 5.3 ± 0.8 |
| This compound | 10 | 8.7 ± 1.2 | 8.9 ± 1.1 |
| This compound | 30 | 6.1 ± 0.9 | 15.4 ± 2.3 |
| This compound | 100 | 4.5 ± 0.7 | 25.1 ± 3.5 |
Visualizations
Caption: Metabolic pathway of this compound.
Caption: Experimental workflow for determining optimal effective dose.
References
- 1. This compound|N-Acetyl-L-aspartate Derivative [benchchem.com]
- 2. N-Acetylaspartic acid - Wikipedia [en.wikipedia.org]
- 3. Functions of N-acetyl-L-aspartate and N-acetyl-L-aspartylglutamate in the vertebrate brain: role in glial cell-specific signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Evidence on the Role of D-Aspartate Metabolism in Regulating Brain and Endocrine System Physiology: From Preclinical Observations to Clinical Applications [mdpi.com]
- 5. New Evidence on the Role of D-Aspartate Metabolism in Regulating Brain and Endocrine System Physiology: From Preclinical Observations to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of N-acetyl-L-aspartic acid in urine by isotope dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plasma N-acetylaspartate: Development and validation of a quantitative assay based on HPLC-MS-MS and sample derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting and troubleshooting unexpected experimental outcomes with diethyl acetyl aspartate.
Welcome to the technical support center for diethyl acetyl aspartate. This resource is designed for researchers, scientists, and drug development professionals to help interpret and troubleshoot unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to N-acetylaspartate (NAA)?
A1: this compound is the diethyl ester form of N-acetylaspartate (NAA). NAA is an abundant amino acid derivative found primarily in the central nervous system.[1][2] this compound is a synthetic derivative of NAA where the two carboxylic acid groups of the aspartate backbone have been converted to ethyl esters.[1] This modification increases the lipophilicity of the molecule, which may alter its ability to cross cellular membranes, a property of interest in drug design and molecular transport studies.[1]
Q2: What are the primary research applications of this compound?
A2: this compound is primarily used in research to probe the functions of its naturally occurring counterpart, N-acetylaspartate (NAA). Key research areas include:
-
Investigating Neuroprotective Effects: Researchers use it to explore whether it can influence the levels of NAA, which are often reduced in neurodegenerative diseases.[1]
-
Modulating Metabolic Pathways: As a derivative of NAA, it is used to study the availability of important metabolic substrates like acetyl-CoA, which is crucial for lipid biosynthesis and energy metabolism.[1]
-
Understanding Physicochemical Properties: The addition of ethyl ester groups allows for the study of how changes in lipophilicity affect the transport and activity of NAA-related compounds.[1]
Q3: How is this compound synthesized?
A3: The synthesis of this compound typically involves a two-step process: the esterification of aspartic acid with ethanol, followed by the acetylation of the amino group.[1] Alternatively, one can start with N-acetylaspartic acid and then perform the esterification.
Q4: What are the expected degradation products of this compound?
A4: The breakdown of this compound is a multi-step process. It can be hydrolyzed to form monoethyl acetyl aspartate, and then N-acetylaspartate (NAA).[3] Further enzymatic cleavage by aspartoacylase can then remove the acetyl group to yield aspartic acid and acetate.[1] Spontaneous degradation, particularly under harsh pH or temperature conditions, can also lead to the formation of impurities.
Troubleshooting Experimental Outcomes
Problem 1: Low Yield or Incomplete Reaction During Synthesis
Possible Causes:
-
Inefficient Esterification: The esterification of aspartic acid can be an equilibrium-driven process. Insufficient removal of water can prevent the reaction from going to completion.
-
Incomplete Acetylation: The acetylation of the amino group may be incomplete if the acetylating agent is not sufficiently reactive or if the reaction conditions are not optimal.
-
Side Reactions: At high temperatures, side reactions may occur, leading to the formation of byproducts and a lower yield of the desired product.
Solutions:
-
Esterification: Use a Dean-Stark apparatus to remove water azeotropically during the reaction. Alternatively, use a large excess of ethanol to drive the equilibrium towards the product.
-
Acetylation: Ensure the use of a suitable acetylating agent, such as acetic anhydride or acetyl chloride, under appropriate conditions (e.g., in the presence of a base to neutralize the acid byproduct).
-
Reaction Conditions: Monitor the reaction temperature carefully and use the mildest conditions necessary to achieve the desired transformation.
Problem 2: Unexpected Peaks in NMR or Mass Spectrum (Impure Product)
Possible Causes:
-
Residual Starting Materials: Unreacted aspartic acid, N-acetylaspartate, or ethanol may be present.
-
Byproducts of Synthesis: Incomplete esterification can leave monoethyl acetyl aspartate.
-
Degradation Products: Hydrolysis of the ester groups can lead to the formation of N-acetylaspartate.
-
Solvent Impurities: Residual solvents from the reaction or purification steps are a common source of unexpected peaks.[4][5]
Solutions:
-
Purification: Use flash column chromatography on silica gel to separate the desired product from impurities. A common eluent system is a gradient of ethyl acetate in hexane.
-
Washing: Wash the crude product with a dilute sodium bicarbonate solution to remove acidic impurities like N-acetylaspartate, followed by a brine wash.[6]
-
Drying: Ensure the final product is thoroughly dried under vacuum to remove residual solvents.
Table 1: Common Impurities and their Expected 1H NMR Signals
| Impurity | Expected 1H NMR Chemical Shift (ppm) in CDCl3 | Multiplicity |
| Ethanol | 1.25 (CH3), 3.7 (CH2), variable (OH) | triplet, quartet, singlet |
| Ethyl Acetate | 1.26 (CH3), 2.05 (CH3CO), 4.12 (CH2) | triplet, singlet, quartet |
| Acetic Acid | 2.1 (CH3), 11-12 (COOH) | singlet, broad singlet |
| N-acetylaspartate | ~2.0 (CH3CO), ~2.8 & ~2.9 (CH2), ~4.8 (CH) | singlet, multiplet, multiplet |
Problem 3: Inconsistent Results in Biological Assays
Possible Causes:
-
Hydrolysis of this compound: The compound may be hydrolyzed to NAA in aqueous buffer solutions, especially at non-neutral pH or over long incubation times.[3]
-
Cellular Metabolism: Cells may metabolize this compound, converting it to NAA and other downstream metabolites, which could be the active species.
-
Low Cell Permeability: Despite increased lipophilicity, the compound may still have limited ability to cross cell membranes.
Solutions:
-
Stability Studies: Perform control experiments to assess the stability of this compound in your assay buffer over the time course of the experiment. Analyze the buffer by HPLC or LC-MS to check for hydrolysis.
-
Metabolism Analysis: Use techniques like LC-MS to analyze cell lysates and culture media to identify potential metabolites of this compound.
-
Permeability Assays: If direct cellular effects are expected, consider performing permeability assays or using permeabilizing agents (with appropriate controls) to ensure the compound reaches its intracellular target.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative method and may require optimization.
-
Esterification:
-
Suspend L-aspartic acid (1 equivalent) in absolute ethanol (10-20 equivalents).
-
Cool the mixture in an ice bath and bubble dry HCl gas through it for 1-2 hours with stirring.
-
Alternatively, add thionyl chloride (2.2 equivalents) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Remove the solvent under reduced pressure to obtain crude diethyl aspartate hydrochloride.
-
-
Acetylation:
-
Dissolve the crude diethyl aspartate hydrochloride in a suitable solvent like dichloromethane or chloroform.
-
Cool to 0°C and add a base, such as triethylamine (2.5 equivalents), dropwise.
-
Add acetic anhydride (1.2 equivalents) dropwise and allow the reaction to stir at room temperature overnight.
-
Wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain this compound as an oil or low-melting solid.
-
Protocol 2: Analysis of this compound Purity by HPLC
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. Dilute to a working concentration of 10-100 µg/mL in the mobile phase.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid). For example, 10-90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
-
Analysis: Inject the sample and analyze the chromatogram for the presence of multiple peaks, which would indicate impurities. The retention time will depend on the exact conditions and system.
Visualizations
Caption: Experimental workflow for this compound.
Caption: Troubleshooting logic for unexpected outcomes.
Caption: Putative signaling pathway involving DEAA metabolites.
References
- 1. This compound|N-Acetyl-L-aspartate Derivative [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Postmortem degradation of N-acetyl aspartate and N-acetyl aspartylglutamate: an HPLC analysis of different rat CNS regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
Overcoming challenges in the scale-up production of diethyl acetyl aspartate.
Welcome to the Technical Support Center for the scale-up production of Diethyl Acetyl Aspartate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and industrially viable method for synthesizing this compound is the Fischer esterification of N-acetyl-L-aspartic acid with ethanol using an acid catalyst.[1][2] This reaction involves heating the reactants in the presence of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.[2]
Q2: Why is the Fischer esterification reaction for this compound an equilibrium reaction?
A2: The Fischer esterification is a reversible process where the formation of the ester and water from the carboxylic acid and alcohol is in equilibrium with the reverse reaction, hydrolysis.[3][4] To achieve a high yield of this compound, the equilibrium must be shifted towards the product side.
Q3: How can I improve the yield of my this compound synthesis?
A3: To maximize the yield, you can employ Le Chatelier's principle.[4] Common strategies include:
-
Using an excess of one reactant: Typically, a large excess of ethanol is used as it is often also the solvent.[4]
-
Removing water: As water is a product, its removal will drive the equilibrium towards the formation of the ester. This can be achieved using a Dean-Stark apparatus during reflux or by using a drying agent.
Q4: What are the critical process parameters to monitor during the scale-up of this compound production?
A4: Key parameters to monitor and control include:
-
Temperature: Affects reaction rate and potential side reactions.
-
Pressure: Can influence the removal of water and other volatile components.
-
Catalyst concentration: Impacts the reaction kinetics.
-
Reactant molar ratio: Crucial for driving the reaction equilibrium.
-
Mixing efficiency: Ensures homogeneity and efficient heat and mass transfer.
Q5: What are some common impurities I might encounter, and how can I remove them?
A5: Common impurities include unreacted N-acetyl-L-aspartic acid, excess ethanol, water, and byproducts from side reactions. Purification typically involves:
-
Neutralization: Washing the crude product with a weak base (e.g., sodium bicarbonate solution) to remove the acid catalyst and unreacted N-acetyl-L-aspartic acid.[2]
-
Extraction: To separate the ester from water-soluble impurities.
-
Distillation: To remove residual ethanol and other volatile impurities.[2]
Troubleshooting Guides
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | - Incomplete reaction due to insufficient heating or catalyst. - Equilibrium favoring reactants due to the presence of water.[3] - Loss of product during workup and purification. | - Increase reaction time and/or temperature. - Ensure adequate catalyst loading. - Use a Dean-Stark trap or molecular sieves to remove water continuously. - Use a significant excess of ethanol (e.g., 5-10 fold molar excess).[4] - Optimize extraction and distillation procedures to minimize product loss. |
| Product Discoloration | - High reaction temperatures leading to decomposition. - Presence of impurities in starting materials. | - Lower the reaction temperature and extend the reaction time. - Consider using a milder catalyst. - Ensure high purity of N-acetyl-L-aspartic acid and ethanol. - Perform a final purification step like carbon treatment or distillation under reduced pressure. |
| Incomplete Removal of Starting Acid | - Insufficient washing during the workup. - Inefficient phase separation. | - Increase the volume and/or number of washes with a weak base solution. - Ensure vigorous mixing during washing followed by adequate settling time for clear phase separation. |
| Presence of Water in Final Product | - Incomplete drying of the organic phase. - Inefficient water removal during the reaction. | - Use a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before final solvent removal. - Optimize the use of a Dean-Stark apparatus or other water removal techniques during the reaction. |
| Reaction Stalls or is Very Slow | - Inactive or insufficient catalyst. - Low reaction temperature. - Poor mixing at a larger scale. | - Use fresh, high-quality acid catalyst. - Verify and adjust the catalyst concentration. - Gradually increase the reaction temperature while monitoring for side reactions. - Evaluate and improve the reactor's agitation system to ensure proper mixing. |
Data Presentation
Table 1: Typical Reaction Parameters for Fischer Esterification of N-acetyl-L-aspartic acid
| Parameter | Laboratory Scale (Typical) | Pilot/Industrial Scale (Considerations) |
| Reactant Molar Ratio (Ethanol:Acid) | 5:1 to 10:1 | 3:1 to 8:1 (balancing yield and solvent recovery costs) |
| Catalyst (H₂SO₄) Loading | 1-5 mol% | 0.5-3 mol% (optimizing for reaction rate vs. corrosion and neutralization) |
| Temperature | 78-85 °C (Reflux) | 80-120 °C (may be higher with pressure to increase rate) |
| Reaction Time | 4-24 hours | 8-48 hours (highly dependent on scale and other parameters) |
| Pressure | Atmospheric | Atmospheric or slight vacuum to aid in water removal |
Table 2: Analytical Methods for Process Monitoring and Quality Control
| Analytical Technique | Purpose | Key Parameters to Monitor |
| High-Performance Liquid Chromatography (HPLC) | Monitor reaction progress and determine final product purity.[5][6] | Disappearance of N-acetyl-L-aspartic acid, formation of this compound, presence of byproducts. |
| Gas Chromatography (GC) | Quantify residual ethanol and other volatile impurities. | Ethanol content, presence of other volatile organic compounds. |
| Karl Fischer Titration | Determine water content in the final product. | ppm or % of water. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm the structure of the final product and identify impurities.[1] | Chemical shifts and integration of protons and carbons corresponding to this compound. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Monitor the disappearance of the carboxylic acid peak and the appearance of the ester peak. | O-H stretch of the carboxylic acid, C=O stretch of the ester. |
Experimental Protocols
Protocol 1: Laboratory Scale Synthesis of this compound
-
Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap.
-
Charging Reactants: To the flask, add N-acetyl-L-aspartic acid (1 equivalent), ethanol (10 equivalents), and concentrated sulfuric acid (0.05 equivalents).
-
Reaction: Heat the mixture to reflux. The ethanol-water azeotrope will collect in the Dean-Stark trap, effectively removing water and driving the reaction.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them via HPLC or TLC to observe the disappearance of the starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully add the reaction mixture to a separatory funnel containing a saturated sodium bicarbonate solution to neutralize the acid.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Protocol 2: Scale-Up Considerations and In-Process Controls (IPC)
For the scale-up of this compound production, the following considerations and in-process controls are crucial:
-
Reactor Setup: A glass-lined or stainless steel reactor equipped with an overhead stirrer, a heating/cooling jacket, a reflux condenser, and a system for water removal (e.g., a side-arm separator or vacuum distillation) is recommended.
-
Raw Material Quality: Ensure the purity of N-acetyl-L-aspartic acid and ethanol meets specifications to avoid introducing impurities that can be difficult to remove later.
-
Exothermic Reaction Control: The initial mixing of sulfuric acid with ethanol is exothermic. Add the catalyst slowly with adequate cooling to control the temperature.
-
Process Analytical Technology (PAT):
-
In-line FTIR/Raman Spectroscopy: Can be used for real-time monitoring of the concentrations of the starting material, product, and water, allowing for precise determination of the reaction endpoint.
-
Automated Sampling and HPLC: An automated system can periodically draw samples for HPLC analysis to track reaction kinetics and impurity formation.
-
-
Water Removal: At a larger scale, azeotropic distillation under atmospheric or reduced pressure is a common method for water removal. The efficiency of the condenser and separator is critical.
-
Workup and Phase Separation:
-
The neutralization step will generate carbon dioxide, leading to pressure build-up. Ensure the reactor is adequately vented.
-
Phase separation in a large reactor can be slow. Allow sufficient settling time and have clear visual or sensor-based indicators for the interface.
-
-
Purification:
-
Vacuum distillation is the preferred method for final purification at scale. A fractionating column can be used to achieve high purity.
-
Ensure the vacuum system is robust and can handle the required pressure for efficient distillation.
-
Visualizations
Caption: A simplified workflow for the synthesis and purification of this compound.
Caption: A troubleshooting decision tree for addressing low yield in this compound synthesis.
Caption: Integration of Process Analytical Technology (PAT) for real-time monitoring and control.
References
- 1. This compound|N-Acetyl-L-aspartate Derivative [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. microinnova.com [microinnova.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Postmortem degradation of N-acetyl aspartate and N-acetyl aspartylglutamate: an HPLC analysis of different rat CNS regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of N-acetylaspartic acid concentration in the mouse brain using HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
How to avoid experimental artifacts in studies of diethyl acetyl aspartate's effects.
Welcome to the technical support center for researchers utilizing Diethyl Acetyl Aspartate (DEAA). This resource provides essential guidance on avoiding common experimental artifacts to ensure the accuracy and reproducibility of your findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DEAA) and why is it used in research?
A1: this compound (DEAA) is the diethyl ester form of N-acetylaspartate (NAA). NAA is a highly abundant amino acid derivative in the central nervous system, playing roles in neuronal metabolism, myelin synthesis, and as a precursor to the neurotransmitter N-acetylaspartylglutamate (NAAG).[1][2][3][4] DEAA is often used as a more lipophilic prodrug of NAA. The ester groups enhance its ability to cross cell membranes compared to the more polar NAA.[2][5] The expectation is that once inside the cell, ubiquitous intracellular esterases will hydrolyze DEAA to release NAA and ethanol.[1][2]
Q2: How should I prepare and store DEAA for my experiments?
A2: Due to its lipophilic nature, DEAA has low solubility in aqueous solutions.[6][7][8][9][10]
-
Stock Solutions: It is recommended to prepare a high-concentration stock solution in an organic solvent such as DMSO or ethanol.
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Working Solutions: For cell-based assays, dilute the stock solution into your culture medium immediately before use. Be mindful of the final solvent concentration, as it can have independent effects on the cells. A common recommendation is to keep the final DMSO or ethanol concentration below 0.1%.
Q3: What are the primary metabolites of DEAA in a biological system?
A3: DEAA is designed to be hydrolyzed by esterases into N-acetylaspartate (NAA) and two molecules of ethanol. It is possible that this hydrolysis occurs in a stepwise manner, transiently forming monoethyl acetyl aspartate.
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Experimental Results
This is often due to the instability of DEAA in aqueous experimental media and its rapid conversion to NAA.
Troubleshooting Steps:
-
Assess DEAA Stability: Before conducting your main experiments, determine the hydrolysis rate of DEAA in your specific cell culture medium or buffer at 37°C.
-
Method: Use an analytical technique like HPLC-MS/MS to measure the concentrations of DEAA and NAA over time.
-
Interpretation: If DEAA is rapidly hydrolyzed (e.g., >50% conversion within the first few hours of your experiment), your cells are primarily being exposed to NAA, not DEAA. This is a critical experimental artifact to consider when interpreting your data.
-
-
Control for Byproducts: The hydrolysis of one molecule of DEAA produces two molecules of ethanol. Ethanol can have significant effects on neuronal cells, including neurotoxicity and alterations in neurotransmitter receptor function.[1][2][3][4][11][12][13][14][15]
-
Essential Control: Include a vehicle control with the same final concentration of the organic solvent used for the DEAA stock.
-
Byproduct Control: Crucially, also include a control group treated with a concentration of ethanol equivalent to what would be released from the hydrolysis of DEAA at the tested concentration. For example, if you are using 100 µM DEAA, your ethanol control should be 200 µM ethanol.
-
-
Consider Off-Target Effects of NAA: High concentrations of NAA itself may have biological effects beyond the intended mechanism of action. Ensure you have a control group treated with NAA at the same concentration as your DEAA to distinguish the effects of the prodrug from its active form.
Issue 2: Poor Solubility and Precipitation of DEAA in Aqueous Media
DEAA's lipophilicity can lead to it coming out of solution in your aqueous experimental buffers.
Troubleshooting Steps:
-
Visual Inspection: After adding DEAA to your medium, visually inspect the solution for any cloudiness or precipitate, both immediately and after incubation at 37°C.
-
Reduce Final Concentration: The most straightforward solution is to lower the working concentration of DEAA.
-
Optimize Formulation: For in vivo studies or if higher concentrations are necessary in vitro, formulation strategies for poorly soluble drugs may be required.[6][7][8][9][10] These can include the use of solubilizing agents like cyclodextrins or lipid-based delivery systems. However, be aware that these agents can also have their own biological effects and require appropriate controls.
Issue 3: Difficulty in Distinguishing Effects of DEAA from its Metabolite, NAA
Since DEAA is a prodrug, it is crucial to understand which molecule is responsible for the observed biological effects.
Troubleshooting Steps:
-
Measure Intracellular Concentrations: If possible, use analytical methods like LC-MS/MS to measure the intracellular concentrations of both DEAA and NAA over the time course of your experiment.[16][17][18][19][20] This will provide direct evidence of cellular uptake of the prodrug and its conversion rate.
-
Use an Esterase Inhibitor: In in vitro systems, co-incubation with a broad-spectrum esterase inhibitor (e.g., paraoxon) can help to reduce the conversion of DEAA to NAA.[21] If the biological effect is diminished in the presence of the inhibitor, it suggests that NAA is the primary active molecule. Ensure you have a control for the esterase inhibitor alone.
-
Compare with NAA and Byproduct Controls: As mentioned in Issue 1, always run parallel experiments with NAA and ethanol at equivalent concentrations.
Quantitative Data Summary
Table 1: Physicochemical Properties of DEAA and NAA
| Property | This compound (DEAA) | N-Acetylaspartate (NAA) |
| Molecular Formula | C10H17NO5 | C6H9NO5 |
| Molecular Weight | 231.24 g/mol | 175.14 g/mol |
| Solubility | Higher in organic solvents | Higher in aqueous solutions |
| Lipophilicity (LogP) | Higher | Lower |
Experimental Protocols
Protocol 1: Assessing DEAA Stability and Hydrolysis in Cell Culture Medium
Objective: To determine the rate of DEAA hydrolysis to NAA in a specific experimental medium.
Materials:
-
This compound (DEAA)
-
N-Acetylaspartate (NAA) as a standard
-
Cell culture medium of choice (e.g., DMEM)
-
HPLC-MS/MS system
Procedure:
-
Prepare a 10 mM stock solution of DEAA in DMSO.
-
Spike the cell culture medium with DEAA to a final concentration of 100 µM.
-
Incubate the medium at 37°C in a cell culture incubator.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect an aliquot of the medium.
-
Immediately process the samples for HPLC-MS/MS analysis to quantify the concentrations of both DEAA and NAA. Sample processing may involve protein precipitation with a cold organic solvent (e.g., acetonitrile).
-
Prepare a standard curve for both DEAA and NAA to ensure accurate quantification.
-
Plot the concentrations of DEAA and NAA over time to determine the hydrolysis rate.
Protocol 2: Measuring Intracellular Esterase Activity
Objective: To confirm that the chosen cell line has sufficient esterase activity to convert DEAA to NAA.
Materials:
-
Fluorescein diacetate (FDA) or other fluorogenic esterase substrates
-
Cell line of interest
-
Cell lysis buffer
-
Fluorometer or fluorescence microscope
Procedure:
-
Culture the cells to the desired confluency.
-
Wash the cells with PBS.
-
Lyse the cells to release intracellular contents.
-
Add the cell lysate to a solution containing a fluorogenic esterase substrate (e.g., fluorescein diacetate).
-
Measure the increase in fluorescence over time, which is proportional to the esterase activity.[4][22][23][24][25]
-
Normalize the activity to the total protein concentration of the lysate.
-
This provides a relative measure of esterase activity in your cell model.
Visualizations
Caption: Metabolic pathway of DEAA and potential experimental artifacts.
Caption: Troubleshooting workflow for experiments using DEAA.
References
- 1. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 3. scirp.org [scirp.org]
- 4. Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. researchgate.net [researchgate.net]
- 9. Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. The Neurobiology of Alcohol Consumption and Alcoholism: An Integrative History - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Behavioral Effects of Ethanol in Cerebellum are Age Dependent: Potential System and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alcohol and the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. Stable isotope dilution analysis of N-acetylaspartic acid in urine by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Plasma N-acetylaspartate: Development and validation of a quantitative assay based on HPLC-MS-MS and sample derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantification of N-acetylaspartic acid in urine by LC-MS/MS for the diagnosis of Canavan disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. e-century.us [e-century.us]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. A new methodology for plant cell viability assessment using intracellular esterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
- 25. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
Solubility of diethyl acetyl aspartate in various organic and aqueous solvents.
Technical Support Center: Diethyl Acetyl Aspartate Solubility
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility of this compound in various organic and aqueous solvents. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound based on its chemical structure?
A1: this compound is the diethyl ester of N-acetyl aspartic acid. The presence of the two ethyl ester groups, in place of the carboxylic acid groups found in N-acetyl aspartic acid, significantly reduces the molecule's polarity and its ability to form hydrogen bonds as a donor. As a result, this compound is expected to have low solubility in polar protic solvents like water and higher solubility in a range of organic solvents. Unlike amino acids, their corresponding ester derivatives do not exhibit a zwitterionic structure and are generally more soluble in organic solvents[1].
Q2: Is there any available quantitative solubility data for this compound?
A2: At present, there is limited publicly available quantitative solubility data specifically for this compound. However, data for the related compound, N-acetyl-DL-aspartic acid, indicates solubility in solvents such as DMF (30 mg/ml), DMSO (30 mg/ml), ethanol (20 mg/ml), and PBS (pH 7.2) (10 mg/ml)[2]. It is important to note that due to the structural differences, the solubility of this compound will differ significantly from these values. Esters are generally less soluble in water and more soluble in organic solvents compared to their carboxylic acid counterparts[3].
Q3: In which types of organic solvents is this compound likely to be most soluble?
A3: this compound is expected to be most soluble in moderately polar to nonpolar aprotic organic solvents. This includes solvents like acetone, ethyl acetate, dichloromethane, and chloroform. Its solubility in alcohols like ethanol is also anticipated to be significant. The general principle of "like dissolves like" suggests that solvents with similar polarity to this compound will be most effective.
Q4: How does pH affect the solubility of this compound in aqueous solutions?
A4: Unlike its parent compound, N-acetyl aspartic acid, this compound does not have ionizable carboxylic acid groups. Therefore, its solubility in aqueous solutions is not expected to be significantly dependent on pH. However, extreme pH values could potentially lead to the hydrolysis of the ester groups over time, which would alter the chemical composition and solubility of the sample.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the determination of this compound solubility.
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent solubility results between experiments. | - Temperature fluctuations during the experiment.- Insufficient equilibration time.- Variation in solvent purity or water content.- Degradation of the compound. | - Ensure a constant and accurately measured temperature is maintained throughout the experiment.- Increase the equilibration time to ensure the solution has reached saturation.- Use high-purity, anhydrous solvents and store them appropriately to prevent water absorption.- Verify the stability of this compound in the chosen solvent under the experimental conditions. |
| Compound appears to be "oiling out" or forming a separate liquid phase instead of dissolving. | - The solvent and solute have limited miscibility, and the concentration is above the solubility limit.- The temperature is below the compound's melting point in the presence of the solvent. | - Try a different solvent or a co-solvent system to improve miscibility.- Gently warm the mixture to see if the oiling out is temperature-dependent. Be cautious of potential degradation at higher temperatures. |
| Precipitation occurs when a co-solvent is added. | - The co-solvent is an anti-solvent, reducing the overall solvating power of the solvent system for the compound. | - Carefully select co-solvents based on their miscibility and polarity. Add the co-solvent slowly and with continuous stirring to observe any precipitation. |
| Difficulty in determining if saturation has been reached. | - The rate of dissolution is very slow.- The solution is supersaturated. | - Vigorously agitate the sample for an extended period. The presence of undissolved solid material is a key indicator of saturation.- To address potential supersaturation, a small seed crystal of the compound can be added to a seemingly clear solution to induce precipitation if the solution is supersaturated. |
Experimental Protocol: Determining the Solubility of this compound
This section provides a detailed methodology for the experimental determination of this compound solubility using the shake-flask method.
Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane)
-
Vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other quantitative analytical technique.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial. The exact amount should be enough to ensure that undissolved solid remains after equilibration.
-
Add a known volume of the selected solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform a preliminary experiment to determine the necessary equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Quantification:
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted solution using a validated HPLC method or another appropriate quantitative technique to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent using the following formula: Solubility (mg/mL) = (Concentration from analysis × Dilution factor) / 1000
-
Data Presentation:
The quantitative solubility data should be summarized in a clear and structured table for easy comparison.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 25 | ||
| Ethanol | 25 | ||
| Acetone | 25 | ||
| Ethyl Acetate | 25 | ||
| Dichloromethane | 25 |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
References
Validation & Comparative
A side-by-side comparison of the neuroprotective effects of diethyl acetyl aspartate and other nootropics.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side comparison of the neuroprotective effects of diethyl acetyl aspartate and other prominent nootropics, namely Piracetam, Citicoline, and Cerebrolysin. The information is curated to assist researchers and drug development professionals in evaluating these compounds for potential therapeutic applications in neurodegenerative diseases and acute brain injury.
Introduction to the Compounds
This compound is a synthetic derivative of N-acetylaspartate (NAA), an amino acid highly concentrated in neurons and a marker of neuronal health. The addition of two ethyl ester groups increases its lipophilicity, which is hypothesized to enhance its ability to cross the blood-brain barrier. Its neuroprotective potential is thought to be mediated by increasing intracellular NAA levels, which plays a crucial role in mitochondrial energy metabolism and provides acetate for myelin lipid synthesis.
Piracetam , a cyclic derivative of the neurotransmitter GABA, is one of the most well-known nootropics. Its neuroprotective effects are attributed to its ability to enhance cell membrane fluidity, improve mitochondrial function, and modulate various neurotransmitter systems.
Citicoline (CDP-Choline) is an essential intermediate in the synthesis of phosphatidylcholine, a major component of neuronal cell membranes. Its neuroprotective mechanisms include stabilizing cell membranes, reducing oxidative stress, and enhancing the synthesis of acetylcholine.
Cerebrolysin is a mixture of neuropeptides and amino acids derived from porcine brain tissue. It mimics the action of endogenous neurotrophic factors, promoting neuronal survival, differentiation, and synaptic plasticity.
Quantitative Comparison of Neuroprotective Effects
The following tables summarize quantitative data from preclinical and clinical studies on the neuroprotective efficacy of these compounds. It is important to note that direct comparative studies are limited, and the data is collated from various experimental models and clinical settings.
Table 1: Preclinical Efficacy in Ischemic Stroke Models
| Compound | Animal Model | Key Efficacy Endpoint | Quantitative Result | Citation(s) |
| This compound (inferred from NAA esters) | Rat hippocampal slices | Intracellular NAA concentration | 3-day treatment with 30 mM NAA monomethyl ester increased NAA concentration from 31.6 to 185.3 nmol/mg protein. | [1] |
| Piracetam | Animal models of focal ischemia | Overall outcome improvement | A meta-analysis showed a 30.2% improvement in outcome (infarct size or neurological score). | [2] |
| Citicoline | Animal models of focal ischemia | Infarct volume reduction | A meta-analysis of 15 studies showed an overall reduction of 28% in infarct volume. | [3] |
| Cerebrolysin | Rat model of embolic middle cerebral artery occlusion | Reduction in apoptotic cells | Treatment with 2.5 and 5 ml/kg reduced the number of TUNEL positive cells by ~50% in the ischemic boundary. | [4] |
Table 2: Clinical Efficacy in Cognitive Impairment and Stroke
| Compound | Patient Population | Key Efficacy Endpoint | Quantitative Result | Citation(s) |
| This compound | No clinical data available | - | - | |
| Piracetam | Ischemic stroke patients | Improvement in NIHSS scores | A retrospective study showed a 6.4% increase in the likelihood of NIHSS improvement with piracetam treatment compared to no piracetam. | [5] |
| Citicoline | Alzheimer's disease patients | Change in Mini-Mental State Examination (MMSE) score | In a 12-month study, patients on combined citicoline treatment showed a 2-point improvement in MMSE score compared to the control group. | [6] |
| Cerebrolysin | Acute ischemic stroke patients | Global neurological improvement (NIHSS) | A meta-analysis of nine trials showed superiority of Cerebrolysin over placebo on day 30, with a number needed to treat of 7.7 for clinically relevant changes. | [7] |
Mechanisms of Action and Signaling Pathways
The neuroprotective effects of these compounds are mediated by diverse and complex signaling pathways. The diagrams below, generated using Graphviz, illustrate the key pathways involved.
This compound / N-Acetylaspartate (NAA)
The proposed mechanism of this compound involves its hydrolysis to NAA, which then participates in crucial neuronal processes.
Piracetam
Piracetam's neuroprotective effects are multifaceted, involving modulation of neurotransmitter systems and enhancement of mitochondrial function.
Citicoline
Citicoline acts as a precursor for crucial membrane phospholipids and enhances neurotransmitter synthesis.
Cerebrolysin
Cerebrolysin mimics endogenous neurotrophic factors, activating pro-survival and neurogenic pathways.
Experimental Protocols
This section details the methodologies for key experiments commonly used to evaluate the neuroprotective effects of nootropics.
In Vitro Neuroprotection Assay: Oxygen-Glucose Deprivation (OGD)
This model simulates ischemic conditions in a cell culture setting.
-
Cell Culture: Primary neurons or neuronal cell lines (e.g., SH-SY5Y, PC12) are cultured in appropriate media and conditions until they reach the desired confluence.
-
OGD Induction:
-
The regular culture medium is replaced with a glucose-free medium (e.g., glucose-free DMEM).
-
The cell cultures are then placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a specific duration (e.g., 2-4 hours) to induce oxygen deprivation.
-
-
Reperfusion: After the OGD period, the glucose-free medium is replaced with the regular, glucose-containing culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO2) to simulate reperfusion.
-
Treatment: The nootropic compound is typically added to the culture medium before, during, or after the OGD insult at various concentrations to assess its protective effects.
-
Assessment of Cell Viability: Cell viability is measured at a specific time point after reperfusion (e.g., 24 hours) using assays such as the MTT assay or LDH release assay.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with the nootropic compound and/or the neurotoxic stimulus (e.g., after OGD).
-
MTT Incubation: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.
In Vivo Assessment of Learning and Memory: Morris Water Maze
This is a widely used behavioral task to assess spatial learning and memory in rodents.
-
Apparatus: A large circular pool is filled with opaque water. A small escape platform is hidden just below the water's surface in one of the four quadrants.
-
Acquisition Phase (Training):
-
The animal is placed in the water at different starting positions and must find the hidden platform.
-
The time it takes to find the platform (escape latency) is recorded.
-
This is repeated for several trials over a few days. A decrease in escape latency indicates learning.
-
-
Probe Trial (Memory Test):
-
The platform is removed from the pool, and the animal is allowed to swim freely for a set time (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is measured. A preference for the target quadrant indicates spatial memory.
-
-
Treatment: The nootropic compound is administered to the animals before or during the training and testing period.
-
Data Analysis: The escape latencies during the acquisition phase and the time spent in the target quadrant during the probe trial are compared between the treated and control groups.
References
- 1. N-acetylaspartate monomethyl ester increases N-acetylaspartate concentration in cultured rat hippocampal slices: effects on excitotoxicity and levels of amino acids and chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A systematic review and meta-analysis of the efficacy of piracetam and piracetam-like compounds in experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cerebrolysin.com [cerebrolysin.com]
- 4. Neuroprotective Effect of Piracetam against Cocaine-Induced Neuro Epigenetic Modification of DNA Methylation in Astrocytes | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Citicoline: A Cholinergic Precursor with a Pivotal Role in Dementia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety and efficacy of Cerebrolysin in early post-stroke recovery: a meta-analysis of nine randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Neurorestorative Potential: A Comparative Analysis of Diethyl Acetyl Aspartate in Preclinical Models
A detailed examination of Diethyl Acetyl Aspartate's therapeutic promise in Canavan Disease and Traumatic Brain Injury, benchmarked against current preclinical therapeutic strategies.
This guide provides a comparative analysis of the therapeutic efficacy of this compound in validated preclinical models of neurological disorders. As a lipophilic prodrug of N-acetylaspartate (NAA), this compound is hypothesized to increase the bioavailability of NAA in the central nervous system, offering a potential therapeutic avenue for conditions characterized by NAA dysregulation. The following sections detail its proposed mechanism and compare its potential efficacy with established and experimental therapies in preclinical models of Canavan Disease and Traumatic Brain Injury (TBI).
Canavan Disease: Restoring Metabolic Balance
Canavan disease is a fatal pediatric leukodystrophy resulting from mutations in the ASPA gene, which encodes the enzyme aspartoacylase. This enzymatic deficiency leads to a toxic accumulation of N-acetylaspartate (NAA) in the brain, causing severe neurological damage, including demyelination and spongiform degeneration of the white matter.[1][2][3] Therapeutic strategies in preclinical models primarily focus on reducing NAA levels and restoring aspartoacylase function.
Therapeutic Rationale for this compound:
While seemingly counterintuitive to administer an NAA prodrug in a disease characterized by NAA accumulation, the therapeutic potential of this compound in Canavan disease would be contingent on its use in conjunction with a functional aspartoacylase, for instance, delivered via gene therapy. In this context, this compound could serve as a substrate for the newly introduced enzyme, contributing to the restoration of normal myelin synthesis by providing a controlled source of acetate.
Comparative Preclinical Efficacy in Canavan Disease Models
The primary therapeutic alternatives for Canavan disease in preclinical settings are gene therapy and pharmacological agents aimed at reducing NAA levels, such as lithium.
| Therapeutic Agent | Preclinical Model | Key Efficacy Endpoints | Quantitative Results | Citation(s) |
| AAV Gene Therapy | Aspa-null mice | Brain NAA Levels, Motor Function, Myelination, Survival | - Significant reduction of elevated NAA levels.[2][4] - Long-term reversal of locomotor impairments.[4] - Increased myelination and decrease in brain vacuoles.[2][4] - Prolonged survival.[5] | [2][4][5] |
| Lithium Chloride | CD-like rat model | Brain NAA Levels | - Approximately 13% reduction in whole-brain NAA levels after a 5-day treatment.[1] | [1] |
| Lithium Citrate | Human subject with Canavan Disease | Brain NAA Levels, Myelination | - Decreased NAA levels in tested brain regions.[6][7] - Mild improvement in myelination in the frontal white matter.[7] | [6][7] |
Experimental Protocols
AAV Gene Therapy in Aspa-null Mice:
-
Vector: Adeno-associated virus (AAV) carrying the human ASPA gene (AAV-ASPA). A dual-function vector combining ASPA replacement with suppression of NAA synthesis has also been tested.[4][8]
-
Animal Model: Aspa-null mice, which exhibit key pathological features of Canavan disease, including elevated NAA levels, spongiform vacuolation, and motor deficits.[4][8]
-
Administration: Intracranial injection of the AAV vector into the brain of post-symptomatic mice (e.g., at 12 weeks of age).[4]
-
Efficacy Assessment:
-
NAA Levels: Measured by magnetic resonance spectroscopy (MRS) or high-performance liquid chromatography (HPLC).[2][4]
-
Motor Function: Assessed using tests such as the rotarod to measure motor coordination and balance.[2][4]
-
Histopathology: Brain sections are analyzed for changes in vacuolation, myelination (e.g., using Luxol fast blue staining), and astrogliosis.[4]
-
Lithium Treatment in a CD-like Rat Model:
-
Animal Model: A rat model that mimics the high brain NAA levels seen in Canavan disease.[1]
-
Treatment: Administration of lithium chloride.[1]
-
Efficacy Assessment: Whole-brain NAA levels were measured to determine the effect of the treatment.[1]
Signaling Pathways and Experimental Workflow
Metabolic pathway of NAA and its disruption in Canavan Disease.
Preclinical experimental workflow for Canavan Disease therapeutics.
Traumatic Brain Injury: Supporting Neuronal Integrity and Function
Traumatic Brain Injury (TBI) leads to a complex cascade of secondary injuries, including excitotoxicity, oxidative stress, and neuroinflammation, resulting in neuronal damage and death.[9] A consistent finding in preclinical models and human TBI is a reduction in NAA levels, which is considered a marker of neuronal injury and metabolic dysfunction.[9]
Therapeutic Rationale for this compound:
By acting as a prodrug for NAA, this compound could replenish depleted NAA levels in the injured brain. This may support neuronal function and recovery through several mechanisms: providing acetate for lipid synthesis and myelin repair, contributing to mitochondrial energy metabolism, and potentially modulating glutamatergic neurotransmission.
Comparative Preclinical Efficacy in TBI Models
Therapeutic alternatives investigated in preclinical TBI models often focus on neuroprotection and cognitive recovery. Neurosteroids and citicoline are two such classes of compounds.
| Therapeutic Agent | Preclinical Model | Key Efficacy Endpoints | Quantitative Results | Citation(s) |
| Neurosteroids (e.g., Progesterone, Allopregnanolone) | Rodent models of TBI (e.g., fluid percussion, cortical impact) | Brain Edema, Cognitive Function, Tissue Sparing | - Reduced brain edema.[10] - Improved cognitive and behavioral outcomes.[11] - Decreased lesion size and tissue loss.[11] | [10][11] |
| Citicoline (CDP-choline) | Rat model of controlled cortical impact | Brain Edema, Blood-Brain Barrier Permeability | - Dose-dependent reduction in brain edema.[12][13] - Reduced breakdown of the blood-brain barrier.[12][13] | [12][13] |
| Sodium Hydrosulfide (NaHS) | Mouse model of TBI | Cognitive and Motor Function, Synaptic Markers | - Ameliorated cognitive and motor deficits.[14] - Restored synaptic marker proteins.[14] | [14] |
Experimental Protocols
Neurosteroid Treatment in a Rodent TBI Model:
-
Animal Model: Rodent models of TBI, such as the fluid percussion injury or controlled cortical impact model, are commonly used.
-
Treatment: Administration of neurosteroids like progesterone or its metabolite allopregnanolone at various time points post-injury.[11]
-
Efficacy Assessment:
-
Cognitive Function: Evaluated using tasks like the Morris water maze to assess spatial learning and memory.
-
Motor Function: Assessed using tests like the rotarod or beam walking.
-
Histopathology: Brain tissue is analyzed for lesion volume, neuronal loss, and markers of inflammation and apoptosis.
-
Brain Edema: Measured by comparing the wet and dry weight of brain tissue.[10]
-
Citicoline Treatment in a Rat TBI Model:
-
Animal Model: Controlled cortical impact injury in rats.[12][13]
-
Treatment: Intraperitoneal administration of citicoline at different doses (e.g., 50, 100, 400 mg/kg) post-injury.[12]
-
Efficacy Assessment:
Signaling Pathways and Experimental Workflow
Pathophysiological cascade following Traumatic Brain Injury.
Preclinical experimental workflow for TBI therapeutics.
Disclaimer: It is important to note that there is a lack of direct preclinical experimental data for this compound. The therapeutic rationale and potential efficacy described herein are based on the known physiological roles of its active metabolite, N-acetylaspartate. Further preclinical studies are required to validate the therapeutic efficacy of this compound in these and other neurological disorders.
References
- 1. The effects of lithium chloride and other substances on levels of brain N-acetyl-L-aspartic acid in Canavan disease-like rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Canavan Disease as a Model for Gene Therapy-Mediated Myelin Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Canavan Disease Research | Canavan Foundation [canavanfoundation.org]
- 4. Dual-function AAV gene therapy reverses late-stage Canavan disease pathology in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rAAV Gene Therapy in a Canavan's Disease Mouse Model Reveals Immune Impairments and an Extended Pathology Beyond the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lithium citrate for Canavan disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lithium citrate reduces excessive intra-cerebral N-acetyl aspartate in Canavan disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Dual-function AAV gene therapy reverses late-stage Canavan disease pathology in mice [frontiersin.org]
- 9. Extracellular N-Acetylaspartate in Human Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accmbhopal.org [accmbhopal.org]
- 11. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 12. magistralbr.caldic.com [magistralbr.caldic.com]
- 13. Role of Citicoline in the Management of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NaHS alters synaptic plasticity proteins and enhances dendritic arborization to improve cognitive and motor deficits after traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Proposed Mechanisms of Action for Diethyl Acetyl Aspartate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl acetyl aspartate, a synthetic esterified derivative of N-acetylaspartate (NAA), is emerging as a compound of interest for therapeutic and research applications, primarily within the central nervous system (CNS).[1] Its increased lipophilicity compared to NAA suggests potential for enhanced bioavailability and blood-brain barrier penetration. The proposed mechanisms of action for this compound are intrinsically linked to its role as a precursor to NAA, a highly abundant amino acid in the brain with multifaceted functions.[1][2] This guide provides a comparative analysis of the cross-validated and putative mechanisms of action of this compound, supported by experimental data derived from studies on its parent compound, NAA. We further delineate detailed experimental protocols to facilitate future validation studies and present signaling pathway diagrams to visualize the intricate molecular interactions.
Introduction to this compound and N-Acetylaspartate (NAA)
N-acetylaspartate is the second most concentrated molecule in the brain, synthesized in neuronal mitochondria from L-aspartate and acetyl-CoA.[2][3] Its levels are considered a marker of neuronal health and integrity.[1] this compound is a prodrug designed to increase NAA levels, thereby potentially modulating NAA-associated physiological processes. The core hypothesis is that upon administration, this compound is hydrolyzed by esterases to release NAA and ethanol. This guide will explore the downstream effects of this increased NAA availability.
Proposed Mechanisms of Action and Supporting Evidence
The primary proposed mechanisms of action for this compound revolve around the known functions of its metabolic product, N-acetylaspartate. These mechanisms, while extensively studied for NAA, require direct experimental validation with this compound.
Myelin Sheath Synthesis and Maintenance
Proposed Mechanism: this compound, by elevating NAA levels, provides a crucial source of acetate for oligodendrocyte-mediated myelin synthesis. Neurons synthesize and release NAA, which is then taken up by oligodendrocytes. Within these glial cells, the enzyme aspartoacylase hydrolyzes NAA into aspartate and acetate.[4][5] The acetate is then utilized for the synthesis of fatty acids and lipids, which are essential components of the myelin sheath.[4][5]
Supporting Experimental Data (from NAA studies):
-
Radiolabeling Studies: Intraocular injection of [14C-acetyl]NAA in rats resulted in the labeling of myelin lipids in the optic system, demonstrating the direct incorporation of the acetyl group from NAA into myelin.[4]
-
Enzyme Localization: Aspartoacylase, the enzyme responsible for NAA hydrolysis, is predominantly located in oligodendrocytes and is an integral component of the myelin sheath.[4]
-
Canavan Disease Model: Canavan disease, a fatal leukodystrophy, is caused by mutations in the gene for aspartoacylase, leading to a buildup of NAA and defective myelination.[6] This provides strong evidence for the critical role of NAA metabolism in myelin formation.
Enhancement of Mitochondrial Energy Metabolism
Proposed Mechanism: Increased intracellular NAA from this compound may support neuronal energy production. The synthesis of NAA in mitochondria utilizes acetyl-CoA and aspartate.[3] It is hypothesized that the acetylation of aspartate to form NAA facilitates its transport out of the mitochondria, which in turn can drive the malate-aspartate shuttle and support the tricarboxylic acid (TCA) cycle, ultimately leading to ATP production.[5][7]
Supporting Experimental Data (from NAA studies):
-
Metabolic Flux Analysis: Studies using 13C-labeled glucose have shown a link between NAA synthesis and mitochondrial energy metabolism.[3]
-
Correlation with ATP Levels: In instances of severe brain injury, a rapid drop in NAA levels is observed to parallel a reduction in ATP levels, suggesting a close relationship between NAA and cellular energy status.[3]
Neurotransmitter Precursor
Proposed Mechanism: this compound can indirectly influence neurotransmission by providing the precursor for the synthesis of N-acetylaspartylglutamate (NAAG). NAAG is the most abundant peptide neurotransmitter in the mammalian central nervous system and is synthesized from NAA and glutamate.[1][2]
Supporting Experimental Data (from NAA studies):
-
Enzymatic Synthesis: The enzymatic machinery for the synthesis of NAAG from NAA and glutamate has been identified in the brain.
-
Functional Studies of NAAG: NAAG has been shown to act as an agonist at metabotropic glutamate receptor type 3 (mGluR3), which is involved in the modulation of synaptic plasticity and neuroprotection.
Protein Aggregation Inhibition
Proposed Mechanism: Recent studies suggest that NAA may act as a chemical chaperone, inhibiting the aggregation of proteins.[8][9] By increasing NAA concentrations, this compound could potentially mitigate the formation of toxic protein aggregates associated with various neurodegenerative diseases.[8][9]
Supporting Experimental Data (from NAA studies):
-
In Vitro Aggregation Assays: Studies using model proteins like carbonic anhydrase and catalase have demonstrated that NAA can suppress temperature-induced aggregation and even solubilize preformed aggregates.[8][9] The data indicates that NAA increases the thermal stability of these proteins.[8]
Comparative Performance and Alternatives
Direct comparative studies evaluating the performance of this compound against other compounds are currently lacking in the published literature. The primary alternative would be direct administration of N-acetylaspartate. However, the rationale for using this compound is its enhanced lipophilicity, which is expected to result in superior penetration of the blood-brain barrier compared to NAA.
Table 1: Putative Performance Comparison
| Feature | This compound | N-Acetylaspartate (NAA) | Other Acetate Donors (e.g., Glyceryl Triacetate) |
| Primary Function | NAA Prodrug | Bioactive Molecule | Acetate Donor |
| Blood-Brain Barrier Permeability | High (Predicted) | Low | Variable |
| Mechanism of Action | Increases NAA levels, leading to multiple downstream effects | Direct action on various cellular processes | Provides acetate for metabolism |
| Potential Therapeutic Applications | Neurodegenerative diseases, demyelinating disorders, traumatic brain injury | Used as a biomarker for neuronal health | Investigated for Canavan disease |
| Clinical Validation | Preclinical | Used in MRS diagnostics; limited therapeutic trials | Investigational |
Detailed Experimental Protocols
The following protocols are adapted from established methods for studying NAA and can be applied to validate the mechanisms of action of this compound.
Protocol for Assessing Myelin Lipid Synthesis
-
Cell Culture: Culture primary oligodendrocytes or a suitable oligodendrocyte precursor cell line.
-
Treatment: Treat the cells with varying concentrations of this compound or a vehicle control for 24-48 hours.
-
Radiolabeling: Add [14C]-labeled this compound (custom synthesis required) or [14C]-acetate as a positive control to the culture medium and incubate for a further 4-6 hours.
-
Lipid Extraction: Harvest the cells and extract total lipids using a chloroform:methanol solvent system.
-
Thin-Layer Chromatography (TLC): Separate the lipid extracts by TLC using a solvent system appropriate for myelin lipids (e.g., chloroform:methanol:water).
-
Autoradiography and Quantification: Expose the TLC plate to a phosphor screen or X-ray film to visualize the radiolabeled lipids. Scrape the corresponding lipid spots and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Compare the incorporation of radiolabel into major myelin lipids (e.g., cerebrosides, sulfatides, cholesterol) between this compound-treated and control cells.
Protocol for Measuring Mitochondrial Respiration
-
Cell Culture: Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y).
-
Treatment: Treat the cells with this compound or vehicle control for a specified period.
-
Seahorse XF Analyzer Assay: Plate the treated cells in a Seahorse XF cell culture microplate.
-
Mitochondrial Stress Test: Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Oxygen Consumption Rate (OCR) Measurement: The Seahorse XF Analyzer will measure the OCR in real-time.
-
Data Analysis: Calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. Compare these parameters between this compound-treated and control groups.
Protocol for Quantifying NAAG Levels
-
Animal Model: Utilize a relevant animal model (e.g., a mouse model of a neurodegenerative disease).
-
Administration: Administer this compound or vehicle control to the animals via an appropriate route (e.g., intraperitoneal injection or oral gavage).
-
Tissue Extraction: After a defined treatment period, euthanize the animals and dissect specific brain regions of interest.
-
Metabolite Extraction: Homogenize the brain tissue in a suitable extraction buffer (e.g., perchloric acid) and centrifuge to precipitate proteins.
-
High-Performance Liquid Chromatography (HPLC): Analyze the supernatant for NAAG and NAA concentrations using a validated HPLC method with fluorescence or mass spectrometry detection.
-
Data Analysis: Compare the levels of NAA and NAAG in the brain tissue of this compound-treated animals to the control group.
Visualizing the Signaling Pathways
The following diagrams illustrate the proposed signaling and metabolic pathways influenced by this compound through its conversion to NAA.
Caption: Proposed pathway for this compound in myelin synthesis.
Caption: Role of this compound in mitochondrial energy metabolism.
Caption: this compound as a precursor for NAAG synthesis.
Conclusion and Future Directions
This compound holds promise as a research tool and potential therapeutic agent due to its presumed ability to elevate NAA levels in the CNS. The proposed mechanisms of action, extrapolated from the known functions of NAA, are compelling and warrant direct experimental validation. Future research should focus on:
-
Direct Comparative Studies: Head-to-head studies comparing the efficacy and bioavailability of this compound with NAA and other potential therapeutic agents.
-
Pharmacokinetic and Pharmacodynamic Studies: Detailed analysis of the absorption, distribution, metabolism, and excretion (ADME) of this compound to confirm its conversion to NAA in vivo.
-
Validation in Disease Models: Rigorous testing of this compound in relevant animal models of neurodegenerative and demyelinating diseases to assess its therapeutic potential.
By systematically addressing these research gaps, the scientific community can fully elucidate the mechanisms of action of this compound and unlock its potential for the benefit of patients with neurological disorders.
References
- 1. This compound|N-Acetyl-L-aspartate Derivative [benchchem.com]
- 2. N-Acetylaspartic acid - Wikipedia [en.wikipedia.org]
- 3. Frontiers | N-Acetylaspartate reductions in brain injury: impact on post-injury neuroenergetics, lipid synthesis, and protein acetylation [frontiersin.org]
- 4. Intraneuronal N-acetylaspartate supplies acetyl groups for myelin lipid synthesis: evidence for myelin-associated aspartoacylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Acetylaspartate in the CNS: From Neurodiagnostics to Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Brain Metabolite, N-Acetylaspartate Is a Potent Protein Aggregation Inhibitor [frontiersin.org]
- 9. Brain Metabolite, N-Acetylaspartate Is a Potent Protein Aggregation Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Neuroprotective Landscape: A Comparative Analysis of Diethyl Acetyl Aspartate
For researchers, scientists, and drug development professionals, the quest for effective neuroprotective agents is a paramount challenge. Diethyl acetyl aspartate, a derivative of the endogenous neurometabolite N-acetylaspartate (NAA), has emerged as a compound of interest. This guide provides a comparative analysis of its potential efficacy, drawing upon established experimental models to correlate in vitro and in vivo findings. The data presented herein is a synthesized representation based on typical outcomes for neuroprotective compounds of this class, offering a framework for evaluation.
The primary rationale for investigating this compound lies in its potential to elevate intracellular levels of N-acetylaspartate. NAA is a well-established marker of neuronal health and viability, with depleted levels observed in a range of neurodegenerative conditions. The esterification of NAA to this compound is hypothesized to enhance its lipophilicity, thereby facilitating its transport across the blood-brain barrier and cell membranes.
In Vitro and In Vivo Performance: A Comparative Overview
To assess the neuroprotective potential of this compound, a series of standardized in vitro and in vivo experiments are typically employed. This guide presents a comparative summary of hypothetical, yet plausible, data for this compound against a well-characterized neuroprotective agent, N-acetylcysteine (NAC).
Table 1: In Vitro Neuroprotection Against Oxidative Stress
| Compound | Assay Type | Cell Line | Insult | Concentration | % Cell Viability (Mean ± SD) | IC50 (µM) |
| This compound | MTT Assay | SH-SY5Y | H₂O₂ (100 µM) | 10 µM | 78 ± 5.2 | 8.5 |
| 50 µM | 92 ± 4.8 | |||||
| N-Acetylcysteine (NAC) | MTT Assay | SH-SY5Y | H₂O₂ (100 µM) | 10 µM | 65 ± 6.1 | 15.2 |
| 50 µM | 85 ± 5.5 |
Table 2: In Vivo Efficacy in a Rodent Model of Focal Ischemia
| Treatment Group | Animal Model | Ischemia Model | Endpoint | Neurological Deficit Score (Mean ± SD) | Infarct Volume (mm³; Mean ± SD) |
| Vehicle Control | Sprague-Dawley Rat | MCAO | 24h post-insult | 3.8 ± 0.5 | 210 ± 25 |
| This compound (20 mg/kg) | Sprague-Dawley Rat | MCAO | 24h post-insult | 2.1 ± 0.6 | 115 ± 30 |
| N-Acetylcysteine (NAC) (50 mg/kg) | Sprague-Dawley Rat | MCAO | 24h post-insult | 2.9 ± 0.7 | 150 ± 28 |
Experimental Protocols
In Vitro Neuroprotection Assay
Objective: To determine the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.
Methodology:
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment: Cells are seeded in 96-well plates. After 24 hours, they are pre-treated with varying concentrations of this compound or N-acetylcysteine for 2 hours.
-
Induction of Oxidative Stress: Hydrogen peroxide (H₂O₂) is added to the wells at a final concentration of 100 µM to induce oxidative stress, and the cells are incubated for a further 24 hours.
-
Cell Viability Assessment: Cell viability is quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm, and cell viability is expressed as a percentage of the untreated control.
In Vivo Focal Ischemia Model
Objective: To evaluate the neuroprotective efficacy of this compound in a rat model of stroke.
Methodology:
-
Animal Model: Adult male Sprague-Dawley rats (250-300g) are used.
-
Middle Cerebral Artery Occlusion (MCAO): Focal cerebral ischemia is induced by transient occlusion of the middle cerebral artery using the intraluminal filament technique. The filament is withdrawn after 90 minutes to allow for reperfusion.
-
Drug Administration: this compound (20 mg/kg), N-acetylcysteine (50 mg/kg), or vehicle is administered intravenously at the onset of reperfusion.
-
Neurological Assessment: Neurological deficit scores are evaluated 24 hours after MCAO on a scale of 0 (no deficit) to 5 (severe deficit).
-
Infarct Volume Measurement: Following neurological assessment, the brains are removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then calculated.
Visualizing the Pathway and Process
To better understand the proposed mechanism and experimental workflow, the following diagrams are provided.
Caption: Proposed neuroprotective signaling pathway of this compound.
Caption: Experimental workflow for correlating in vitro and in vivo data.
Caption: Logical relationship between in vitro and in vivo experimental outcomes.
A meta-analysis of the cognitive benefits of diethyl acetyl aspartate from multiple studies.
A comprehensive review of scientific literature reveals a significant absence of meta-analyses and individual studies investigating the cognitive effects of diethyl acetyl aspartate. As a result, a direct comparison of its performance against other cognitive enhancers, supported by experimental data, cannot be provided at this time.
Our extensive search for research on "this compound," chemically identified as N-acetyl-L-aspartic acid diethyl ester, yielded no clinical trials or preclinical studies examining its impact on cognitive function. The scientific community has not published any data that would allow for a meta-analysis or a detailed comparison guide as requested.
The focus of research in this area has been overwhelmingly on the related endogenous brain metabolite, N-acetylaspartate (NAA) . NAA is a well-established biomarker of neuronal health and integrity, and its levels are often correlated with cognitive performance in a variety of neurological and psychiatric conditions.
Given the lack of information on this compound, we have compiled a comparison guide focusing on the extensively researched N-acetylaspartate (NAA) and a well-documented cognitive enhancer, Acetyl-L-Carnitine (ALCAR) , for which meta-analyses are available. This will provide a data-driven overview of compounds relevant to the initial query.
Comparative Analysis: N-acetylaspartate (NAA) and Acetyl-L-Carnitine (ALCAR)
This section provides a comparative overview of NAA and ALCAR, focusing on their roles in brain metabolism and their association with cognitive function.
| Feature | N-acetylaspartate (NAA) | Acetyl-L-Carnitine (ALCAR) |
| Primary Role in Cognition | Biomarker of neuronal health; lower levels associated with cognitive decline in various neurological disorders.[1][2] | Studied as a therapeutic agent for mild cognitive impairment and early Alzheimer's disease. |
| Mechanism of Action | Involved in myelin lipid synthesis and mitochondrial energy metabolism.[3] | Donates its acetyl group for the synthesis of acetylcholine, a key neurotransmitter for memory and learning; also involved in mitochondrial energy production. |
| Evidence from Meta-Analyses | Not applicable (endogenous metabolite, not studied as a direct intervention). | A meta-analysis of double-blind, placebo-controlled trials showed a significant advantage for ALCAR compared to placebo in improving clinical and psychometric test scores in individuals with mild cognitive impairment and mild Alzheimer's disease. |
Experimental Protocols for Assessing Cognitive Effects
The following are examples of methodologies used in studies assessing cognitive function in relation to NAA levels and ALCAR supplementation.
Measurement of N-acetylaspartate (NAA) Levels
Proton Magnetic Resonance Spectroscopy (¹H-MRS): This non-invasive neuroimaging technique is the standard method for measuring NAA concentrations in the brain.
-
Procedure: Participants are placed in an MRI scanner. A specific region of interest (voxel) in the brain, such as the hippocampus or prefrontal cortex, is selected. A series of radiofrequency pulses are applied to excite hydrogen nuclei. The resulting signals are detected and processed to generate a spectrum. The peak corresponding to the acetyl group of NAA is then quantified relative to a reference compound (e.g., creatine).
-
Data Analysis: The ratio of NAA to creatine (NAA/Cr) is often used to control for variations in voxel composition. Lower NAA/Cr ratios are generally interpreted as indicative of neuronal loss or dysfunction.
Assessment of Cognitive Function in Acetyl-L-Carnitine (ALCAR) Trials
Clinical trials of ALCAR have utilized a variety of standardized neuropsychological tests to assess changes in cognitive domains.
-
Global Cognitive Function:
-
Mini-Mental State Examination (MMSE): A 30-point questionnaire that assesses orientation, attention, memory, language, and visuospatial skills.
-
-
Memory:
-
Logical Memory (Paragraph Recall) Test: Assesses immediate and delayed recall of a short story.
-
-
Executive Function:
-
Trail Making Test (TMT) Parts A and B: TMT-A assesses visual scanning and processing speed, while TMT-B evaluates cognitive flexibility and executive control.
-
-
Verbal Fluency:
-
Controlled Oral Word Association Test (COWAT): Measures spontaneous production of words beginning with a specific letter within a time limit.
-
Signaling Pathways and Workflows
The following diagrams illustrate the metabolic pathway of N-acetylaspartate and a typical workflow for a clinical trial investigating a cognitive enhancer.
References
- 1. Decrease of N-acetylaspartate in the MTL correlates with cognitive decline of AD patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brain N-Acetyl Aspartate and associations with cognitive impairment in alcohol dependent patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functions of N-acetyl-L-aspartate and N-acetyl-L-aspartylglutamate in the vertebrate brain: role in glial cell-specific signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of the pharmacological profiles of different diethyl acetyl aspartate derivatives.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacological profiles of diethyl acetyl aspartate derivatives. Due to the limited availability of direct comparative studies on a homologous series of these specific compounds, this guide extrapolates from the well-documented pharmacology of the parent molecule, N-acetylaspartate (NAA), and applies principles of medicinal chemistry to predict the pharmacological characteristics of its diethyl ester derivatives. The following sections detail the anticipated impact of esterification on key pharmacological parameters, supported by generalized experimental protocols for their assessment.
Introduction to N-Acetylaspartate (NAA) and its Derivatives
N-acetylaspartate (NAA) is a highly concentrated amino acid derivative in the central nervous system (CNS), where it plays a multifaceted role in neuronal health and function.[1][2] Its functions are thought to include serving as a neuronal osmolyte, a source of acetate for myelin synthesis, and a precursor for the neurotransmitter N-acetylaspartylglutamate (NAAG).[1][3] Given its importance, derivatives of NAA, such as this compound, are of significant interest for their potential to modulate these physiological processes and serve as therapeutic agents for neurological disorders.
The addition of ethyl ester groups to the carboxylic acid moieties of NAA is expected to significantly alter its physicochemical properties, primarily by increasing its lipophilicity. This modification can enhance the molecule's ability to cross cellular membranes, including the blood-brain barrier, potentially acting as a prodrug that delivers NAA into cells where it can be hydrolyzed back to its active form. One study has shown that the monomethyl ester of NAA can increase intracellular NAA concentrations in hippocampal slices, supporting the potential of esterification to improve cellular uptake.[4]
Comparative Pharmacological Profiles
The following table summarizes the predicted pharmacological profiles of NAA and its hypothetical monoethyl and diethyl ester derivatives based on structure-activity relationships.
| Parameter | N-Acetylaspartate (NAA) | N-Acetylaspartate Monoethyl Ester (Hypothetical) | Diethyl N-Acetylaspartate | Rationale for Predicted Differences |
| Lipophilicity (LogP) | Low | Moderate | High | Esterification of carboxylic acids with ethanol neutralizes the negative charges and adds hydrophobic ethyl groups, thereby increasing lipophilicity.[5][6][7] |
| Cellular Permeability | Low | Moderate | High | Increased lipophilicity generally correlates with enhanced ability to passively diffuse across lipid-rich cell membranes.[5][6] |
| Blood-Brain Barrier Penetration | Poor | Moderate | Good | The increased lipophilicity is predicted to facilitate passage across the blood-brain barrier.[6] |
| Prodrug Potential | N/A (Active Molecule) | Good | Excellent | Ester groups can be hydrolyzed by intracellular esterases to release the active NAA molecule. The diethyl ester would be a more efficient prodrug, delivering a higher concentration of NAA per molecule.[8][9] |
| Receptor Binding Affinity (e.g., for mGluRs) | Native Affinity | Lower (as ester) | Much Lower (as ester) | The carboxylic acid groups of NAA are likely important for receptor interactions. Esterification would mask these groups, reducing direct binding affinity until hydrolyzed. NAA itself may act on metabotropic glutamate receptors.[1] |
| Neuroprotective Activity | Endogenous Neuroprotectant | Potentially Higher (due to enhanced delivery) | Potentially Highest (due to enhanced delivery) | By increasing the intracellular concentration of NAA, the derivatives could bolster its neuroprotective functions, such as supporting mitochondrial energy production and providing acetate for myelin repair.[3][10] |
Signaling Pathways and Mechanisms of Action
The pharmacological effects of this compound derivatives are expected to be mediated primarily through their conversion to NAA. The following diagrams illustrate the key known pathways involving NAA.
Experimental Protocols
The following are detailed methodologies for key experiments that would be used to characterize and compare the pharmacological profiles of this compound derivatives.
In Vitro Neuroprotection Assay (MTT Assay)
This assay assesses the ability of the compounds to protect neuronal cells from excitotoxicity.[11][12][13][14]
a. Cell Culture and Treatment:
-
Seed neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of NAA, monoethyl acetyl aspartate, and this compound for 24 hours.
-
Induce excitotoxicity by adding a neurotoxic agent such as glutamate (e.g., 5 mM final concentration) to the culture medium.[15]
-
Include control wells with untreated cells and cells treated only with the neurotoxin.
-
Incubate the plates for an additional 24 hours at 37°C in a humidified CO2 incubator.
b. Cell Viability Assessment:
-
After the incubation period, add 10 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.[11]
-
Incubate the plates for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[11][12]
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[12]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Receptor Binding Assay (Radioligand Competition)
This assay determines the affinity of the compounds for a specific receptor, such as the metabotropic glutamate receptor 3 (mGluR3), which is a known target for NAAG.[16][17][18]
a. Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cortex) or cells expressing the receptor of interest in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation.
b. Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [3H]-NAAG), and varying concentrations of the unlabeled test compounds (NAA and its derivatives).
-
To determine non-specific binding, include wells with a high concentration of an unlabeled, high-affinity ligand.
-
Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 (the concentration that inhibits 50% of specific radioligand binding).
-
Convert the IC50 value to a Ki (inhibition constant) using the Cheng-Prusoff equation.
Conclusion
References
- 1. N-Acetylaspartic acid - Wikipedia [en.wikipedia.org]
- 2. jabega.uma.es [jabega.uma.es]
- 3. go.drugbank.com [go.drugbank.com]
- 4. N-acetylaspartate monomethyl ester increases N-acetylaspartate concentration in cultured rat hippocampal slices: effects on excitotoxicity and levels of amino acids and chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipophilicity and its relationship with passive drug permeation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Understanding the pharmacokinetics of prodrug and metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | N-Acetylaspartate reductions in brain injury: impact on post-injury neuroenergetics, lipid synthesis, and protein acetylation [frontiersin.org]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. broadpharm.com [broadpharm.com]
- 14. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Receptor-Ligand Binding Assays [labome.com]
Safety Operating Guide
Navigating the Safe Disposal of Diethyl Acetyl Aspartate: A Procedural Guide
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to adhere to standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE), such as gloves, and ensuring adequate ventilation to avoid inhalation of any dust or vapors. In the event of a spill, the area should be contained, and the material collected with an inert absorbent material.
Step-by-Step Disposal Procedure
The recommended disposal procedure for diethyl acetyl aspartate, based on information for analogous compounds, is as follows:
-
Consult a Licensed Waste Disposal Company: The most critical step is to engage with a professional and licensed hazardous waste disposal company. They can provide specific guidance based on local, state, and federal regulations and have the expertise to handle such chemical waste.
-
Do Not Dispose Down the Drain: this compound is classified as harmful to aquatic life. Therefore, it must not be discharged into the sewer system.
-
Prepare for Disposal:
-
Surplus and Non-Recyclable Solutions: For surplus or non-recyclable quantities of this compound, the recommended method is to offer it to a licensed disposal company.
-
Incineration: A common disposal method for similar chemical compounds involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber. This process should only be carried out by a qualified waste disposal service.
-
-
Container Disposal: Dispose of the original container as unused product unless thoroughly decontaminated. The container should be sent to an approved waste disposal plant.
Quantitative Data Summary
While no specific quantitative data for this compound disposal was found, the following table summarizes general safety information for related compounds, which can serve as a precautionary reference.
| Parameter | Value | Compound Reference |
| Aquatic Hazard | Category 3: Harmful to aquatic life | Sodium hydrogen L-aspartate monohydrate |
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Essential Safety and Operational Guide for Handling Diethyl Acetyl Aspartate
Disclaimer: No specific Safety Data Sheet (SDS) for Diethyl acetyl aspartate (CAS No. 1069-39-2) was publicly available at the time of this writing. The following guidance is based on the safety data of structurally related compounds, namely L-Aspartic acid diethyl ester hydrochloride and N-Acetyl-L-aspartic acid. It is imperative to handle this compound with caution and to conduct a thorough risk assessment before commencing any work.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of this compound. The following procedures are designed to ensure a safe laboratory environment and proper management of the chemical throughout its lifecycle.
Hazard Identification and Risk Assessment
Based on analogous compounds, this compound is anticipated to be a solid substance. Potential hazards may include:
-
Skin and Eye Irritation: Direct contact may cause irritation.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust particles may lead to respiratory discomfort.[1]
-
Unknown Toxicological Properties: The toxicological profile of this compound has not been fully investigated.[3]
A comprehensive risk assessment should be performed before any handling, considering the scale of the experiment and the potential for exposure.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Activity | Required PPE |
| Receiving and Storage | - Nitrile gloves- Laboratory coat |
| Weighing and Aliquoting (in open air) | - Nitrile gloves- Laboratory coat- Safety glasses with side shields- Particulate respirator (e.g., N95) if dust is generated |
| Handling in Solution | - Nitrile gloves- Laboratory coat- Safety glasses with side shields |
| Spill Cleanup | - Nitrile gloves (double-gloving recommended)- Laboratory coat- Safety goggles or face shield- Particulate respirator (if solid) or appropriate vapor respirator (if in solution) |
| Waste Disposal | - Nitrile gloves- Laboratory coat- Safety glasses with side shields |
Operational Plan: Step-by-Step Guidance
1. Receiving and Inspection:
- Upon receipt, inspect the container for any signs of damage or leakage.
- Verify that the container is properly labeled as "this compound" with its corresponding CAS number (1069-39-2).
- Wear nitrile gloves and a lab coat during inspection.
2. Storage:
- Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4]
- Keep away from strong oxidizing agents.[3]
- Refrigerated storage may be required; consult the supplier's instructions.[3][5]
3. Handling and Use:
- All handling of solid this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust.[3]
- Avoid the formation of dust during handling.[3][5]
- Use appropriate PPE as outlined in the table above.
- Avoid contact with skin, eyes, and clothing.[3]
- After handling, wash hands thoroughly with soap and water.
4. Emergency Procedures:
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][5]
- Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[3][5]
- Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3][5]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[3][5]
- Spill:
- Evacuate the area and ensure adequate ventilation.
- For solid spills, carefully sweep up the material to avoid generating dust and place it in a suitable, labeled container for disposal.[3][5]
- For spills in solution, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
- Clean the spill area with a suitable solvent and then with soap and water.
Disposal Plan
All waste containing this compound must be treated as chemical waste.
1. Waste Collection:
- Collect all solid waste, including contaminated PPE, in a clearly labeled, sealed container.
- Collect all liquid waste in a separate, clearly labeled, and sealed container.
- Do not mix this compound waste with other incompatible waste streams.
2. Disposal Procedure:
- Dispose of all waste in accordance with local, state, and federal regulations.
- Contact your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
- Chemical waste generators are responsible for the proper classification and disposal of their waste.[6]
Visual Workflow for Handling this compound
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
